2-CEES
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVXYXIRHSYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027295 | |
| Record name | 2-Chloroethyl ethyl sulfide | |
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Molecular Weight |
124.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS] | |
| Record name | 2-Chloroethyl ethyl sulfide | |
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Boiling Point |
156 °C | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0663 at 20 °C/4 °C | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.27 (air= 1) | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.4 [mmHg], 3.4 mm Hg @ 25 °C | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
693-07-2 | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Chloroethyl ethyl sulfide | |
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| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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| Record name | Ethane, 1-chloro-2-(ethylthio)- | |
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| Record name | 2-Chloroethyl ethyl sulfide | |
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| Record name | 2-chloroethyl ethyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.676 | |
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| Record name | 2-ETHYLTHIOETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MN267Q6RG | |
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| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Foundational & Exploratory
The Core Mechanism of Action of 2-Chloroethyl Ethyl Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (CEES), a monofunctional analog of the potent vesicant sulfur mustard, serves as a critical research tool to understand the molecular toxicology of mustard agents. Its ability to induce significant cellular damage, including skin blistering and inflammation, mirrors the effects of its more hazardous counterpart, making it an invaluable model for studying mechanisms of toxicity and developing effective countermeasures. This technical guide provides a comprehensive overview of the core mechanisms of action of CEES, with a focus on its impact on cellular signaling pathways, DNA integrity, and the inflammatory response. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Core Mechanisms of Action
The toxic effects of 2-chloroethyl ethyl sulfide are primarily attributed to its potent alkylating capabilities and its ability to induce severe oxidative stress. These initial insults trigger a cascade of downstream cellular events, culminating in widespread tissue damage and inflammation.
DNA Alkylation and Damage Response
As a monofunctional alkylating agent, CEES readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[1] This leads to the formation of DNA adducts, which distort the DNA helix, disrupt DNA replication and transcription, and can induce mutations.
The cellular response to CEES-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways. A key event is the phosphorylation of the histone variant H2A.X at serine 139 (γH2A.X), which serves as a sensitive marker for DNA double-strand breaks.[1] This phosphorylation event is an early step in the recruitment of DNA repair machinery to the site of damage. Concurrently, the tumor suppressor protein p53 is stabilized and phosphorylated, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair.[1] If the damage is too extensive to be repaired, p53 can initiate apoptosis, or programmed cell death.
Induction of Oxidative Stress
CEES exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion, coupled with the direct generation of reactive oxygen species (ROS) through the interaction of CEES with cellular components, results in a state of severe oxidative stress. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can directly damage cellular macromolecules, including lipids, proteins, and DNA, further exacerbating the initial alkylation-induced damage.
Activation of Inflammatory Signaling Pathways
The combination of DNA damage and oxidative stress triggers the activation of multiple pro-inflammatory signaling pathways. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
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MAPK Pathways: CEES activates all three major MAPK cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation and activation of a variety of downstream transcription factors, including activator protein-1 (AP-1), which plays a crucial role in regulating the expression of genes involved in inflammation and cell survival.
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NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. CEES-induced oxidative stress leads to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators.
The activation of these signaling cascades results in the increased expression and activity of several key inflammatory enzymes and cytokines:
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Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.
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Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation and cytotoxicity at high concentrations.
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Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. MMP-2 and particularly MMP-9 are significantly upregulated following CEES exposure and are implicated in the breakdown of the dermal-epidermal junction, leading to blister formation.[1]
Quantitative Data on CEES-Induced Effects
To facilitate a clear understanding of the dose- and time-dependent effects of 2-chloroethyl ethyl sulfide, the following tables summarize key quantitative data from various studies.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 252 mg/kg | [2] |
| Biomarker | Model System | CEES Dose | Time Point | Fold Change vs. Control | Reference |
| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 9 h | ~6-fold | [1] |
| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 12 h | ~5.5-fold | [1] |
| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 24 h | ~5.4-fold | [1] |
| COX-2 Expression | Female SKH-1 Hairless Mice | 2 mg | 9-24 h | Significant Increase | [1] |
| iNOS Expression | Female SKH-1 Hairless Mice | 2 mg | 9-24 h | Significant Increase | [1] |
| p-H2A.X (Ser139) | Male & Female SKH-1 Hairless Mice | 2 mg & 4 mg | 12-24 h | Strong Increase | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 2-chloroethyl ethyl sulfide and a typical experimental workflow for studying its effects.
Caption: CEES-induced cellular signaling cascade.
Caption: Experimental workflow for CEES studies.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of 2-chloroethyl ethyl sulfide's mechanism of action.
In Vivo SKH-1 Hairless Mouse Model of CEES-Induced Skin Injury
Objective: To induce a localized inflammatory and vesicant response in mouse skin for the study of CEES toxicity.
Materials:
-
SKH-1 hairless mice (6-8 weeks old)
-
2-chloroethyl ethyl sulfide (CEES)
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Acetone (B3395972) (vehicle)
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Micropipette
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the SKH-1 hairless mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Prepare the desired dose of CEES by dissolving it in acetone. A common dose range is 1-4 mg per mouse.
-
Using a micropipette, topically apply 200 µL of the CEES solution (or acetone alone for vehicle controls) to a defined area on the dorsal skin of the anesthetized mouse.
-
Allow the mice to recover from anesthesia.
-
At predetermined time points (e.g., 9, 12, 24, 48 hours) post-application, euthanize the mice.
-
Excise the treated area of the dorsal skin for subsequent analysis (e.g., histology, protein extraction).
Western Blot Analysis for Protein Expression
Objective: To quantify the expression levels of specific proteins (e.g., p-H2A.X, p-p53, COX-2, iNOS, MMP-9) in skin tissue lysates.
Materials:
-
Skin tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the skin tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Alkaline Comet Assay for DNA Damage Quantification
Objective: To measure DNA strand breaks in individual cells isolated from CEES-treated skin.
Materials:
-
Single-cell suspension from skin tissue
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Prepare a single-cell suspension from the skin tissue samples.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in a high-salt and detergent lysis solution. This removes cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).
-
Denature the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks.
-
Perform electrophoresis in the alkaline buffer. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).
Conclusion
The mechanism of action of 2-chloroethyl ethyl sulfide is a multi-faceted process initiated by its potent alkylating properties and the induction of oxidative stress. These primary events trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and pro-inflammatory signaling cascades, ultimately leading to the characteristic skin injury and inflammation observed upon exposure. A thorough understanding of these intricate molecular pathways is paramount for the development of effective therapeutic interventions against mustard agent toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical area of study.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : this compound induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional sulfur mustard analog extensively utilized in research settings to study the toxicological effects of vesicating agents. Due to its structural similarity to sulfur mustard, this compound recapitulates many of the key mechanisms of toxicity, including DNA alkylation, induction of oxidative stress, and initiation of inflammatory responses, making it a valuable surrogate for developing countermeasures against these hazardous chemical agents.[1][2] This technical guide provides an in-depth overview of the toxicological profile of this compound, focusing on its mechanisms of action, toxicological endpoints, and the signaling pathways implicated in its pathology.
Mechanisms of Toxicity
The toxicity of this compound is multifaceted, primarily driven by its ability to alkylate cellular macromolecules and induce a state of severe oxidative stress. These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cellular damage, inflammation, and tissue injury, particularly in the skin and lungs.
DNA Alkylation and Damage Response
As a potent alkylating agent, this compound readily reacts with DNA, forming monoadducts, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3] This DNA damage triggers a robust cellular DNA damage response (DDR). The primary kinases activated in response to this compound-induced DNA damage are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[3] Activation of these kinases leads to the phosphorylation of downstream targets, including the histone variant H2A.X (at serine 139), a sensitive marker of DNA double-strand breaks, and the tumor suppressor protein p53.[1][3] This signaling cascade is crucial for initiating cell cycle arrest and apoptosis in response to extensive DNA damage.[1]
Oxidative Stress
This compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress. Oxidative stress contributes to cellular damage through lipid peroxidation, protein oxidation, and further DNA damage.[1]
Inflammatory Cascade
The induction of oxidative stress by this compound is a key driver of the subsequent inflammatory response. Oxidative stress activates several pro-inflammatory signaling pathways, including the Akt/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] Activation of these pathways leads to the upregulation and production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Furthermore, matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, is also induced, contributing to tissue damage and the blistering characteristic of vesicant exposure.[1]
Toxicological Endpoints
The toxicological effects of this compound have been characterized in various experimental models. The following tables summarize the key quantitative toxicological endpoints identified in the literature.
| Acute Toxicity | |
| Endpoint | Value |
| Oral LD50 (Rat) | 252 mg/kg |
| Dermal LD50 | Not readily available in cited literature. Classified as toxic in contact with skin.[4][5] |
| Inhalation LC50 | Not readily available in cited literature. Classified as toxic if inhaled.[4][5] |
| Dermal Toxicity in SKH-1 Hairless Mice (Topical Application) | |
| Dose | Observed Effects |
| 1 mg | Significant increase in mast cells and macrophages in the dermis. |
| 2 mg (80 mg/kg) | Increased H2A.X phosphorylation (DNA damage marker), induction of COX-2, iNOS, and MMP-9. Causes significant increase in myeloperoxidase (MPO) activity (neutrophil infiltration) at 9 and 12 hours post-exposure.[1][6] |
| 4 mg (160 mg/kg) | Induces microvesication (epidermal-dermal separation).[1][6] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the toxicological assessment of this compound.
In Vivo Dermal Toxicity Study in SKH-1 Hairless Mice
-
Animal Model: Male and female SKH-1 hairless mice are utilized.[1]
-
Test Substance Preparation: this compound is dissolved in a vehicle such as acetone.[1]
-
Administration: A defined dose of this compound solution (e.g., 1, 2, or 4 mg in 200 μl of acetone) is applied topically to the dorsal skin of the mice.[1][6]
-
Observation Period: Animals are observed for various time points (e.g., 9, 12, 24, 48 hours) post-exposure.[1]
-
Endpoint Analysis:
-
Histopathology: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, including epidermal thickness, cellular infiltration, and vesication.[6]
-
Immunohistochemistry (IHC): Staining for specific protein markers (e.g., phosphorylated H2A.X) is performed on skin sections to localize and quantify protein expression.[1]
-
Western Blotting: Skin tissue lysates are prepared to analyze the expression levels of key proteins involved in the toxic response (e.g., COX-2, iNOS, MMP-9, phosphorylated H2A.X).[1]
-
Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the skin tissue.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound toxicity and a typical experimental workflow for its investigation.
Caption: Signaling pathways activated by this compound exposure.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroethyl Ethyl Sulfide (2-CEES) as a Sulfur Mustard Simulant: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfur mustard (HD) remains a significant chemical threat, necessitating the development of effective medical countermeasures. However, its high toxicity restricts research to specialized containment facilities. 2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of sulfur mustard, serves as a widely accepted and valuable simulant, enabling the investigation of HD-induced pathologies in standard laboratory settings. This technical guide provides a comprehensive overview of the rationale for using this compound, its comparative physicochemical properties, and its toxicological effects. Detailed experimental protocols for in vivo and in vitro models are presented, alongside a summary of key quantitative data and a depiction of the molecular signaling pathways involved in this compound-induced injury.
Rationale for this compound as a Sulfur Mustard Simulant
The primary justification for using this compound as a simulant for sulfur mustard lies in its ability to replicate key aspects of HD's toxic action with significantly lower toxicity, thereby reducing handling risks and the need for high-level containment facilities.[1][2][3] Both this compound and HD are alkylating agents that form sulfonium (B1226848) ions, leading to reactions with biological macromolecules.[3] While HD is bifunctional, capable of cross-linking DNA and proteins, this compound is monofunctional, forming single adducts.[3] Despite this difference, this compound effectively mimics many of the downstream cellular and tissue responses to HD exposure, including the induction of oxidative stress, DNA damage, inflammation, and apoptosis.[1][2][4] Its similar physicochemical properties, such as being an oily, hydrophobic, and volatile liquid, further support its use in simulating exposure scenarios.[3]
Comparative Physicochemical and Toxicological Properties
A clear understanding of the similarities and differences between this compound and sulfur mustard is crucial for interpreting experimental results and extrapolating them to potential HD exposure scenarios.
| Property | 2-Chloroethyl Ethyl Sulfide (this compound) | Sulfur Mustard (HD) |
| Chemical Formula | C4H9ClS | C4H8Cl2S |
| Molecular Weight | 124.63 g/mol | 159.08 g/mol |
| Appearance | Colorless to slightly yellow liquid | Colorless to yellow, oily liquid |
| Odor | Mild sulfide/garlic-like | Garlic or mustard-like |
| Boiling Point | 156 °C | 217 °C |
| Vapor Pressure | 3.4 mmHg at 20°C | 0.7 mmHg at 20°C |
| Solubility in Water | Slightly soluble, hydrolyzes | Slightly soluble, hydrolyzes |
| Functionality | Monofunctional alkylating agent | Bifunctional alkylating agent |
| Oral LD50 (rat) | 252 mg/kg | 2.4 mg/kg |
Mechanism of Action and Cellular Effects
The toxic effects of this compound are initiated by its alkylating properties, leading to a cascade of cellular events that closely mirror those induced by sulfur mustard.
3.1. Alkylation and DNA Damage: Upon entering the body, this compound forms a reactive episulfonium ion that readily alkylates nucleophilic sites on biomolecules, most notably DNA. This results in the formation of DNA adducts, which, if not repaired, can lead to mutations and cell cycle arrest. A key indicator of this compound-induced DNA damage is the phosphorylation of histone H2A.X at serine 139 (γH2A.X), a marker for DNA double-strand breaks.[1][2]
3.2. Oxidative Stress: this compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, resulting in the overproduction of reactive oxygen species (ROS). The ensuing oxidative stress contributes to damage to lipids, proteins, and DNA, further exacerbating cellular injury.[1]
3.3. Inflammatory Response: The cellular damage and oxidative stress triggered by this compound activate multiple pro-inflammatory signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α) and chemokines, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This inflammatory cascade results in the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury, contributing to tissue damage and the characteristic inflammatory lesions.[4]
3.4. Apoptosis: this compound induces programmed cell death, or apoptosis, in various cell types, particularly keratinocytes in the skin.[4][5] The apoptotic process is triggered by DNA damage and oxidative stress and is characterized by DNA fragmentation, chromatin condensation, and the activation of caspases.[6] This contributes to the breakdown of tissue integrity and, in the skin, the formation of microvesicles.[4]
Quantitative Data on this compound Toxicity
The following tables summarize key quantitative data from in vivo and in vitro studies on the toxic effects of this compound.
Table 1: In Vivo Effects of this compound in SKH-1 Hairless Mice
| Parameter | Dose of this compound | Time Point | Observation |
| H2A.X Phosphorylation | 2 mg | 12 h | ~7.4-fold increase |
| 4 mg | 48 h | ~4.7-fold increase | |
| MMP-9 Expression | 2 mg | 9 h | ~6-fold increase |
| 4 mg | 24 h | ~3.5-fold increase | |
| COX-2 Expression | 2 mg | 48 h | ~3.3-fold increase |
| 4 mg | 24 h | ~4.3-fold increase | |
| iNOS Expression | 2 mg | 9-24 h | >4-fold increase |
| 4 mg | 24 h | ~2-fold increase | |
| Myeloperoxidase (MPO) Activity | 2 mg | 9 h | ~3.14 mU/µg protein |
| Epidermal Thickness | 4 mg | 48 h | Increase to ~54.41 µm (from ~20.04 µm) |
Table 2: In Vitro Effects of this compound on Human Keratinocytes (HaCaT Cells)
| Parameter | This compound Concentration | Time Point | Observation |
| Cell Viability (MTT Assay) | 1 mM | 24 h | ~22% of control |
| Apoptosis (Caspase-3 Expression) | 1 mM | 24 h | Significant increase |
| Apoptosis (PARP-1 Expression) | 1 mM | 24 h | Significant increase |
Experimental Protocols
5.1. In Vivo Model: this compound-Induced Skin Injury in SKH-1 Hairless Mice
This protocol describes the induction and analysis of skin injury in SKH-1 hairless mice following topical application of this compound.
Materials:
-
SKH-1 hairless mice (male or female, 6-8 weeks old)
-
2-Chloroethyl ethyl sulfide (this compound)
-
Acetone (B3395972) (vehicle)
-
Micropipettes
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) or liquid nitrogen for tissue preservation
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing Solution Preparation: Prepare a solution of this compound in acetone. Common doses range from 2 mg to 4 mg per mouse, typically in a volume of 50-100 µL.
-
Anesthesia and Dosing: Anesthetize the mouse using isoflurane. Topically apply the this compound solution to a defined area on the dorsal skin. Apply an equal volume of acetone to control animals.
-
Observation and Sample Collection: At predetermined time points (e.g., 9, 12, 24, 48 hours) post-exposure, euthanize the mice.
-
Macroscopic Evaluation: Measure skin bi-fold thickness as an indicator of edema.
-
Tissue Processing: Excise the treated and control skin areas. For histology, fix a portion of the tissue in 10% formalin. For molecular analysis (Western blotting, etc.), snap-freeze a portion in liquid nitrogen and store at -80°C.
-
Histopathological Analysis: Process formalin-fixed tissues for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, cell necrosis, and inflammatory cell infiltration. Immunohistochemistry can be performed for specific markers (e.g., γH2A.X, PCNA).
-
Western Blot Analysis: Homogenize the frozen skin tissue in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., phosphorylated H2A.X, COX-2, iNOS, MMP-9). Detect with appropriate secondary antibodies and imaging system.
5.2. In Vitro Model: Cytotoxicity of this compound in Human Keratinocytes (HaCaT Cells)
This protocol outlines the assessment of this compound cytotoxicity in HaCaT cells using the MTT assay.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
2-Chloroethyl ethyl sulfide (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Visualization of Signaling Pathways and Workflows
6.1. Signaling Pathway of this compound-Induced Skin Injury
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for 2-Chloroethyl Ethyl Sulfide (2-CEES) Toxicity Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro models and methodologies used to study the toxicity of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document details various cell culture systems, experimental protocols for key toxicity endpoints, and the signaling pathways implicated in this compound-induced cellular damage.
Introduction to this compound and In Vitro Toxicity Testing
2-Chloroethyl ethyl sulfide (this compound) is frequently used as a less hazardous surrogate for sulfur mustard in laboratory settings to investigate the mechanisms of vesicant-induced toxicity.[1] In vitro models are indispensable tools for dissecting the molecular and cellular events triggered by this compound exposure, offering a controlled environment to study dose-dependent effects, screen potential therapeutic agents, and elucidate underlying toxicological pathways without the use of animal models.[2][3] Key toxicological effects of this compound that can be recapitulated in vitro include cytotoxicity, DNA damage, oxidative stress, inflammation, and apoptosis.[4][5]
In Vitro Models for this compound Toxicity Studies
A variety of in vitro models are employed to study the toxic effects of this compound, ranging from simple monolayer cell cultures to more complex three-dimensional (3D) tissue equivalents. The choice of model depends on the specific research question and the target organ of interest.
Commonly Used In Vitro Models:
-
Human Epidermal Keratinocytes (HEK): Primary human keratinocytes and immortalized keratinocyte cell lines (e.g., HaCaT) are widely used to model the cutaneous effects of this compound, as the skin is a primary target of sulfur mustard.[6][7][8]
-
Human Bronchial Epithelial Cells (HBEC): These cells, including primary cells and cell lines like BEAS-2B, are used to study the pulmonary toxicity of this compound, mimicking the effects on the respiratory tract.[9][10][11] The IC50 for this compound in immortalized human bronchial epithelial cells has been reported to be 0.9 mM after 24 hours of exposure.[12]
-
Human Lung Adenocarcinoma Cells (A549): A549 cells are a common model for the alveolar epithelium and are used to investigate this compound-induced lung injury.[13][14][15]
-
Human Corneal Epithelial Cells (HCEC): Primary HCECs and immortalized cell lines are utilized to study the ocular toxicity of this compound, a significant concern with vesicant exposure.[16]
-
Other Cell Lines: Various other cell lines, such as human osteosarcoma (Saos2) and mouse embryonic fibroblasts (NIH3T3), have been used to investigate specific mechanisms of this compound toxicity, like centrosome amplification and aneuploidy.[6]
Quantitative Data on this compound Toxicity
The following tables summarize quantitative data from various in vitro studies on this compound toxicity, providing a basis for comparison across different models and endpoints.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 Value | Reference |
| Human Bronchial Epithelial Cells | Triglyceride-Glo™ Assay | 24 | 0.9 mM | [12] |
| Human Lung Adenocarcinoma (A549) | MTT Assay | 24 | Varies by compound | [7][13][17][18] |
| Mouse Embryonic Fibroblasts (NIH/3T3) | MTT Assay | 24 | Varies by compound | [17] |
Table 2: this compound-Induced Apoptosis and DNA Damage
| Cell Type | Endpoint | This compound Concentration | Exposure Time (hours) | Result | Reference |
| Thymocytes | DNA Fragmentation | 100 µM | 5 | ~40% of control | [4] |
| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 9 | 1.7 | [5] |
| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 12 | 3.0-3.1 | [5] |
| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 24 | 2.1 | [5] |
| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 48 | 3.0-3.1 | [5] |
Table 3: this compound-Induced Inflammatory Mediator Expression
| Animal Model | Protein | This compound Dose | Time Point (hours) | Fold Increase vs. Control | Reference |
| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 9 | 6.0 | [5] |
| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 12 | 5.5 | [5] |
| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 24 | 5.4 | [5] |
| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 48 | 3.5 | [5] |
| Male SKH-1 Hairless Mice | MMP-9 | 2 mg | 12 | 3.7 | [5] |
| Male SKH-1 Hairless Mice | MMP-9 | 4 mg | 24 | 3.5 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker and then measure the absorbance at 492 nm using a microplate reader.[19]
DNA Damage Assessment: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).[1][20][21][22][23]
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix the this compound-treated cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells to remove unincorporated labeled dUTPs.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[2][4][24][25]
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK and NF-κB signaling pathways.
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26][27][28][29][30]
Signaling Pathways in this compound Toxicity
This compound exposure activates several key signaling pathways that mediate its toxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade involved in cellular responses to a wide range of stimuli, including stress. This compound has been shown to activate all three major MAPK subfamilies: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[14][31][32]
Caption: this compound-induced MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like this compound, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[33][34][35][36]
Caption: Canonical NF-κB activation by this compound.
Apoptosis Signaling Pathway
This compound can induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key executioner in both pathways is caspase-3.[2][4][24][25][37][38]
Caption: this compound-induced apoptosis pathways.
Experimental Workflow for In Vitro this compound Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of this compound in vitro.
Caption: General workflow for this compound in vitro toxicity testing.
Conclusion
This technical guide provides a foundational understanding of the in vitro models and experimental approaches for studying this compound toxicity. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. By utilizing these in vitro systems, scientists can continue to unravel the complex mechanisms of vesicant-induced injury and accelerate the development of effective countermeasures.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mustard gas surrogate, 2-chloroethyl ethylsulfide (this compound), induces centrosome amplification and aneuploidy in human and mouse cells : this compound induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Impact of Electronic Cigarette Aerosol Exposure in Human Bronchial Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavored E-cigarette Product Aerosols Induce Transformation of Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavored E-cigarette product aerosols induce transformation of human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Toll-like receptor-2 transduces signals for NF-kappa B activation, apoptosis and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corneal damage by half mustard (2-chloroethyl ethyl sulfide, CEES) in vitro preventive studies: a histologic and electron microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GeneQuery™ Human Inflammatory Cytokines and Receptors qPCR Array... [sciencellonline.com]
- 20. mdpi.com [mdpi.com]
- 21. 21stcenturypathology.com [21stcenturypathology.com]
- 22. Evaluating In Vitro DNA Damage Using Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 34. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. cusabio.com [cusabio.com]
- 37. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloroethyl Ethyl Sulfide (2-CEES) DNA Adduct Formation and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that readily reacts with cellular macromolecules, most critically DNA. The formation of this compound-DNA adducts can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity. Understanding the mechanisms of this compound-induced DNA damage and the subsequent cellular repair responses is crucial for the development of effective countermeasures and therapeutic strategies. This technical guide provides a comprehensive overview of this compound DNA adduct formation, the signaling pathways activated in response to this damage, and the key DNA repair mechanisms involved in their removal. Detailed experimental protocols for studying these processes are also provided.
This compound DNA Adduct Formation
This compound is an electrophilic compound that reacts with nucleophilic sites on DNA bases, forming covalent adducts. The primary mechanism involves the formation of a transient episulfonium ion, which is highly reactive towards DNA.
Major this compound DNA Adducts
The most abundant and well-characterized this compound DNA adduct is 7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G) .[1] This adduct forms at the N7 position of guanine.[1] Additionally, this compound has been shown to alkylate adenine (B156593) at the N3 position, forming 3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A) .[2] While other minor adducts may form, N7-HETE-G is considered the principal lesion.
Chemical Structures of Major this compound DNA Adducts:
-
7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G):
-
[Image of the chemical structure of N7-HETE-G]
-
-
3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A):
-
[Image of the chemical structure of N3-HETE-A]
-
Secondary DNA Damage: Oxidative Stress
Beyond direct alkylation, this compound exposure can induce oxidative stress within the cell, leading to the formation of reactive oxygen species (ROS). These ROS can cause secondary damage to DNA, such as the formation of 8-oxoguanine (8-oxoG), a common oxidative DNA lesion.[3]
Cellular Signaling in Response to this compound DNA Damage
The presence of this compound DNA adducts triggers a complex DNA damage response (DDR) signaling network, primarily orchestrated by the ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) protein kinases.
Upon recognition of DNA lesions, ATM and ATR are activated and phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key signaling events include:
-
Phosphorylation of Chk1 and Chk2: These checkpoint kinases are activated by ATR and ATM, respectively, and play a crucial role in halting cell cycle progression to allow time for DNA repair.
-
Phosphorylation of p53: The tumor suppressor protein p53 is a critical downstream target of the ATM/ATR pathway. Its phosphorylation stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
-
Phosphorylation of H2A.X (γH2A.X): Histone H2A.X is rapidly phosphorylated at serine 139 at the sites of DNA damage, serving as a beacon to recruit DNA repair proteins.
DNA Repair Pathways for this compound Adducts
Cells employ two primary DNA repair pathways to remove this compound-induced lesions: Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Base Excision Repair (BER)
BER is the main pathway for the repair of small, non-helix-distorting base lesions, including those generated by alkylation and oxidation. The repair of this compound adducts and secondary oxidative damage via BER is initiated by specific DNA glycosylases.
-
For Oxidative Damage (e.g., 8-oxoG): 8-oxoguanine DNA glycosylase 1 (OGG1) and endonuclease III-like protein 1 (NTH1) are key enzymes that recognize and excise the damaged base.[3][4][5][6][7]
-
For Alkylated Bases: While the specific glycosylase for N7-HETE-G is not definitively established, it is likely recognized by a glycosylase that handles alkylated purines.
Following base removal, an apurinic/apyrimidinic (AP) site is generated, which is then processed by AP endonuclease 1 (APE1) , DNA polymerase β (Polβ) , and DNA ligase III (LIG3) to restore the correct DNA sequence.
Nucleotide Excision Repair (NER)
NER is responsible for removing bulky, helix-distorting lesions. While this compound adducts are relatively small, they can cause sufficient distortion to be recognized by the NER machinery.
The NER process involves two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). For GG-NER, the damage is recognized by the XPC-RAD23B complex . This initiates the assembly of a large protein complex, including TFIIH , XPA , RPA , and the endonucleases ERCC1-XPF and XPG . These endonucleases excise a short oligonucleotide containing the lesion. The resulting gap is then filled by DNA polymerase δ/ε and sealed by DNA ligase I .
Quantitative Data on this compound DNA Adduct Formation and Repair
Quantitative analysis is essential for understanding the dose-response and time-course of this compound-induced DNA damage and repair.
| Parameter | Cell Type/System | This compound Concentration | Time Point | Value | Reference |
| N7-HETE-G Adducts | Human Keratinocytes (HaCaT) | 100 µM | 24 h | ~150 adducts / 10^6 Guanines | [8] |
| N7-HETE-G Adducts | Human Skin Explants | 500 µM | 24 h | ~50 adducts / 10^6 Guanines | [8] |
| Repair Half-life of N7-alkylguanine adducts | In vitro (dsDNA) | N/A | N/A | 2 - 150 hours | [1] |
| Phospho-H2A.X Induction | Mouse Skin | 2 mg | 12 h | 7.4-fold increase | [9] |
| Phospho-H2A.X Induction | Mouse Skin | 4 mg | 48 h | 4.7-fold increase | [9] |
Experimental Protocols
Quantification of this compound DNA Adducts by LC-MS/MS
This protocol describes the quantification of N7-HETE-G from this compound treated cells.[8][10][11][12][13]
Materials:
-
This compound treated cells
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
N7-HETE-G standard
-
Isotopically labeled internal standard (e.g., [¹³C₅,¹⁵N₂]N7-HETE-G)
Procedure:
-
DNA Isolation: Isolate genomic DNA from this compound treated cells using a commercial kit, following the manufacturer's instructions.
-
DNA Digestion:
-
To 10-20 µg of DNA, add the isotopically labeled internal standard.
-
Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleosides and remove proteins and other contaminants.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto the LC-MS/MS system.
-
Separate the nucleosides using a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for N7-HETE-G and the internal standard.
-
-
Quantification: Create a standard curve using the N7-HETE-G standard and quantify the amount of adduct in the samples relative to the internal standard.
Alkaline Comet Assay for DNA Strand Breaks
This protocol measures DNA single-strand breaks and alkali-labile sites resulting from this compound exposure.[14][15][16][17]
Materials:
-
This compound treated cells
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Preparation: Resuspend this compound treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with molten LMPA (at 37°C) and pipette onto a comet assay slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the tail, tail length, and tail moment using specialized software.
Western Blot for Phosphorylated Signaling Proteins
This protocol detects the activation of DDR signaling proteins like phospho-p53 and phospho-Chk2.[18][19][20]
Materials:
-
This compound treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-phospho-Chk2, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse this compound treated cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vitro DNA Repair Assays
These assays measure the capacity of cell extracts or purified proteins to repair this compound damaged DNA.
5.4.1. In Vitro BER Assay [9][21][22][23][24]
Materials:
-
Plasmid DNA treated with this compound
-
Cell-free extracts or purified BER proteins (DNA glycosylase, APE1, Polβ, Ligase III)
-
Reaction buffer
-
Radiolabeled dNTPs (e.g., [α-³²P]dCTP)
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
Substrate Preparation: Create a this compound damaged plasmid DNA substrate.
-
Repair Reaction: Incubate the damaged plasmid with cell-free extracts or purified BER proteins in a reaction buffer containing radiolabeled dNTPs.
-
Analysis: Purify the plasmid DNA and analyze by agarose gel electrophoresis and phosphorimaging to detect the incorporation of radioactivity, which indicates repair synthesis.
5.4.2. In Vitro NER Assay [25][26][27][28][29]
Materials:
-
Plasmid DNA with a site-specific this compound adduct (can be synthetically prepared)
-
Cell-free extracts from normal and NER-deficient (e.g., XPA or XPC knockout) cells
-
Reaction buffer containing ATP
-
Radiolabeled dNTPs
-
Restriction enzymes
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Substrate Preparation: Prepare a plasmid with a single, site-specific this compound adduct.
-
Repair Reaction: Incubate the substrate with cell-free extracts and radiolabeled dNTPs.
-
Analysis:
-
Purify the DNA and digest with restriction enzymes that flank the adduct site.
-
Separate the resulting fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled repair patch using a phosphorimager. The size of the excised fragment can also be determined.
-
Conclusion
This compound is a significant threat due to its ability to form persistent and mutagenic DNA adducts. A thorough understanding of the molecular mechanisms of this compound-induced DNA damage and the intricate cellular responses, including DNA damage signaling and repair, is paramount for the development of effective diagnostic and therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted interactions of this compound with DNA and the cellular machinery that has evolved to counteract its deleterious effects. Further research into the specificities of DNA repair enzymes for this compound adducts and the long-term consequences of unrepaired lesions will be critical in mitigating the health risks associated with exposure to this and related alkylating agents.
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Defective Repair of Oxidative Base Lesions by the DNA Glycosylase Nth1 Associates with Multiple Telomere Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 17. diva-portal.org [diva-portal.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. origene.com [origene.com]
- 20. nacalai.com [nacalai.com]
- 21. biorxiv.org [biorxiv.org]
- 22. In vitro base excision repair using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Coordination of dual incision and repair synthesis in human nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Repair synthesis assay for nucleotide excision repair activity using fractionated cell extracts and UV-damaged plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Multiplexed DNA repair assays for multiple lesions and multiple doses via transcription inhibition and transcriptional mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The comings and goings of nucleotide excision repair factors on damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidative Stress Mechanisms of 2-Chloroethyl Ethyl Sulfide (2-CEES)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that induces significant cellular injury, largely mediated by oxidative stress. This document provides a comprehensive overview of the core mechanisms underlying this compound-induced oxidative stress, detailing the molecular pathways, key experimental findings, and methodologies used in its study. The central mechanism involves the depletion of intracellular glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS). This imbalance triggers a cascade of damaging events, including mitochondrial dysfunction, DNA damage, lipid peroxidation, and the activation of pro-inflammatory signaling pathways, ultimately culminating in cell death and tissue injury. Understanding these intricate mechanisms is crucial for the development of effective medical countermeasures.
Core Mechanisms of this compound-Induced Oxidative Stress
Exposure to this compound initiates a rapid and multifaceted oxidative stress response. The primary events and their downstream consequences are outlined below.
Glutathione Depletion and ROS Generation
The initial and critical event in this compound toxicity is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (GSH).[1][2][3] this compound, being an electrophile, readily reacts with the nucleophilic thiol group of GSH, leading to its conjugation and subsequent depletion.[1] This reduction in the cellular antioxidant capacity disrupts the redox balance, resulting in the accumulation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂).[1][4]
Mitochondrial Dysfunction
Mitochondria are both a primary target and a significant source of ROS in this compound-induced toxicity.[5][6] Exposure to this compound leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, which occurs as early as 4 hours post-exposure.[5][6] This dysfunction impairs the electron transport chain, leading to electron leakage and increased production of mitochondrial ROS, which peaks around 12 hours after exposure.[5][6] This creates a vicious cycle where ROS-induced damage to mitochondria further compromises their function and amplifies ROS production.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of glutathione in ameliorating sulfur mustard analog-induced toxicity in cultured skin epidermal cells and in SKH-1 mouse skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Glutathione in Ameliorating Sulfur Mustard Analog-Induced Toxicity in Cultured Skin Epidermal Cells and in SKH-1 Mouse Skin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]
- 5. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Role for Mitochondrial Oxidative Stress in Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide-Induced Lung Cell Injury and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inflammatory Response to 2-Chloroethyl Ethyl Sulfide (2-CEES) in Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, serves as a valuable tool in laboratory settings to study the complex cutaneous injuries induced by vesicants. Exposure to this compound elicits a robust inflammatory response in the skin, characterized by edema, erythema, and at higher doses, microvesication. This response is driven by a complex interplay of cellular and molecular events, including the activation of key signaling pathways, infiltration of immune cells, and the upregulation of pro-inflammatory mediators. Understanding these mechanisms is crucial for the development of effective countermeasures against sulfur mustard-induced skin damage. This guide provides a detailed overview of the inflammatory response to this compound in skin models, summarizing key quantitative data, experimental protocols, and the underlying signaling cascades.
Data Presentation: Quantitative Analysis of Inflammatory Markers
Topical application of this compound to the skin of SKH-1 hairless mice leads to a time-dependent increase in the expression of several key inflammatory mediators. The following tables summarize the fold-increase in protein expression of Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), and Matrix Metalloproteinase-9 (MMP-9) at various time points following exposure to a 2 mg dose of this compound, as determined by western blot analysis.
Table 1: Fold Increase in COX-2 Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 24 | 3.0 |
| 48 | 3.3 |
Table 2: Fold Increase in COX-2 Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 9 | ~1.8-2.7 |
| 12 | ~1.8-2.7 |
| 24 | ~1.8-2.7 |
| 48 | ~1.8-2.7 |
Table 3: Fold Increase in iNOS Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 9 | >2.0 |
| 12 | >2.0 |
| 24 | >2.0 |
Table 4: Fold Increase in iNOS Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 9 | >4.0 |
| 12 | >4.0 |
| 24 | >4.0 |
Table 5: Fold Increase in MMP-9 Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 9 | 6.0 |
| 12 | 5.5 |
| 24 | 5.4 |
| 48 | 3.5 |
Table 6: Fold Increase in MMP-9 Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]
| Time Point (hours) | Fold Increase vs. Vehicle Control |
| 9 | 1.9 |
| 12 | 3.7 |
| 24 | 2.9 |
| 48 | 3.2 |
Experimental Protocols
In Vivo this compound Exposure in SKH-1 Hairless Mouse Model
This protocol outlines the topical application of this compound to induce an inflammatory response in the skin of SKH-1 hairless mice.
Materials:
-
SKH-1 hairless mice
-
2-Chloroethyl ethyl sulfide (this compound)
-
Acetone (B3395972) (vehicle)
-
Pipette and sterile tips
Procedure:
-
Acclimatize SKH-1 hairless mice for at least one week prior to the experiment.
-
Prepare the this compound solution by dissolving it in acetone to the desired concentration (e.g., for a 2 mg dose, dissolve 2 mg of this compound in a suitable volume of acetone).
-
Topically apply the this compound solution to a defined area on the dorsal skin of the mice.[1][2] A typical application volume is 200 µL.
-
For control groups, apply an equal volume of the vehicle (acetone) alone.
-
Euthanize the mice at specified time points post-exposure (e.g., 9, 12, 24, 48 hours).
-
Collect the treated skin tissue for subsequent analysis (e.g., histology, western blotting, immunohistochemistry).
Western Blot Analysis of Inflammatory Markers
This protocol describes the detection and quantification of inflammatory proteins (e.g., COX-2, iNOS, MMP-9) in skin tissue lysates.
Materials:
-
Collected skin tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target proteins (COX-2, iNOS, MMP-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the collected skin tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for Cellular Infiltration
This protocol details the staining of skin sections to visualize and quantify the infiltration of inflammatory cells such as macrophages, neutrophils, and mast cells.
Materials:
-
Formalin-fixed, paraffin-embedded skin tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (for blocking endogenous peroxidase activity)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies against cell-specific markers (e.g., F4/80 for macrophages, myeloperoxidase (MPO) for neutrophils, toluidine blue for mast cells)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
For mast cell staining, sections can be stained with toluidine blue.
-
Analyze the stained sections under a microscope to quantify the number of positive cells.
Signaling Pathways and Experimental Workflows
The inflammatory response to this compound is orchestrated by a network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Signaling Pathways
Caption: this compound induced inflammatory signaling pathways.
Experimental Workflow
Caption: Experimental workflow for studying this compound skin inflammation.
Conclusion
The study of the inflammatory response to this compound in skin models provides critical insights into the pathogenesis of sulfur mustard-induced cutaneous injury. The activation of the Akt/MAPK, NF-κB, and AP-1 signaling pathways is a central event, leading to the production of pro-inflammatory mediators and the recruitment of immune cells, ultimately contributing to tissue damage and vesication. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to investigate these mechanisms further and to evaluate the efficacy of potential therapeutic interventions. A thorough understanding of these processes is paramount for the development of effective treatments to mitigate the debilitating effects of sulfur mustard exposure.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
The Alkylating Agent 2-CEES: A Potent Inducer of Centrosome Amplification and Genomic Instability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that induces significant cellular damage. Emerging research has identified a critical and concerning effect of this compound exposure: the induction of centrosome amplification. This phenomenon, characterized by the presence of more than two centrosomes in a single cell, is a well-established hallmark of cancer and a major driver of chromosomal instability (CIN). This technical guide provides a comprehensive overview of the effects of this compound on centrosome amplification, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and quantitative data from key studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the toxicological and carcinogenic properties of this compound and to explore potential therapeutic interventions.
Introduction: The Centrosome and Its Role in Cellular Fidelity
The centrosome is the primary microtubule-organizing center in animal cells, playing a pivotal role in the formation of the bipolar mitotic spindle, which ensures the faithful segregation of chromosomes during cell division.[1] A normal, healthy cell contains one centrosome in the G1 phase of the cell cycle, which duplicates precisely once during the S phase, resulting in two centrosomes by the time the cell enters mitosis.[2] The presence of more than two centrosomes, a condition known as centrosome amplification, can lead to the formation of multipolar spindles, resulting in aneuploidy and contributing to tumorigenesis.[1][3]
This compound and the Induction of Centrosome Amplification
Studies have demonstrated that subtoxic levels of this compound can induce centrosome amplification in both human and mouse cell lines.[4] This effect is dose-dependent, with higher concentrations of this compound leading to a greater percentage of cells with amplified centrosomes.
Quantitative Data on this compound-Induced Centrosome Amplification
The following tables summarize the quantitative findings from studies investigating the impact of this compound on centrosome number in different cell lines.
Table 1: Effect of this compound on Centrosome Number in Saos2 (Human Osteosarcoma) Cells
| Treatment Condition | Percentage of Cells with >2 Centrosomes |
| Untreated Control | ~5% |
| 250 µM this compound (24h) | ~20% |
Data extrapolated from Bennett et al., 2014.[4]
Table 2: Effect of this compound on Centrosome Number in NIH3T3 (Mouse Embryonic Fibroblast) Cells
| Treatment Condition | Percentage of Cells with >2 Centrosomes |
| Untreated Control | ~3% |
| 250 µM this compound (24h) | ~15% |
| 500 µM this compound (24h) | ~25% |
Data extrapolated from Bennett et al., 2014.[5]
Proposed Molecular Mechanisms of this compound-Induced Centrosome Amplification
The precise molecular pathways by which this compound induces centrosome amplification are still under investigation, but evidence points towards a mechanism involving DNA damage, cell cycle checkpoint activation, and the dysregulation of key proteins involved in the centrosome duplication cycle.
The DNA Damage Response Pathway
As an alkylating agent, this compound is known to cause DNA damage. This triggers the DNA Damage Response (DDR), a complex signaling network orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6][7] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically in the G2 phase, to allow for DNA repair.[6][7] A prolonged G2 arrest can provide a window of opportunity for centrosomes to re-duplicate, leading to amplification.[8]
This compound induced DNA damage response pathway.
The Role of p53 and CDK2/Cyclin E
The tumor suppressor protein p53 is a critical regulator of the cell cycle and plays a key role in preventing centrosome amplification.[9][10] Following DNA damage, p53 is activated and can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs).[9] Specifically, p21 can inhibit the activity of the CDK2-Cyclin E complex, which is essential for initiating centrosome duplication.[11][12] In cells with compromised p53 function, the inhibition of CDK2-Cyclin E may be incomplete, allowing for aberrant centrosome re-duplication during a prolonged cell cycle arrest.[10]
References
- 1. Centriole Overduplication is the Predominant Mechanism Leading to Centrosome Amplification in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk4 triggers autonomous de novo centriole biogenesis and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 10. researchgate.net [researchgate.net]
- 11. Direct regulation of the centrosome duplication cycle by the p53-p21Waf1/Cip1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Systemic Diffusion and Brain Effects of 2-Chloroethyl Ethyl Sulfide (2-CEES)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, poses a significant health risk that extends beyond its vesicant effects on the skin. Following dermal exposure, this compound undergoes systemic diffusion, crossing the blood-brain barrier and accumulating in the central nervous system (CNS). Within the brain, this compound and its metabolites form adducts with macromolecules, including DNA and glutathione (B108866), leading to a cascade of deleterious effects. These include the induction of oxidative stress, a neuroinflammatory response, and the activation of cell death signaling pathways. The resulting neuropathology manifests as cognitive and emotional impairments, including anxiety-like behaviors and deficits in working memory. This technical guide provides a comprehensive overview of the current understanding of the systemic diffusion and neurotoxic effects of this compound, detailing experimental evidence, methodologies, and the key molecular pathways implicated in its cerebral impact.
Systemic Diffusion and Brain Distribution of this compound
Following cutaneous exposure, this compound is absorbed into the bloodstream and distributed to various organs, including the brain. Studies utilizing animal models, primarily SKH-1 hairless mice, have provided definitive evidence of this compound's ability to penetrate the CNS.
Experimental Protocol: Detection of this compound Adducts in Brain Tissue
Objective: To identify and quantify this compound and its metabolites in brain tissue following dermal exposure.
Animal Model: SKH-1 hairless mice.
Exposure: Topical application of this compound (dissolved in a suitable vehicle such as acetone) to the dorsal skin of the mice.[1]
Sample Collection: Mice are sacrificed at various time points post-exposure (e.g., 6 hours, 24 hours, 7 days, 14 days). Brain tissue is immediately harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Analytical Method (LC-MS/MS):
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile (B52724) to release small molecule adducts.[2]
-
DNA Extraction and Hydrolysis (for DNA adducts): For the analysis of DNA adducts such as N7-guanine-CEES (N7Gua-CEES), DNA is extracted from the tissue homogenate and subjected to enzymatic or acidic hydrolysis to release the adducted nucleobases.
-
Solid-Phase Extraction (SPE): The supernatant (for small molecule adducts) or the hydrolyzed DNA sample is cleaned up and concentrated using SPE.
-
LC-MS/MS Analysis: The purified samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). The separation is typically achieved on a C18 or a specialized column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target this compound adducts (GSH-CEES, Cys-CEES, NAC-CEES, and N7Gua-CEES).[2][3]
-
Quantification: Stable isotope-labeled internal standards for each analyte are used to ensure accurate quantification. Calibration curves are generated using standards of known concentrations.
Data Presentation: this compound Adducts in the Brain
While precise quantitative data from peer-reviewed literature is limited, qualitative studies have confirmed the presence of several this compound adducts in the brain for an extended period following dermal exposure.
| Adduct | Matrix | Detection Time Post-Exposure | Analytical Method | Reference |
| Glutathione-CEES (GSH-CEES) | Brain Tissue Extract | Detected up to 14 days | LC-MS/MS | [4][5] |
| Cysteine-CEES (Cys-CEES) | Brain Tissue Extract | Detected up to 14 days | LC-MS/MS | [4][5] |
| N-acetylcysteine-CEES (NAC-CEES) | Brain Tissue Extract | Detected up to 14 days | LC-MS/MS | [4][5] |
| N7-guanine-CEES (N7Gua-CEES) | Brain DNA and Tissue Extract | Detected up to 14 days | LC-MS/MS | [4][5] |
Neurological Effects of this compound Exposure
The presence of this compound and its adducts in the brain leads to a range of neurological and behavioral deficits. Animal studies have demonstrated that a single cutaneous exposure to this compound can induce long-lasting cognitive and emotional impairments.
Experimental Protocol: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Objective: To evaluate anxiety-like behavior in mice following this compound exposure.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Acquisition: The session is recorded by an overhead video camera, and tracking software is used to measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.
Experimental Protocol: Assessment of Working Memory (Sequential Alternation Task in a T-Maze)
Objective: To assess spatial working memory in mice after this compound exposure.
Apparatus: A T-shaped maze with a starting arm and two goal arms.
Procedure:
-
Forced Choice Trial: The mouse is placed in the starting arm and is forced to enter one of the goal arms (the other arm is blocked).
-
Delay: The mouse is returned to its home cage for a specific inter-trial delay.
-
Free Choice Trial: The mouse is placed back in the starting arm and is now free to choose between both goal arms.
-
Scoring: A correct alternation is recorded if the mouse chooses the arm opposite to the one it was forced to enter in the first trial. The percentage of correct alternations over a series of trials is calculated. A decrease in the percentage of correct alternations suggests an impairment in working memory.
Molecular Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are believed to be mediated by a combination of oxidative stress, neuroinflammation, and the activation of apoptotic pathways.
Oxidative Stress
This compound exposure leads to the depletion of intracellular glutathione (GSH), a major antioxidant in the brain.[4][6] This depletion, coupled with the generation of reactive oxygen species (ROS), results in oxidative stress, causing damage to lipids, proteins, and DNA.
Experimental Protocol: Quantification of Oxidative Stress Markers
Objective: To measure markers of oxidative stress in brain tissue following this compound exposure.
Markers:
-
Lipid Peroxidation: Malondialdehyde (MDA) is a common marker of lipid peroxidation and can be measured using a thiobarbituric acid reactive substances (TBARS) assay or by LC-MS/MS.
-
Oxidative DNA Damage: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a product of oxidative DNA damage and is typically quantified using ELISA or LC-MS/MS.[7]
-
Glutathione Levels: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) can be measured using commercially available kits or by HPLC with electrochemical detection. A decreased GSH/GSSG ratio is indicative of oxidative stress.[8]
Procedure (General):
-
Tissue Preparation: Brain tissue is homogenized in an appropriate buffer containing antioxidants to prevent ex vivo oxidation.
-
Assay: The respective assays (TBARS, ELISA, HPLC) are performed on the tissue homogenates according to the manufacturer's instructions or established laboratory protocols.
-
Data Analysis: The concentrations of the oxidative stress markers are normalized to the total protein content of the sample.
Neuroinflammation
This compound triggers an inflammatory response in the brain, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines. This neuroinflammatory cascade contributes to neuronal damage.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Objective: To quantify the levels of pro-inflammatory cytokines in the brain after this compound exposure.
Cytokines: Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Method (ELISA):
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
ELISA: The supernatant is used for cytokine quantification using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.
Signaling Pathways
The neurotoxic effects of this compound are mediated by the activation of specific intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: In response to cellular stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory and pro-apoptotic proteins.[9]
MAPK Signaling Pathway: The MAPK family includes several kinases, such as p38, JNK, and ERK. Stress stimuli can activate a cascade of phosphorylation events, leading to the activation of these MAPKs. Activated MAPKs, in turn, phosphorylate various downstream targets, including transcription factors, which regulate gene expression involved in inflammation, apoptosis, and cellular stress responses. For instance, the activation of p38 MAPK is strongly linked to inflammatory and apoptotic processes in neurons.[7][10][11]
Experimental Protocol: Western Blot Analysis of Signaling Pathway Activation
Objective: To detect the activation of NF-κB and MAPK signaling pathways.
Procedure:
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from brain tissue homogenates.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-p65 for NF-κB, phospho-p38 for MAPK). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The intensity of the bands is quantified using imaging software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.
Visualizations of Key Pathways and Workflows
Logical Relationship of this compound Neurotoxicity
Experimental Workflow for Investigating this compound Neurotoxicity
NF-κB Signaling Pathway in this compound Neurotoxicity
p38 MAPK Signaling Pathway in this compound Neurotoxicity
Conclusion and Future Directions
The evidence strongly indicates that this compound is not merely a cutaneous toxicant but also a neurotoxic agent with significant implications for CNS health. Its ability to cross the blood-brain barrier and induce oxidative stress and neuroinflammation underscores the need for a deeper understanding of its long-term neurological consequences. Future research should focus on obtaining more detailed quantitative data on the brain distribution of this compound and its metabolites, as well as a more comprehensive characterization of the downstream effects on various neurotransmitter systems and neuronal circuits. Furthermore, the elucidation of the precise signaling pathways involved in this compound neurotoxicity will be crucial for the development of targeted therapeutic interventions to mitigate the CNS damage caused by this and related chemical threats. The development of effective countermeasures will require a multi-pronged approach that targets both the initial oxidative insult and the subsequent inflammatory cascade.
References
- 1. Role of tumor necrosis factor-alpha in the central nervous system: a focus on autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute depletion of reduced glutathione causes extensive carbonylation of rat brain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione depletion in the liver and brain produced by 2-chloropropionic acid: relevance to cerebellar granule cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain neurons re-entering the cell cycle age quickly and shift to senes [beta.m3india.in]
- 9. NF-κB in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK Endogenous Inhibition Improves Neurological Deficits in Global Cerebral Ischemia/Reperfusion Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloroethyl Ethyl Sulfide (2-CEES) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard (SM), a potent chemical warfare agent.[1][2] Due to its similar chemical properties and ability to induce comparable cellular damage, this compound serves as a valuable surrogate for sulfur mustard in laboratory settings, allowing for the study of its cytotoxic mechanisms without the stringent safety protocols required for the bifunctional agent.[1][2] this compound is a powerful alkylating agent that readily penetrates cell membranes, causing significant damage to various cellular macromolecules, most notably DNA.[3][4] Its application in cell culture models is crucial for understanding the pathophysiology of sulfur mustard exposure and for the development of effective medical countermeasures.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its mechanism of action, data presentation from relevant studies, and standardized experimental procedures.
Mechanism of Action
The cytotoxicity of this compound is primarily attributed to its ability to alkylate DNA, forming both monofunctional adducts and contributing to DNA cross-linking.[2][5] This DNA damage triggers a cascade of cellular responses, including:
-
DNA Damage Response (DDR): Exposure to this compound activates key signaling pathways involved in DNA repair, such as the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways.[3][5] The activation of ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) protein kinases leads to the phosphorylation of downstream targets like p53 and Chk2, initiating cell cycle arrest to allow for DNA repair.[3][4][6]
-
Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress.[1][7] This contributes to further cellular damage, including lipid peroxidation and protein oxidation, and exacerbates DNA damage.[1]
-
Inflammation: In response to cellular damage, inflammatory pathways are activated. This can involve the upregulation of pro-inflammatory mediators.[1]
-
Apoptosis: At sufficient concentrations or with prolonged exposure, the accumulation of DNA damage and cellular stress overwhelms the repair mechanisms, leading to programmed cell death, or apoptosis.[8] This is characterized by DNA fragmentation, chromatin condensation, and the activation of caspases.[8]
-
Centrosome Amplification and Aneuploidy: Studies have shown that subtoxic levels of this compound can induce centrosome amplification and chromosome instability, which may contribute to the long-term carcinogenic effects observed after mustard gas exposure.[9]
Data Presentation
The following table summarizes quantitative data from various studies on the application of this compound in different cell culture models. This allows for a comparative overview of effective concentrations and observed cellular effects.
| Cell Line/Model | This compound Concentration | Exposure Time | Key Findings | Reference |
| Mouse Thymocytes | 100 µM | 5 hours | Increased DNA fragmentation (apoptosis). | [8] |
| Human Small Airway Epithelial (SAE) Cells | 900 µM | 2 - 48 hours | Increased mitochondrial ROS production. | [7] |
| Human Bronchial Epithelial (16HBE) Cells | 900 µM | 12 hours | Significant increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHdG) levels, a marker of oxidative DNA damage. | [7] |
| TK6 Lymphoblastoid Cells | Dose-dependent | Not specified | Dose-dependent increase in DNA damage and loss of cell viability. | [3] |
| Human and Mouse Cell Lines | Sub-toxic levels | Not specified | Induction of centrosome amplification and chromosome instability. | [9] |
| Lung Epithelial Cells | 2500 µM | 48 hours | Over-expression of mitochondrial fission and fusion genes; increased expression of inflammasome genes (Aim2 and NLRP3). | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line by measuring cell viability.
Materials:
-
Cell line of interest (e.g., HaCaT, A549, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Detection of this compound-Induced Apoptosis by TUNEL Assay
This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, from a commercial kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several random fields.
Visualizations
Signaling Pathway of this compound-Induced Cellular Damage
Caption: Signaling cascade initiated by this compound exposure.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[2][11] It is crucial to work in a well-ventilated chemical fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11] All contaminated materials and waste should be decontaminated and disposed of according to institutional guidelines.[2][11] In case of exposure, immediately flush the affected area with copious amounts of water.[2]
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. DNA damage, signalling and repair after exposure of cells to the sulphur mustard analogue 2-chloroethyl ethyl sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base excision repair sensitizes cells to sulfur mustard and chloroethyl ethyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Role for Mitochondrial Oxidative Stress in Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide-Induced Lung Cell Injury and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mustard gas surrogate, 2-chloroethyl ethylsulfide (this compound), induces centrosome amplification and aneuploidy in human and mouse cells : this compound induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-Chloroethyl Ethyl Sulfide (2-CEES) in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of sulfur mustard, in tissue samples. The protocols focus on mass spectrometry-based techniques, which offer high sensitivity and specificity for the analysis of this compound and its biological adducts.
Introduction
2-Chloroethyl ethyl sulfide (this compound) is a potent alkylating agent that serves as a less toxic surrogate for sulfur mustard in laboratory research. Understanding its distribution, metabolism, and mechanism of toxicity in biological tissues is crucial for the development of effective medical countermeasures. This document outlines protocols for the extraction and analysis of this compound and its biomarkers from tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Exposure to this compound induces a variety of measurable changes in tissue, including the upregulation of proteins associated with DNA damage, inflammation, and tissue remodeling. The following table summarizes quantitative data on the modulation of key biomarkers in mouse skin tissue following topical application of this compound.
| Biomarker | Exposure Dose | Time Point | Fold Change vs. Control | Tissue Type | Analytical Method | Reference |
| Phosphorylated H2A.X | 2 mg | 12 h | 7.4 | Male Mouse Skin | Western Blot | [1] |
| Phosphorylated H2A.X | 2 mg | 24 h | 5.5 | Male Mouse Skin | Western Blot | [1] |
| Phosphorylated H2A.X | 2 mg | 9 h | 1.7 | Female Mouse Skin | Western Blot | [1] |
| Phosphorylated H2A.X | 2 mg | 12 h | 3.0 | Female Mouse Skin | Western Blot | [1] |
| COX-2 | 2 mg | 24 h | 3.0 | Female Mouse Skin | Western Blot | [1] |
| COX-2 | 2 mg | 48 h | 3.3 | Female Mouse Skin | Western Blot | [1] |
| COX-2 | 2 mg | 9-48 h | 1.8 - 2.7 | Male Mouse Skin | Western Blot | [1] |
| MMP-9 | 2 mg | 9 h | 6.0 | Female Mouse Skin | Western Blot | [1] |
| MMP-9 | 2 mg | 12 h | 3.7 | Male Mouse Skin | Western Blot | [1] |
| Mast Cells | 1, 2, and 4 mg | Not specified | Significant Increase | Male Mouse Skin | Toluidine Blue Staining | [2] |
| Macrophages (F4/80+) | 1, 2, and 4 mg | Not specified | Significant Increase | Male Mouse Skin | Immunohistochemistry | [2] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Tissue by GC-MS
This protocol provides a general framework for the extraction of this compound from tissue samples for subsequent analysis by GC-MS.
Materials:
-
Tissue sample (e.g., skin, lung), snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenizer (e.g., bead beater, rotor-stator).
-
2 mL bead beating tubes with ceramic beads.
-
Methanol (HPLC grade), pre-chilled to -80°C.
-
Chloroform (HPLC grade), pre-chilled.
-
Deionized water, pre-chilled.
-
Centrifuge capable of reaching 16,000 x g and maintaining 4°C.
-
Vacuum centrifuge (e.g., SpeedVac).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Transfer the tissue to a pre-chilled 2 mL bead beating tube.
-
Add 400 µL of ice-cold 80% methanol.[3]
-
Homogenize the tissue using a bead beater for 30 seconds.[3]
-
Centrifuge at 100 x g for 5 minutes at 4°C.[3]
-
Transfer 300 µL of the supernatant to a new 2 mL microcentrifuge tube and keep it on ice.[3]
-
Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.[3]
-
-
Liquid-Liquid Extraction:
-
To the pooled supernatant (approximately 1 mL), add 200 µL of cold deionized water and vortex thoroughly.[3]
-
Add 800 µL of cold chloroform, and vortex again to ensure thorough mixing. The final ratio of methanol:chloroform:water should be approximately 2:2:1.[3]
-
Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[3]
-
Carefully collect the lower organic phase (chloroform layer) containing this compound into a new tube.
-
Evaporate the solvent to dryness using a vacuum centrifuge without heat.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as acetone (B3395972) or hexane.
-
Transfer the reconstituted sample to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Parameters (example): [4]
-
Column: HP-5MS (30 m x 0.32 mm, 0.25 µm film thickness)
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C for 1 min, then ramp at 20°C/min to 250°C and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Detector Temperature: 250°C
-
Scan Range: m/z 40-400
-
-
Protocol 2: Analysis of this compound DNA Adducts in Tissue by LC-MS/MS
This protocol outlines the steps for the detection of this compound-induced DNA adducts, such as N7-guanine adducts, in tissue.
Materials:
-
Tissue sample, snap-frozen.
-
DNA isolation kit suitable for tissue.
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column.
-
Internal standards (e.g., isotopically labeled DNA adducts).
Procedure:
-
DNA Isolation:
-
Homogenize 50-100 mg of tissue according to the DNA isolation kit manufacturer's instructions.
-
Isolate genomic DNA, ensuring high purity.
-
Quantify the extracted DNA (e.g., using a spectrophotometer).
-
-
DNA Digestion:
-
Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
Digest the DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Add an internal standard, such as a stable isotope-labeled version of the target adduct, to the digestion mixture for accurate quantification.[5]
-
-
Sample Cleanup:
-
Remove proteins from the digested sample by precipitation or filtration.
-
Perform solid-phase extraction (SPE) to enrich for the DNA adducts and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto the LC-MS/MS system.
-
LC Parameters (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid.
-
-
MS/MS Parameters (example): [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for the specific transitions of the target adduct and the internal standard.
-
Detection Limit: Method should be optimized to achieve detection limits in the low picogram to femtogram range on-column.[5]
-
-
Visualizations
Caption: Experimental workflow for this compound analysis in tissue.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southalabama.edu [southalabama.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloroethyl Ethyl Sulfide (2-CEES)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified research personnel and does not constitute a replacement for a formal risk assessment and safety training. Always consult the most recent Safety Data Sheet (SDS) for 2-Chloroethyl Ethyl Sulfide (B99878) (2-CEES) and adhere to all institutional and regulatory guidelines.
Introduction
2-Chloroethyl ethyl sulfide (this compound), a monofunctional analog of sulfur mustard (HD), is a potent vesicant and alkylating agent.[1][2] Due to its structural similarity and shared toxicological characteristics with sulfur mustard, this compound is frequently utilized in a laboratory setting to investigate the mechanisms of vesicant-induced injury and to develop effective medical countermeasures.[1][3] Although less toxic than sulfur mustard, this compound is a hazardous material that demands strict adherence to safety protocols to prevent personnel injury and laboratory contamination.[1] It is an oily, hydrophobic, and erosive liquid that can cause severe damage to the skin, eyes, and respiratory tract.[1] This document provides detailed application notes and protocols for the safe handling, use, and disposal of this compound in a research environment.
Hazard Identification and Toxicology
This compound is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[4][5] It causes severe skin burns, eye damage, and may cause cancer.[4][5][6]
GHS Hazard Identification
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4][7][8] | 🔥 | Danger [6][7] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][6][8] | 💀 | |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[4][5] | 💀 | |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[4][5] | 💀 | |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][6][8] | corrosive | |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[4] | corrosive | |
| Carcinogenicity | 1A/2 | H350: May cause cancer[4][5][6] | health hazard | |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation[4] | ❗ |
Toxicological Data
The toxicological effects of this compound are driven by its ability to form highly reactive sulfonium (B1226848) ions that alkylate biological macromolecules like DNA and proteins.[1][3] This can lead to DNA damage, induction of inflammatory mediators, oxidative stress, and cell death.[2][9]
| Parameter | Value | Species | Reference |
| LD50, Oral | 252 mg/kg | Rat | [4] |
| Acute Toxicity Estimate, Dermal | 300.1 mg/kg | Expert Judgment | [6] |
| Acute Toxicity Estimate, Inhalation (4h) | 3.1 mg/l | Expert Judgment | [6] |
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 693-07-2 | [1][4][6][7][8] |
| Molecular Formula | C₄H₉ClS | [4][5][8][10] |
| Molecular Weight | 124.63 g/mol | [5][8][10] |
| Appearance | Colorless to light yellow liquid | [8] |
| Density | 1.07 g/mL at 25 °C | |
| Boiling Point | 156-157 °C | |
| Refractive Index | n20/D 1.4885 | |
| Storage Temperature | 2-8°C (Refrigerated) | [4][8] |
Standard Operating Procedures for Safe Handling
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] The work area should be clear of clutter and ignition sources.
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. georganics.sk [georganics.sk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloroethyl Ethyl Sulfide 693-07-2 | TCI AMERICA [tcichemicals.com]
- 9. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Mouse Skin Injury Model Using 2-Chloroethyl Ethyl Sulfide (2-CEES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a valuable tool for studying cutaneous injury in a laboratory setting.[1] Exposure to this compound induces a robust inflammatory response, oxidative stress, DNA damage, and histopathological changes in the skin, mimicking key aspects of sulfur mustard-induced skin toxicity.[1][2][3] This in vivo mouse model is instrumental for elucidating the molecular mechanisms of vesicant-induced skin damage and for the preclinical evaluation of potential therapeutic countermeasures.[4][2] This document provides detailed protocols for establishing the this compound-induced skin injury model in mice, methods for quantifying the resulting damage, and an overview of the key signaling pathways involved.
Key Pathological Features
Topical application of this compound on mouse skin leads to a dose- and time-dependent cascade of events, including:
-
Inflammation: Characterized by erythema, edema, and the infiltration of inflammatory cells such as neutrophils, macrophages, and mast cells.[2][5][6]
-
Oxidative Stress: A significant increase in reactive oxygen species (ROS) production and oxidative damage to lipids, proteins, and DNA.[1][3][7]
-
DNA Damage: Induction of DNA adducts and double-strand breaks, evidenced by the phosphorylation of histone H2A.X.[1][3][7]
-
Histopathological Alterations: Epidermal thickening, necrosis of basal keratinocytes, and in some models, microvesication or epidermal-dermal separation.[2][8]
-
Apoptosis and Cell Proliferation: Increased apoptotic cell death in the epidermis alongside a proliferative response in basal keratinocytes.[2][5]
Experimental Protocols
Animal Models
SKH-1 hairless mice are frequently used due to the absence of hair, which facilitates topical application and visual assessment of skin injury.[1][2][5] C57BL/6 mice have also been utilized to investigate the role of skin pigmentation and to evaluate stem cell-based therapeutics.[9]
Protocol 1: Induction of Skin Injury with this compound in SKH-1 Hairless Mice
This protocol is adapted from studies by Tewari-Singh et al. and Jain et al.[1][2]
Materials:
-
SKH-1 hairless mice (male or female, 6-8 weeks old)
-
2-Chloroethyl ethyl sulfide (this compound)
-
Acetone (B3395972) (vehicle)
-
Pipette and sterile tips
-
Electronic digital calipers
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment with ad libitum access to food and water.[1]
-
Preparation of this compound Solution: Dissolve this compound in acetone to the desired concentration. Doses typically range from 1 mg to 4 mg per mouse.[1][2] A 2 mg dose is often used to induce significant inflammation, while a 4 mg dose may be required to induce microvesication in male SKH-1 mice.[1][2]
-
Anesthesia: Anesthetize the mice using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Topical Application: Topically apply the this compound solution (typically in a volume of 200 µL) to a defined area on the dorsal skin of the mouse.[6][10] The vehicle control group should receive acetone only. An untreated control group can also be included.[1]
-
Monitoring: At various time points post-exposure (e.g., 9, 12, 24, and 48 hours), monitor the mice for signs of skin injury.[1][2]
-
Data Collection:
-
Skin Bi-fold Thickness: Measure the skin-fold thickness at the site of application using electronic digital calipers to quantify edema.[2][6]
-
Tissue Harvesting: At the end of the experiment, euthanize the mice.[1] Collect dorsal skin samples for further analysis. Samples can be snap-frozen in liquid nitrogen for biochemical assays or fixed in formalin for histopathology.[1]
-
Protocol 2: Quantification of Inflammatory and Injury Markers
A. Histopathological Evaluation:
-
Fix skin samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Stain with Toluidine Blue to identify mast cells.[2]
-
Perform immunohistochemistry (IHC) for specific markers such as:
B. Biochemical Assays:
-
Myeloperoxidase (MPO) Activity Assay: Homogenize skin tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.[2]
-
Western Blot Analysis: Prepare protein lysates from skin tissue to quantify the expression levels of key inflammatory proteins such as COX-2, iNOS, and MMP-9.[1]
-
Wet/Dry Weight Ratio: To quantify edema, weigh a skin punch biopsy immediately after collection (wet weight) and after drying in an oven (e.g., at 37°C for 24 hours) to obtain the dry weight. Calculate the ratio of wet to dry weight.[2]
Data Presentation
The following tables summarize quantitative data from representative studies using the this compound mouse skin injury model.
Table 1: Physical and Histological Changes Following this compound Exposure in Male SKH-1 Hairless Mice
| Parameter | Control | 1 mg this compound (24h) | 2 mg this compound (24h) | 4 mg this compound (24h) | Reference |
| Skin Bi-fold Thickness (mm) | ~0.6 | ~1.1 | ~1.3 | ~1.5 | [2][6] |
| Wet/Dry Weight Ratio | ~3.0 | - | - | ~4.7 | [2] |
| Epidermal Thickness (µm) | ~20 | ~40 | ~50 | ~60 | [2] |
| Apoptotic Cells (%) | ~14 | ~44 | ~51 | - | [6] |
Note: Values are approximate and may vary between studies.
Table 2: Inflammatory Cell Infiltration and Marker Expression Following this compound Exposure
| Parameter | Time Point | Fold Change vs. Control | Mouse Strain | Reference |
| MPO Activity | 9 h | ~3.1 (2 mg) | Male SKH-1 | [2] |
| Mast Cell Count | 24 h | Significant Increase | Male SKH-1 | [2] |
| Macrophage Infiltration | >24 h | Significant Increase | SKH-1 | [5] |
| Phospho-H2A.X | 12 h | ~7.4 (2 mg) | Male SKH-1 | [1] |
| COX-2 Expression | 24-48 h | ~3.0-3.3 (2 mg) | Female SKH-1 | [1] |
| iNOS Expression | 9-24 h | >4.0 (2 mg) | Male SKH-1 | [1] |
| MMP-9 Expression | 9 h | ~6.0 (2 mg) | Female SKH-1 | [1] |
Signaling Pathways and Visualization
Exposure to this compound activates a complex network of signaling pathways that contribute to the observed skin injury. Key events include the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress, which in turn triggers DNA damage and the activation of pro-inflammatory signaling cascades.[1][3]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the in vivo mouse skin injury model using this compound.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dorsal model for cutaneous vesicant injury by 2-chloroethyl ethyl sulfide using C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Probes in the Selective Detection of 2-Chloroethyl Ethyl Sulfide (2-CEES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard, a potent chemical warfare agent. Due to its similar chemical reactivity but lower toxicity, this compound is widely used as a simulant in research to develop effective detection methods and countermeasures. Fluorescent probes have emerged as a powerful tool for the sensitive and selective detection of this compound, offering advantages such as real-time monitoring, high sensitivity, and operational simplicity. These probes are designed to undergo specific chemical reactions with this compound, leading to a discernible change in their fluorescence properties. This document provides detailed application notes and experimental protocols for selected fluorescent probes used in the detection of this compound.
Featured Fluorescent Probes: A Comparative Overview
Several fluorescent probes have been developed for the detection of this compound, each with distinct characteristics in terms of sensitivity, response time, and signaling mechanism. The following table summarizes the key quantitative data for some of the most promising probes.
| Probe Name | Limit of Detection (LOD) | Response Time | Excitation (nm) | Emission (nm) | Key Features |
| AQso | 70 nM[1] | - | - | - | High sensitivity, forms a cyclic product with this compound.[1] |
| PCS | ~nM level | Within 90 seconds | - | - | Rapid detection, high sensitivity. |
| NDTAZ | 0.55 ppm | ≤ 1 second | - | - | Aggregation-Induced Emission Enhancement (AIEE), ultrafast response. |
Note: Specific excitation and emission wavelengths are often dependent on the solvent system and the product formed after reaction with this compound. Detailed experimental protocols should be consulted for precise instrument settings.
Signaling Pathways and Detection Mechanisms
The detection of this compound by fluorescent probes is based on specific chemical reactions that trigger a change in the fluorescence output of the probe. These mechanisms are crucial for the selectivity of the detection method.
AQso Probe: Cyclization-Induced Fluorescence
The AQso probe is designed with reactive sites that undergo a cyclization reaction upon interaction with the bifunctional this compound molecule. This reaction forms a new, more rigid cyclic structure, which enhances the fluorescence intensity of the probe.
References
Application Notes and Protocols for Decontamination of 2-Chloroethyl Ethyl Sulfide (2-CEES) Spills
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard (HD) and is frequently used as a simulant in research to study the toxicological effects and develop medical countermeasures for vesicant agents.[1][2][3] Due to its chemical similarity to sulfur mustard, this compound is an oily, hydrophobic, and erosive substance that poses a significant hazard in a laboratory setting.[1][2] Proper and timely decontamination of spills is critical to prevent personnel injury and laboratory contamination, as most of the agent can be absorbed through the skin within 10 minutes.[1] These application notes provide detailed protocols and comparative data for various methods of this compound decontamination.
Decontamination Methodologies: A Comparative Overview
Several chemical principles are employed for the neutralization of this compound, primarily centered around hydrolysis and oxidation to convert it into less toxic products.[4][5] Solid sorbents and advanced oxidative technologies have also demonstrated high efficacy. The following tables summarize quantitative data from various studies on different decontamination approaches.
Table 1: Oxidative and Hydrolytic Decontamination Agents
| Decontaminant/System | Conditions | Efficacy | Time | Key Products |
| Chloramine T (2%) | Aqueous solution for flushing | Highly efficient in vesicant decontamination | < 10 minutes | Oxidized and chlorinated products[1][2] |
| Helium Atmospheric Pressure Plasma Jet (APPJ) | 7 kV, 4 L/min He flow; 4.53 mg/cm² this compound | 100% decontamination | 2.5 minutes | 2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide (B87167), 2-Chloroethyl ethyl sulfone[6] |
| Titanate Nanoscrolls | Solid sorbent with intrinsic water for hydrolysis | Effective decomposition observed via ¹³C NMR | Not specified | 2-Hydroxyethyl ethyl sulfide (HEES)[4] |
| Cu(hfac)₂·H₂O with H₂O₂ | 0.01 mM catalyst, 0.20 mM CEES in CDCl₃, 0.10 mL 30% H₂O₂ (shaken) | ~95% oxidation | ~20 hours | Oxidized CEES (sulfoxide/sulfone)[5] |
| Cu(acac)₂ with H₂O₂ | 0.01 mM catalyst, 0.20 mM CEES in CDCl₃, 0.10 mL 30% H₂O₂ (shaken) | ~80% oxidation | ~20 hours | Oxidized CEES (sulfoxide/sulfone)[5] |
| Sodium Ethoxide with Diethylenetriamine (DETA) | Anhydrous environment, 25.0 °C | Complete reaction | < 1 minute | Nucleophilic substitution products[7] |
| Bioinspired Tungsten Catalyst [WO₂(mnt)₂]²⁻ with H₂O₂ | 0.015 mol% catalyst loading | Selective oxidation to sulfoxide | 5-15 minutes | 2-Chloroethyl ethyl sulfoxide (CEESO)[8] |
Table 2: Reactive Sorbent Materials for this compound Decontamination
| Sorbent Material | Conditions | Efficacy (% Decontamination Yield) | Time | Mechanism |
| MgO Nanoparticles in Activated Carbon Nanofibers (ACNFs) | 0.20 mass fraction MgO (600 m²/g) in ACNFs, cyclohexane (B81311) solution | ~90% | 24 hours | Adsorption and destruction via covalent/alkoxide bond formation[9] |
| Al₂O₃ Nanoparticles in ACNFs | 0.20 mass fraction Al₂O₃ (550 m²/g) in ACNFs, cyclohexane solution | ~85% | 24 hours | Adsorption and destruction via covalent/alkoxide bond formation[9] |
| ZnO NPs/Ag-clinoptilolite Zeolite | Hexane solution, room temperature | >86% | 12 hours | Hydrolysis to HEES[10] |
| γ-MnO₂ | 25 °C | Highest degradation activity among MnO₂ crystal types | Not specified | Hydrolysis and oxidation[11] |
| Metal-Organic Framework (UiO-66S) | Gas-phase decontamination | t₁/₂ = 1.34 hours | 1.34 hours (half-life) | Adsorption and decomposition[12] |
Chemical Degradation Pathways
The detoxification of this compound primarily occurs through two main pathways: hydrolysis and oxidation. Understanding these mechanisms is key to selecting an appropriate decontamination strategy.
Hydrolysis Pathway
In the presence of water, this compound undergoes hydrolysis. The reaction proceeds through the formation of a transient cyclic sulfonium (B1226848) cation, which is highly reactive.[4] This intermediate then reacts with water to produce the less toxic 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid.[4]
Caption: Hydrolysis of this compound proceeds via a cyclic sulfonium ion intermediate.
Oxidation Pathway
Oxidizing agents convert the thioether in this compound to a sulfoxide and subsequently to a sulfone.[5] This process prevents the formation of the reactive cyclic sulfonium ion, thereby neutralizing its vesicant properties.[5] For instance, plasma jets generate hydroxyl radicals (·OH) that readily oxidize this compound.[6]
Experimental Protocols
Safety Precaution: All procedures involving this compound must be performed in a certified chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn.[1]
Protocol 1: General Laboratory Spill Response for this compound
This protocol outlines the immediate steps to be taken in the event of a this compound spill in a laboratory setting.
Caption: A stepwise workflow for the safe decontamination of a this compound laboratory spill.
Protocol 2: Surface Decontamination Using 2% Chloramine T
This protocol is adapted from general recommendations for vesicant decontamination.[1][2]
Materials:
-
Paper towels or cotton swabs
-
2% (w/v) Chloramine T solution in water or ethanol
-
Clean water (distilled or deionized)
-
Hazardous waste disposal container
Procedure:
-
Following the initial steps of the general spill response (Protocol 1), gently wipe any visible droplets of this compound using a paper towel or cotton swab to avoid splashing. Dispose of the towel immediately into a hazardous waste bag.[1]
-
Liberally apply the 2% Chloramine T solution to the contaminated surface, ensuring complete coverage of the spill area.
-
Allow a contact time of at least 5-10 minutes. The chemical reaction between Chloramine T and this compound produces nascent oxygen and chlorine, which neutralize the agent.[1]
-
After the contact time, absorb the cleaning solution with fresh paper towels.
-
Thoroughly flush or wipe the area with a large amount of clean water to remove any residual decontaminant and byproducts.[1]
-
Dry the surface with clean paper towels.
-
Package all contaminated materials (gloves, towels, swabs) for hazardous waste disposal according to institutional guidelines.
Protocol 3: Evaluation of Solid Sorbent Decontamination Efficacy
This protocol provides a methodology for testing the decontamination efficiency of a solid material, based on the procedure for activated carbon nanofibers.[9]
Materials:
-
Solid sorbent material (e.g., MgO-embedded nanofibers)
-
This compound stock solution
-
Cyclohexane (or other appropriate solvent)
-
Sealed reaction vials
-
Shaker or agitator
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Prepare a reaction solution by mixing 30 µL of this compound with 20 mL of cyclohexane in a sealed vial. Agitate for 5 minutes to ensure homogeneity.[9]
-
Extract a 1 mL aliquot of the reaction solution to serve as the time-zero (t=0) control sample for GC analysis.
-
Accurately weigh a sample of the solid sorbent material (e.g., 9 mg) and place it into the vial containing the remaining reaction solution.[9]
-
Seal the container and place it on a shaker.
-
Extract aliquots of the solution at predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours) for analysis.
-
Analyze the concentration of this compound remaining in each aliquot using a Gas Chromatograph.
-
Calculate the decontamination yield at each time point by comparing the this compound concentration to the initial control sample.
Disclaimer: These protocols are intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety guidelines and standard operating procedures before handling hazardous materials like this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. research.physics.unc.edu [research.physics.unc.edu]
- 5. Decontamination and Remediation of the Sulfur Mustard Simulant CEES with “Off‐the‐Shelf” Reagents in Solution and Gel States: A Proof‐of‐Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Detection of 2-CEES using Aluminum-Doped Zinc Oxide (Al-ZnO) Quantum Dot Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a chemical compound frequently used as a simulant for the highly toxic blister agent, sulfur mustard (mustard gas), in research and development settings.[1] The development of reliable, sensitive, and selective sensors for the real-time detection of such chemical warfare agents (CWAs) is critical for both military and civilian safety.[2] Chemiresistive gas sensors based on metal oxide semiconductors have emerged as a promising technology.[3] Among these, Aluminum-doped Zinc Oxide (Al-ZnO) quantum dots (QDs) have demonstrated outstanding performance in detecting this compound, offering significantly enhanced sensitivity and selectivity compared to other semiconductor materials.[1][2]
This application note provides a detailed overview of the synthesis of Al-ZnO QDs, the fabrication of sensor devices, and the protocols for detecting this compound. The superior performance is attributed to the quantum confinement effects and the increased specific surface area of the ~5 nm QDs, combined with the enhanced electrical conductivity and concentration of oxygen vacancies introduced by Al-doping.[1][4]
Principle of Detection
The detection mechanism of the Al-ZnO QD sensor is based on a chemiresistive response. In an ambient air environment, oxygen molecules adsorb onto the surface of the ZnO quantum dots and capture free electrons from the n-type semiconductor's conduction band. This process forms ionosorbed oxygen species (such as O⁻, O²⁻, or O₂⁻), creating a high-resistance electron depletion layer on the QD surface.[5]
When the sensor is exposed to a reducing gas like this compound, the gas molecules react with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band of the ZnO.[3] The increase in electron concentration leads to a significant decrease in the sensor's electrical resistance. The magnitude of this resistance change is proportional to the concentration of the target gas. Aluminum doping enhances this effect by increasing the baseline carrier concentration and creating more oxygen vacancies, which act as active sites for gas interaction, thereby amplifying the sensor's response.[1][4]
Performance Characteristics
Al-ZnO QD-based sensors exhibit exceptional performance metrics for this compound detection, particularly when integrated into a miniaturized gas chromatography (mini-GC) system to ensure high selectivity.[1][6] The data presented below summarizes the key performance indicators from published research.
Data Presentation
Table 1: Performance Characteristics of Al-ZnO QD Sensor for this compound Detection
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Sensing Material | Aluminum-Doped Zinc Oxide Quantum Dots (Al-ZnO QDs) | Hydrothermally Synthesized | [1][2] |
| Particle Size | ~5 nm | - | [1][2] |
| Target Analyte | 2-Chloroethyl ethyl sulfide (this compound) | Mustard Gas Simulant | [1][6] |
| Sensing Response (R) | 5,393 | 20 ppm of this compound | [1][2][6] |
| Optimal Temperature | 430 - 450 °C | - | [2][5] |
| Limit of Detection (LOD) | 0.5 ppm | Using mini-GC system | [5] |
| Retention Time | ~150 s | In mini-GC with 5 cm packed column | [1][2] |
| Interfering Gases | NH₃, NO, CO | Selectively detected against these gases |[1][5] |
Table 2: Comparison with Other ZnO-Based Sensing Materials
| Sensing Material | Particle Size | Sensing Response (R) to 20 ppm this compound | Optimal Temperature | Reference |
|---|---|---|---|---|
| Al-ZnO Quantum Dots | ~5 nm | 5,393 | 450 °C | [1][2] |
| Al-ZnO Nanoparticles | ~30 nm | ~673 - 954.2 | 450 - 500 °C | [2][4] |
| Undoped ZnO Nanoparticles | ~30-50 nm | Lower sensitivity (e.g., R=15 for 1 ppm) | - |[3] |
Experimental Protocols
Protocol 1: Synthesis of Al-Doped ZnO Quantum Dots (Wet Chemical Method)
This protocol describes a wet chemical synthesis for producing Al-ZnO QDs.[5]
Materials:
-
Zinc acetate (B1210297) (Zn(O₂CCH₃)₂, precursor)
-
Aluminum nitrate (B79036) (Al(NO₃)₃, doping agent) or Aluminum isopropoxide[7]
-
N,N-dimethylformamide ((CH₃)₂NC(O)H, solvent)
-
Deionized (DI) water
Equipment:
-
Beakers and magnetic stirrer
-
Hot plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution: Prepare the ZnO precursor solution by dissolving 1.975 g of Zinc acetate in 90 ml of N,N-dimethylformamide.[5]
-
Doping: Prepare a separate solution of the aluminum precursor. Add the aluminum precursor solution to the zinc precursor solution to achieve the desired atomic percentage of aluminum (e.g., 1 at. %).
-
Reaction: Stir the mixed solution vigorously for 1 hour at 80 °C.[8] The solution may turn into a gel.[8]
-
Collection: Cool the resulting gel or solution to room temperature.
-
Purification: Collect the precipitate by centrifuging the solution at 6000 rpm for 5 minutes.
-
Washing: Wash the collected nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified Al-ZnO QDs in an oven at 100 °C.[8]
-
Calcination (Optional but Recommended): Calcine the dried powder at a higher temperature (e.g., 400-600 °C) for several hours to improve crystallinity.[7][8]
Protocol 2: Fabrication of the Al-ZnO QD Gas Sensor
This protocol details the fabrication of a sensor element for integration into a testing apparatus or a mini-GC.
Materials:
-
Synthesized Al-ZnO QDs
-
Organic binder (e.g., ethyl cellulose)
-
Solvent (e.g., alpha-terpineol)
-
Alumina (B75360) (Al₂O₃) substrate with interdigitated Pt electrodes
Equipment:
-
Mortar and pestle or sonicator
-
Screen printer or drop-caster
-
Tube furnace
Procedure:
-
Prepare Paste: Create a homogenous paste by mixing the Al-ZnO QD powder with an organic binder and solvent.
-
Deposit Sensing Layer: Apply the paste onto the alumina substrate, covering the interdigitated Pt electrodes. This can be done via screen printing or drop-casting to ensure a uniform film.
-
Drying & Annealing: Dry the coated substrate at a low temperature (e.g., 150 °C) to evaporate the solvent. Subsequently, anneal the sensor at a higher temperature (e.g., 400-500 °C) to burn off the organic binder and ensure good adhesion of the QDs to the substrate and electrodes.
-
Integration: Mount the finished sensor element into a gas sensing measurement chamber or at the exit of a packed GC column for selective detection.[1]
Protocol 3: this compound Gas Sensing Measurement
This protocol outlines the procedure for evaluating the sensor's performance.
Equipment:
-
Gas sensing measurement system with a sealed chamber
-
Mass flow controllers (MFCs) for precise gas mixing
-
Source of this compound vapor
-
Source of carrier gas (e.g., dry air) and interfering gases
-
Heater for controlling sensor operating temperature
-
Digital multimeter or source meter for resistance measurement
-
Data acquisition system (computer with software)
Procedure:
-
Stabilization: Place the sensor in the test chamber and heat it to the optimal operating temperature (e.g., 430 °C).[5] Allow the sensor's baseline resistance to stabilize in a constant flow of carrier gas (dry air).
-
Exposure: Introduce a known concentration of this compound vapor into the test chamber using the MFCs. Record the change in the sensor's resistance over time until the signal reaches a steady state.
-
Recovery: Purge the chamber by stopping the flow of this compound and re-introducing only the carrier gas. Continue to record the resistance as it returns to the original baseline.
-
Data Analysis: Calculate the sensor response (R) as R = Ra/Rg (for n-type semiconductors), where Ra is the resistance in air and Rg is the resistance in the target gas.
-
Selectivity Test: Repeat the procedure using potential interfering gases (e.g., NH₃, NO, CO) at the same concentration to evaluate the sensor's selectivity.[5]
-
Concentration Dependence: Perform measurements across a range of this compound concentrations to determine the sensor's dynamic range and limit of detection.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. spintronics.cmshom.co.kr [spintronics.cmshom.co.kr]
- 3. Semiconductor Gas Sensors for Detecting Chemical Warfare Agents and Their Simulants [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. kmssrc1.biznine.com [kmssrc1.biznine.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. mnc.u-tokai.ac.jp [mnc.u-tokai.ac.jp]
Application Notes and Protocols for WO3/Graphite Nanocomposites in 2-CEES Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The sensitive and selective detection of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for the chemical warfare agent sulfur mustard, is of paramount importance for environmental monitoring and public safety. Recent advancements in nanomaterials have led to the development of highly effective gas sensors. Among these, nanocomposites of tungsten trioxide (WO3) and graphite (B72142) have demonstrated significant promise for this compound detection, offering high selectivity and rapid response-recovery times. This document provides detailed application notes and protocols for the preparation of WO3/graphite nanocomposites and their application in this compound sensing.
Data Presentation
The performance of WO3/graphite-based sensors for this compound detection is summarized in the tables below. These tables provide a clear comparison of the sensing characteristics under various conditions.
Table 1: Performance of WO3/Graphite Nanocomposite Sensor for this compound Detection [1][2]
| Parameter | Value |
| Optimal WO3 Mass Fraction | 97% |
| Optimal Operating Temperature | 260 °C |
| Analyte Concentration | 5.70 ppm this compound |
| Response | 63% |
| Response Time | 8 s |
| Recovery Time | 34 s |
| Detection Limit | 0.10 ppm (with 22.0% sensitivity)[3] |
Table 2: Selectivity of the WO3/Graphite (97% WO3) Sensor at 260 °C [1][2][3]
| Interfering Gas | Concentration | Response |
| This compound | 5.70 ppm | 63% |
| Acetone | 5.70 ppm | Lower than this compound |
| Dimethyl methylphosphonate (B1257008) (DMMP) | 5.70 ppm | Lower than this compound |
| Ammonia | 5.70 ppm | Lower than this compound |
| Ethanol | 5.70 ppm | Lower than this compound |
| Acetonitrile | 5.70 ppm | Lower than this compound |
Table 3: Performance Comparison of a WO3/Al2O3/Graphite Composite Sensor for this compound Detection [4]
| Parameter | Value |
| Optimal Operating Temperature | 340 °C |
| Analyte Concentration | 5.70 ppm this compound |
| Response | 69% |
| Response Time | 5 s |
| Recovery Time | 42 s |
| Detection of Low Concentration | 27% response to 0.10 ppm this compound |
Experimental Protocols
This section provides detailed methodologies for the synthesis of WO3/graphite nanocomposites and the fabrication of the gas sensor.
1. Preparation of WO3/Graphite Nanocomposites (Simple Blending Method) [2]
Materials:
-
Tungsten oxide (WO3) nanopowder
-
Graphite powder
-
Deionized (DI) water or appropriate solvent
-
Magnetic stirrer
-
Oven
Procedure:
-
Prepare a graphite solution by dispersing a specific amount of graphite powder in 30 ml of solvent.
-
Add a weighted amount of WO3 nanopowder to the graphite solution. To achieve a 97% WO3 mass fraction, for example, if you start with a certain amount of graphite solution, you would add the corresponding mass of WO3. One study used 80 mg, 90 mg, 100 mg, and 110 mg of WO3.[2]
-
Stir the mixture vigorously using a magnetic stirrer for 24 hours to ensure a homogeneous dispersion of the WO3 nanoparticles within the graphite matrix.
-
After stirring, transfer the resulting mixture to an oven and dry at 60 °C for 24 hours to evaporate the solvent and obtain the WO3/graphite nanocomposite powder.
-
The dried nanocomposite materials are then ready for characterization and sensor fabrication.
2. Fabrication of the Gas Sensor
Materials:
-
WO3/graphite nanocomposite powder
-
Deionized water or an organic binder to form a paste
-
Alumina (B75360) tube with a pair of gold electrodes
-
Small brush or dropper
-
Heating element (e.g., Ni-Cr alloy wire)
-
Tube furnace or similar for aging
Procedure:
-
Mix the prepared WO3/graphite nanocomposite powder with a small amount of deionized water or an organic binder to form a thick paste.
-
Using a small brush or dropper, coat the paste onto the outer surface of an alumina tube that is fitted with a pair of gold electrodes.
-
Ensure a uniform and thin layer of the nanocomposite material is applied across the electrodes.
-
A Ni-Cr alloy wire can be placed inside the alumina tube to act as a heating element, allowing for control of the operating temperature.
-
The fabricated sensor should be aged at a specific temperature for a set duration to ensure stability and repeatability of the sensing performance.
Visualizations
Experimental Workflow for WO3/Graphite Nanocomposite and Sensor Preparation
References
- 1. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO3/graphite nanocomposite with high selectivity and fast response-recovery properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-Chloroethyl Ethyl Sulfide (2-CEES)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl ethyl sulfide (B99878) (2-CEES) and facing challenges with its low aqueous solubility and rapid hydrolysis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is it so difficult to prepare an aqueous solution of this compound?
A1: Preparing a stable aqueous solution of this compound is challenging due to two primary factors:
-
Low Intrinsic Solubility : this compound is an oily, hydrophobic liquid with very limited solubility in water.[1][2][3]
-
Rapid Hydrolysis : this compound reacts quickly with water in a process called hydrolysis. The extrapolated half-life of this compound in pure water at 25°C is approximately 44 seconds. This rapid degradation means that even if you could dissolve it, it would quickly convert into other compounds.[4]
Q2: What are the products of this compound hydrolysis in water?
A2: The hydrolysis of this compound in an aqueous solution proceeds via the formation of a transient cyclic sulfonium (B1226848) cation. This intermediate then reacts with water to produce 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid (HCl).[4][5] At higher concentrations of this compound, dimeric sulfonium cations can also be formed.[5]
Q3: Can I use co-solvents to dissolve this compound in my aqueous media?
A3: Yes, using a water-miscible organic co-solvent in which this compound is soluble is a common strategy for poorly soluble compounds.[6][7] Solvents like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) could be used. However, it's important to note that while a co-solvent can help dissolve the this compound initially, it may also affect the rate of hydrolysis. Some studies suggest that adding a polar organic solvent might actually slow down the hydrolysis by making the environment less polar and less favorable for the initial dissociation of the C-Cl bond.[8]
Q4: What is micellar solubilization and can it be used for this compound?
A4: Micellar solubilization involves using surfactants (like SDS or Tween) at a concentration above their critical micelle concentration (CMC). The surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. A hydrophobic compound like this compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[9][10][11] This technique could potentially protect this compound from immediate contact with water, thereby slowing down hydrolysis and increasing its apparent solubility.
Q5: How can cyclodextrins help improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate "guest" molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[13] This complex is more soluble in water due to the hydrophilic exterior of the cyclodextrin (B1172386). This encapsulation can also provide a protective environment for the guest molecule, potentially reducing the rate of hydrolysis.[14][15]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Hydrolysis | Prepare the this compound solution immediately before use and at a low temperature (e.g., on ice) to slow the reaction rate. | The lifespan of the this compound in solution will be extended, allowing for a short experimental window. |
| High Water Content | Consider using a solubility enhancement technique like co-solvency, micellar solubilization, or cyclodextrin complexation to reduce the direct interaction of this compound with water. | The apparent solubility of this compound will be increased, and the rate of hydrolysis may be reduced. |
Issue 2: Inconsistent results in biological or chemical assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-dependent concentration | Standardize the time between the preparation of the this compound solution and its use in the assay. Run time-course experiments to understand the degradation profile in your specific medium. | More reproducible and reliable experimental data. |
| Interaction with media components | The complex components of cell culture media or buffers may react with this compound or its hydrolysis products. | Simplify the aqueous medium as much as possible for the experiment. If using a complex medium, perform control experiments to assess its effect on this compound stability. |
Data on Solubility Enhancement Techniques
| Technique | Example Compound | Solubility Enhancement Factor | Reference |
| Co-solvency | Various poorly soluble drugs | Can be thousands of times greater than in water alone. | [6] |
| Micellar Solubilization | Sulfamethoxazole | Significant linear increase above the CMC of the surfactant. | [10] |
| Cyclodextrin Complexation | Chrysin | 7-8 fold increase with RAMEB cyclodextrin. | [16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (Hypothetical)
-
Preparation : In a certified chemical fume hood, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Storage : Store the stock solution at -20°C in a tightly sealed vial.
-
Working Solution : Immediately before the experiment, dilute the stock solution to the desired final concentration in your ice-cold aqueous medium. Ensure rapid and thorough mixing.
-
Usage : Use the working solution as quickly as possible, ideally within minutes of preparation.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Hypothetical)
-
Cyclodextrin Solution : Prepare a concentrated solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water.
-
Complexation : While vigorously stirring the cyclodextrin solution, add a molar excess of this compound.
-
Equilibration : Continue stirring the mixture for several hours at a controlled temperature to allow for the formation of the inclusion complex.
-
Filtration : Remove any undissolved this compound by filtration through a 0.22 µm filter.
-
Quantification : Determine the concentration of the complexed this compound in the filtrate using a validated analytical method, such as GC-MS or HPLC after extraction.
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous media.
Caption: Workflow for preparing a this compound-cyclodextrin complex.
References
- 1. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.physics.unc.edu [research.physics.unc.edu]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Micellar solubilization of drugs. [sites.ualberta.ca]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloroethyl Ethyl Sulfide (2-CEES)
Welcome to the technical support center for 2-Chloroethyl ethyl sulfide (B99878) (2-CEES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in experimental settings?
A1: 2-Chloroethyl ethyl sulfide (this compound) is a monofunctional analog of sulfur mustard and is often used as a simulant in research due to its similar chemical properties but lower toxicity.[1] Maintaining its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of various byproducts, altering the chemical environment and potentially affecting the outcome of toxicological and therapeutic studies.
Q2: What are the primary degradation pathways of this compound in experimental solutions?
A2: The main degradation pathways for this compound include:
-
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form toxic byproducts.[2] This process can be influenced by pH and the presence of other nucleophiles. The hydrolysis of this compound can lead to the formation of sulfonium (B1226848) salts, which can deviate the reaction from first-order kinetics.[3]
-
Oxidation: this compound can be oxidized to the corresponding non-toxic 2-chloroethyl ethyl sulfoxide.[4] Over-oxidation, however, can produce toxic sulfones.
-
Photocatalytic Degradation: In the presence of a photocatalyst like TiO2 and light, this compound can be degraded into carbon dioxide and water through a complex process involving dechlorination and C-S bond splitting.[5]
Q3: How should this compound be stored to minimize degradation?
A3: To ensure stability, this compound should be stored in a tightly closed, brown glass bottle in a refrigerator at 2-8°C.[6] The container lid should be sealed with a sealing film to prevent leakage and evaporation, even at low temperatures.[1] It should be stored in a dry, well-ventilated place away from heat and ignition sources.[6][7]
Q4: What common laboratory materials are incompatible with this compound?
A4: this compound is an oily and erosive compound.[1] While specific incompatibility data with a wide range of plastics is not extensively detailed in the provided results, its erosive nature suggests that care should be taken with plastic containers and apparatus.[1] It is advisable to use glass or chemically resistant materials for handling and storage. For personal protection, nitrile or butyl rubber gloves are recommended.[1]
Troubleshooting Guide
Issue 1: Inconsistent experimental results, possibly due to this compound degradation.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis in aqueous buffers. | - Prepare this compound solutions fresh for each experiment.- Minimize the time this compound is in an aqueous solution.- Consider using a solvent system with lower water content if the experimental design allows.[2] |
| Oxidation by atmospheric oxygen or other reagents. | - Degas aqueous solutions before adding this compound.- Avoid vigorous shaking or stirring that introduces excessive air.- If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation from ambient light. | - Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to direct laboratory lighting during experiments. |
| Temperature fluctuations. | - Maintain a consistent and controlled temperature throughout the experiment. This compound is chemically stable at room temperature but vapor pressure increases with temperature.[1][6] |
| Contamination of stock solution. | - Aliquot the main stock of this compound into smaller, single-use vials to avoid repeated opening and closing of the primary container.[1]- Visually inspect the stock solution for any changes in color or clarity before use. |
Issue 2: Formation of unexpected byproducts detected in analysis (e.g., GC-MS).
| Possible Cause | Troubleshooting Steps |
| Reaction with solvent. | - In methanolic solutions, this compound can undergo alcoholysis to form 2-methoxyethyl sulfide.[8] Be aware of potential reactions if using alcohol-based solvents. |
| Formation of sulfonium ions. | - In concentrated aqueous solutions, this compound can form dimeric sulfonium ions.[2][9] This is a key intermediate in its decomposition.[9] |
| Catalytic degradation from surfaces. | - Certain metal-organic frameworks (MOFs) and metal oxides can catalyze the degradation of this compound.[10][11] Ensure that all glassware and equipment are thoroughly cleaned and inert. |
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the degradation rates and conditions from various studies.
Table 1: Photocatalytic Degradation of this compound
| Catalyst | Solvent | Light Source | Reaction Time | Degradation Rate | Half-life (t½) | Kinetic Constant (k) | Reference |
| Al₁₃–TCPP | Methanol | Xenon lamp (>400 nm) | 180 min | 96.16% | 39.8 min | -0.017 min⁻¹ | [8] |
| Al₁₃–TCPP | Methanol-water | Xenon lamp (>400 nm) | 90 min | 99.01% | 14.7 min | -0.047 min⁻¹ | [8] |
Table 2: Catalytic Oxidation of this compound in Aqueous Media with H₂O₂
| Catalyst | Reaction Time | Degradation Rate | Kinetic Constant (k) | Reference |
| {Mo₇₂V₃₀} | 5 min | 97.01% | 0.56 min⁻¹ | [4] |
| {Mo₇₂Cr₃₀} | 5 min | 90.56% | 0.53 min⁻¹ | [4] |
| {Mo₇₂Fe₃₀} | 5 min | 90.26% | 0.47 min⁻¹ | [4] |
| {Mo₇₂Mo₃₀} | 5 min | 90.56% | 0.44 min⁻¹ | [4] |
Table 3: Gas-Phase Decomposition of this compound
| Decontaminant | Conditions | Half-life (t½) | Reference |
| UiO-66S (MOF) | Ambient, closed gas phase | 1.34 h | [10] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Safety Precautions: All handling of this compound must be performed in a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[1][12]
-
Materials:
-
This compound (≥97% purity)
-
Anhydrous solvent (e.g., chloroform, ethanol)
-
Brown glass vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening.
-
In the fume hood, carefully transfer a small volume (e.g., 50-200 µL) of this compound to a pre-weighed, sterile polypropylene (B1209903) tube for intermediate use, or directly prepare the stock solution.[1]
-
To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in the chosen anhydrous solvent in a volumetric flask.
-
Store the stock solution in a tightly sealed brown glass vial at 2-8°C.[13]
-
For aqueous experiments, dilute the stock solution into the aqueous buffer immediately before use.
-
Visualizations
Caption: Major degradation pathways of this compound in experimental settings.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]
- 9. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ethz.ch [ethz.ch]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-CEES for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using 2-chloroethyl ethyl sulfide (B99878) (2-CEES) in cytotoxicity assays. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: 2-chloroethyl ethyl sulfide (CEES) is a monofunctional analog of sulfur mustard, a chemical warfare agent.[1][2] Due to its lower toxicity and similar chemical properties to sulfur mustard, CEES is often used in laboratory settings to study the mechanisms of vesicant-induced skin injury, cytotoxicity, and to develop potential medical countermeasures.[2][3]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: this compound induces cytotoxicity through several mechanisms, primarily by causing DNA damage and oxidative stress.[4] This leads to the activation of signaling pathways that can trigger apoptosis (programmed cell death) and inflammation.[3][4][5] Key events include the depletion of glutathione (B108866) (GSH), an increase in reactive oxygen species (ROS), and the induction of inflammatory mediators.[4][6]
Q3: What concentration of this compound should I use as a starting point for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from 100 µM to 1.0 mM have been used. For example, in murine RAW 264.7 macrophages, toxic effects were observed at concentrations greater than 300 µM.[1] In human bronchial epithelial cells, 0.5 mM was considered sub-cytotoxic, while 1.0 mM was cytotoxic.[7]
Q4: Which cytotoxicity assays are most suitable for use with this compound?
A4: Several assays can be used to measure this compound cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism you wish to investigate.[8]
-
MTT Assay: This colorimetric assay measures mitochondrial dehydrogenase activity in viable cells and is widely used.[1][8]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating necrosis.[8]
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.[5]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the quantification of cell death via flow cytometry or fluorescence microscopy.[1]
Q5: How does this compound exposure lead to cell death?
A5: this compound exposure triggers a cascade of cellular events. It can directly damage DNA or induce oxidative stress, which in turn damages DNA.[4] This damage activates signaling pathways involving transcription factors like NF-κB and AP-1, leading to the expression of inflammatory proteins such as COX-2 and MMP-9.[4] The accumulation of cellular damage ultimately results in apoptosis, characterized by chromatin condensation and DNA fragmentation.[4][5]
Experimental Protocols & Data
Table 1: Summary of this compound Concentrations in Cytotoxicity Studies
| Cell Line | This compound Concentration | Exposure Time | Assay Used | Observed Effect | Reference |
| RAW 264.7 Macrophages | > 300 µM | 24 hours | MTT | Significant cytotoxicity, enhanced by LPS | [1] |
| Thymocytes | 100 µM | 5 hours | DNA Fragmentation | ~40% increase in DNA fragmentation | [5] |
| NCTC2544 Keratinocytes | Not specified | Not specified | Viability Assay | Viability preserved by CDDO-Me pretreatment | [6] |
| Human Bronchial Cells | 0.5 mM (sub-cytotoxic) | 24 hours | MTS | Inhibition of AMPK signaling | [7] |
| Human Bronchial Cells | 1.0 mM (cytotoxic) | 24 hours | MTS | Inhibition of AMPK signaling, decreased ATP | [7] |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[1][8]
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with untreated cells (negative control) and wells with a vehicle control (if applicable).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 12, 24, or 48 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with media only.
Visual Guides: Workflows and Pathways
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Signaling pathway of this compound-induced cytotoxicity.[4][5]
Troubleshooting Guide
Q: My untreated control cells show low viability. What should I do?
A: Low viability in control cells suggests a problem with general cell health or culture conditions.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overgrown before seeding.[9]
-
Culture Conditions: Verify that the culture medium, supplements, and incubator conditions (temperature, CO₂) are optimal for your specific cell type.[9] Check for potential contamination (e.g., mycoplasma).[10]
-
Seeding Density: Optimize the cell seeding density. Too few cells may not survive, while too many can lead to over-confluence and cell death.[9]
Q: I am seeing high variability between my replicate wells. How can I improve consistency?
A: High variability can stem from several sources.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding cells, this compound, and assay reagents. Use a multichannel pipette where appropriate.
-
Cell Suspension: Make sure your cell suspension is homogenous before plating to ensure an equal number of cells is added to each well.
-
Edge Effects: Edge effects, where wells on the perimeter of the plate behave differently, can be a problem. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
-
Bubbles: Bubbles in the wells can interfere with absorbance readings. Ensure no bubbles are present before reading the plate.[11]
Q: The cytotoxic effect of this compound is much lower/higher than expected. Why might this be?
A: This issue often relates to the this compound solution or the experimental setup.
-
This compound Preparation: this compound is oily and hydrophobic.[2] Ensure it is properly dissolved and diluted. Prepare fresh dilutions for each experiment, as the compound's stability in media over time may vary.
-
Incubation Time: The cytotoxic effect is time-dependent.[1] An incubation time that is too short may not be sufficient to induce a measurable effect. Consider performing a time-course experiment (e.g., 12, 24, 48 hours).
-
Cell Type Sensitivity: Different cell lines exhibit different sensitivities to toxic compounds. The expected effect may not be achievable in a particularly resistant cell line.
-
Assay Choice: The chosen assay may not be sensitive enough to detect the specific type of cell death induced by your this compound concentration. Consider using a multi-assay approach to get a more complete picture.[12]
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
- 1. Lipopolysaccharide enhances the cytotoxicity of 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. dojindo.com [dojindo.com]
- 12. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2-CEES synthesis
Welcome to the technical support center for the synthesis of 2-chloroethyl ethyl sulfide (B99878) (2-CEES). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this important chemical intermediate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in this compound synthesis can often be attributed to several factors:
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Presence of water: Moisture can react with reagents, particularly organometallics and strong bases, reducing their effectiveness.
-
Suboptimal reaction temperature: The temperature can influence the competition between the desired substitution reaction and unwanted side reactions like elimination.
-
Incorrect choice of base or solvent: The properties of the base and solvent are critical for promoting the desired reaction pathway.
-
Impure starting materials: The purity of reagents is crucial for a successful synthesis.
-
Side reactions: Competing reactions, such as elimination and polymerization, can consume starting materials and reduce the yield of the desired product.
Q2: How can I minimize the formation of side products?
To minimize side reactions, consider the following strategies:
-
Control the reaction temperature: Lower temperatures generally favor substitution over elimination.
-
Choose appropriate reagents: For Williamson synthesis, use a primary alkyl halide to reduce the likelihood of elimination.
-
Use anhydrous conditions: Ensure all glassware and reagents are dry to prevent hydrolysis and other water-induced side reactions.
-
Optimize reaction time: Monitor the reaction progress to avoid prolonged reaction times that can lead to the formation of degradation products.
Q3: What is the best way to purify this compound?
The primary method for purifying this compound is distillation under reduced pressure.[1] This technique is effective for separating the product from less volatile impurities. It is important to handle this compound with care as it is a vesicant.[1]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Route 1: Chlorination of 2-(Ethylthio)ethanol (B52129)
This synthetic route involves the conversion of the hydroxyl group of 2-(ethylthio)ethanol to a chloride using a chlorinating agent like thionyl chloride.
Problem 1: Low conversion of 2-(ethylthio)ethanol.
-
Question: I am observing a significant amount of unreacted 2-(ethylthio)ethanol in my reaction mixture. What could be the cause?
-
Answer: This issue often arises from insufficient or decomposed chlorinating agent.
-
Troubleshooting Steps:
-
Check the quality of the thionyl chloride: Thionyl chloride can decompose over time. It is recommended to use freshly distilled thionyl chloride for best results.[1]
-
Ensure stoichiometric amounts: Use a slight excess of thionyl chloride (e.g., 1.05 equivalents) to ensure complete conversion of the alcohol.[1]
-
Monitor the reaction temperature: The addition of thionyl chloride should be done dropwise, and the reaction mixture may require gentle heating to ensure it proceeds to completion.[1] However, excessive heating should be avoided.[1]
-
-
Problem 2: Formation of dark, tarry byproducts.
-
Question: My reaction mixture has turned dark and contains insoluble materials. What is causing this and how can I prevent it?
-
Answer: The formation of dark, tarry byproducts can be due to overheating or the presence of impurities.
-
Troubleshooting Steps:
-
Control the reaction temperature: Avoid excessive heating after the addition of thionyl chloride is complete.[1]
-
Use pure starting materials: Ensure the 2-(ethylthio)ethanol is of high purity.
-
Maintain an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help prevent oxidative side reactions.
-
-
Route 2: Williamson Thioether Synthesis
This route involves the reaction of an ethanethiolate salt with a 2-haloethane, typically 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane.
Problem 1: Low yield with significant amounts of unreacted starting materials.
-
Question: My reaction is not going to completion, and I am recovering a lot of my starting thiol and haloalkane. What should I do?
-
Answer: This problem often points to issues with the base, solvent, or reaction conditions.
-
Troubleshooting Steps:
-
Ensure complete deprotonation of the thiol: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent to ensure the formation of the thiolate.
-
Use an appropriate solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate S(_N)2 reactions.[2]
-
Consider a phase-transfer catalyst: If using a biphasic system (e.g., aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate.[2]
-
-
Problem 2: The major byproduct is an alkene (ethylene).
-
Question: I am observing the formation of a significant amount of ethylene (B1197577) gas, and my yield of this compound is low. How can I favor the substitution reaction?
-
Answer: The formation of ethylene is due to the competing E2 elimination reaction.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will favor the S(_N)2 pathway.[2]
-
Use a less hindered alkyl halide: While 1,2-dichloroethane is a primary halide, using a reagent with a better leaving group that is less prone to elimination could be considered if this is a persistent issue.
-
Choose a less bulky base: If applicable, a less sterically hindered base can also favor substitution.
-
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of thioether synthesis, providing a general guide for optimization.
Table 1: Effect of Base and Solvent on Thioether Synthesis Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaH | DMF | 60 | High | [2] |
| NaOH (aq) | Dichloromethane | 25 | Low | [2] |
| NaOH (aq) + TBAB | Dichloromethane | 25 | High | [2] |
| K₂CO₃ | Acetonitrile | 80 | Moderate | General Knowledge |
Table 2: Effect of Temperature on Substitution vs. Elimination
| Temperature | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| Low (e.g., 25-50°C) | Higher | Lower |
| High (e.g., >80°C) | Lower | Higher |
Experimental Protocols
Route 1: Synthesis of this compound from 2-(Ethylthio)ethanol
This protocol is adapted from a similar synthesis of β-chloroethyl methyl sulfide.[1]
Materials:
-
2-(Ethylthio)ethanol
-
Thionyl chloride (freshly distilled)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser with a gas trap, dissolve 2-(ethylthio)ethanol (1.0 mole) in dry chloroform.[1]
-
Slowly add a solution of thionyl chloride (1.05 moles) in dry chloroform to the flask over a period of approximately two hours with vigorous stirring.[1] Gentle heating may be applied to maintain a gentle reflux.[1]
-
After the addition is complete, continue stirring for an additional four hours at room temperature.[1]
-
Remove the chloroform by distillation on a steam bath.[1]
-
Wash the crude product with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation.[1]
Route 2: Williamson Synthesis of this compound
This protocol is a general procedure for the Williamson thioether synthesis.
Materials:
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C and slowly add ethanethiol (1.0 equivalent).
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Slowly add 1,2-dichloroethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-60°C and monitor its progress by TLC or GC.[2]
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Visualizations
The following diagrams illustrate the key chemical pathways and logical troubleshooting steps.
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: Competing substitution and elimination pathways.
References
Technical Support Center: Minimizing Variability in 2-CEES Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving 2-chloroethyl ethyl sulfide (B99878) (2-CEES).
Frequently Asked Questions (FAQs)
A foundational step in minimizing variability is a robust experimental design. These FAQs address high-level considerations for setting up a this compound animal study.
Q1: What are the primary sources of variability in this compound dermal exposure studies?
A1: Variability in these studies can be broadly categorized into three areas:
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Animal-Related Factors: Intrinsic biological differences such as species, strain, sex, age, and health status of the animals.[1] Genetic and epigenetic differences between individuals can also contribute.[1]
-
Procedural Factors: Inconsistencies in the experimental protocol, including dose preparation and administration, application site, volume, vehicle used, and the skill of the personnel.[2][3]
-
Environmental Factors: Differences in housing conditions such as temperature, humidity, light cycle, and diet can impact animal physiology and response to this compound.[1]
Q2: What is the most common and appropriate animal model for this compound dermal injury studies?
A2: The SKH-1 hairless mouse is a widely used and well-established model for studying this compound-induced skin injury.[4][5][6] These mice are immunocompetent but lack hair, which facilitates topical application and consistent observation of dermal responses like erythema, edema, and microvesication.[7][8] Both male and female mice are used, though higher doses may be required in males to induce microvesication.[7]
Q3: What is the standard vehicle and application method for topical this compound?
A3: Acetone (B3395972) is a commonly used vehicle for dissolving this compound for topical application.[6][7] It is effective because it enhances skin permeability to certain compounds.[6][7] A typical application involves dissolving the desired dose of this compound in acetone and applying a consistent volume (e.g., 200 μl) topically to a designated area on the dorsal skin of the mice.[4][6]
Q4: How should this compound be handled to ensure safety and experimental consistency?
A4: this compound is a toxic analog of sulfur mustard and must be handled with care.[2][9] All procedures should be performed in a certified chemical fume hood.[2][9] Personnel should wear appropriate personal protective equipment (PPE), including double-gloving with nitrile gloves, safety goggles, and a lab coat.[2] To ensure consistency, sub-packaging of the chemical into smaller, single-use aliquots is recommended to avoid repeated opening of the main stock bottle.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to increased variability.
| Problem/Observation | Potential Causes | Recommended Solutions & Control Measures |
| High variability in skin-fold thickness (edema) measurements. | 1. Inconsistent caliper placement and pressure.2. Non-uniform application of this compound.3. Measurement timing varies between animals. | 1. Use the same digital caliper for all measurements.2. Gently pinch the same fold of dorsal skin for each measurement.3. Mark the exact application site to ensure consistency.4. Take measurements at precisely the same time points post-exposure for all groups.[6] |
| Microvesication (blistering) is not observed or is inconsistent. | 1. The this compound dose is too low.2. The sex of the animal. Female SKH-1 mice may not show vesication at doses that cause it in males.[7]3. The time point of observation is not optimal. | 1. Increase the this compound dose. Studies show that a 4 mg dose can induce microvesication in male SKH-1 mice, whereas a 2 mg dose may only cause inflammation.[7][8]2. Use male SKH-1 hairless mice for microvesication endpoint studies.[7]3. Perform a time-course study to identify the peak response time. |
| Inconsistent expression of inflammatory biomarkers (e.g., COX-2, iNOS, MMP-9). | 1. Variability in the timing of tissue collection.2. Natural biological variation between individual animals.3. Inconsistent tissue processing and analysis. | 1. Adhere to a strict, predetermined schedule for euthanasia and tissue harvesting. The expression of these markers is highly time-dependent.[4]2. Increase the number of animals per group (n-size) to improve statistical power and account for inter-animal variability.3. Standardize all tissue homogenization, protein extraction, and western blot/ELISA procedures. Use a consistent amount of total protein for analysis. |
| Unexpected animal mortality or systemic toxicity. | 1. The this compound dose is too high.2. Accidental oral ingestion or inhalation due to improper application or animal grooming.3. The vehicle (acetone) is causing excessive skin irritation or toxicity. | 1. Perform a dose-response study to establish the maximum tolerated dose (MTD) for your specific animal strain and conditions.[5]2. Ensure the application is strictly topical and the volume is not excessive, preventing runoff.3. Consider using an Elizabethan collar for a short period post-application to prevent grooming of the application site.4. Always run a vehicle-only control group to distinguish vehicle effects from this compound effects.[4] |
Data Presentation: Factors & Biomarkers
Summarizing key experimental parameters and expected outcomes is crucial for planning and comparison.
Table 1: Key Factors Contributing to Experimental Variability and Recommended Control Measures
| Factor Category | Specific Factor | Recommended Control Measure |
| Animal | Species / Strain | Use a consistent, well-characterized strain (e.g., SKH-1 hairless mice).[4][7] |
| Sex | Segregate experiments by sex or use only one sex if the response is known to differ (e.g., males for microvesication).[7] | |
| Age / Weight | Use animals within a narrow age (e.g., 4-5 weeks) and weight range.[4][7] | |
| Acclimatization | Allow for a sufficient acclimatization period (e.g., one week) before starting the experiment.[4][7] | |
| Procedural | This compound Dose | Prepare a fresh stock solution and verify the concentration. Use calibrated pipettes for accurate dosing.[6] |
| Application Site | Mark a consistent, specific area on the dorsal skin for application. | |
| Personnel | Ensure all personnel are trained on the same standardized procedures. Consider blinding personnel during data collection. | |
| Environmental | Housing | Maintain a stable environment with controlled temperature, humidity, and a 12-hour light/dark cycle. |
| Diet / Water | Provide ad libitum access to a standard chow diet and water to all animals.[10] |
Table 2: Common Quantifiable Biomarkers of this compound-Induced Skin Injury in SKH-1 Mice
| Biomarker | Method of Measurement | Typical Peak Response Time | Expected Change vs. Control |
| Edema | Skin Bi-fold Thickness (Caliper) | 12-24 hours[6] | Significant Increase[5][6] |
| Neutrophil Infiltration | Myeloperoxidase (MPO) Activity Assay | ~24 hours[5][6] | Significant Increase[7] |
| Macrophage Infiltration | F4/80 Immunohistochemical Staining | >24 hours[5][6] | Increase in cell count[7] |
| Apoptosis | TUNEL Staining | Dose-dependent | Increase in apoptotic cells[7] |
| Cell Proliferation | PCNA Staining | Dose-dependent | Increase in proliferative cells[7] |
| Inflammatory Mediators | Western Blot / ELISA (for COX-2, iNOS, MMP-9) | 9-24 hours[4] | Increased protein expression[4] |
| DNA Damage | H2A.X Phosphorylation (Western Blot) | 12-24 hours[4] | Increased phosphorylation[4] |
Experimental Protocols
This section provides a detailed methodology for a common this compound dermal exposure experiment based on established literature.
Protocol: Topical this compound Application for Skin Injury in SKH-1 Hairless Mice
1. Animal and Housing:
-
Model: Male or female SKH-1 hairless mice, 4-5 weeks of age.[4][7]
-
Housing: House animals under standard conditions (e.g., 22-24°C, 12h light/dark cycle) with free access to food and water.[10]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.[4][7] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
2. Preparation of this compound Dosing Solution:
-
Safety: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.[2]
-
Procedure: Dissolve this compound in acetone to achieve the desired final concentration. For example, to prepare a 2 mg dose in 200 μl, create a 10 mg/mL stock solution. Prepare fresh on the day of the experiment.
3. Topical Application:
-
Grouping: Randomly assign animals to control (vehicle only) and treatment groups (e.g., 2 mg or 4 mg this compound). A typical group size is 5 animals.[4]
-
Application:
-
Gently restrain the mouse.
-
Using a calibrated micropipette, apply 200 μl of the acetone vehicle or this compound/acetone solution to a pre-defined area on the dorsal skin.[4]
-
Allow the solution to air dry. Do not cover the application site.
-
Return the animal to its home cage.
-
4. Post-Exposure Monitoring and Data Collection:
-
Edema Measurement: At specified time points (e.g., 9, 12, 24, 48 hours), measure the skin-fold thickness at the application site using a digital caliper.[4][6]
-
Euthanasia and Sample Collection:
-
At the end of the experiment (e.g., 24 hours), euthanize the mice using an approved method.
-
Excise the treated dorsal skin.
-
Divide the skin sample for different analyses: one part can be fixed in formalin for histology (H&E, IHC), and another part can be snap-frozen in liquid nitrogen for biochemical assays (Western blot, ELISA, MPO).[4][7]
-
Mandatory Visualizations
Diagram 1: Standardized Experimental Workflow
Caption: Workflow for a this compound dermal exposure study.
Diagram 2: this compound-Induced Inflammatory Signaling Pathway
Caption: Key signaling events in this compound skin injury.[4]
References
- 1. Variability - Building Confidence in New Evidence Streams for Human Health Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 2-CEES Gas Sensor Sensitivity
Welcome to the technical support center for the enhancement of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) gas sensor sensitivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for sensitive and selective this compound detection.
Frequently Asked Questions (FAQs)
Q1: My this compound gas sensor shows low sensitivity. How can I improve it?
A1: Low sensitivity can stem from several factors. Here are key areas to investigate:
-
Sensing Material: The choice of sensing material is critical. Nanostructured metal oxides like tungsten oxide (WO₃) and composites have demonstrated high sensitivity to this compound.[1][2][3][4][5][6] Consider using or synthesizing materials with a high surface-area-to-volume ratio to maximize interaction sites with the gas molecules.
-
Operating Temperature: The sensor's operating temperature significantly impacts its sensitivity. You must determine the optimal operating temperature for your specific sensor material. For example, a WO₃/graphite (B72142) nanocomposite sensor shows its best performance at 260 °C, while a WO₃/Al₂O₃/graphite composite works optimally at 340 °C.[1][3][4] Systematically test a range of temperatures to find the peak response for your setup.
-
Material Composition: For composite materials, the ratio of components is crucial. For instance, in a WO₃/graphite sensor, a 97% mass fraction of WO₃ was found to be optimal.[3][4] Similarly, for WO₃/Al₂O₃/graphite composites, a 4 wt.% of Al₂O₃ yielded the best results.[1]
-
Sensor Contamination: Ensure the sensor surface is clean. Contaminants can occupy active sensing sites, reducing the sensor's response.[7]
Q2: The sensor's response/recovery time is too slow. What can I do?
A2: Slow response and recovery can hinder real-time detection. Consider these points:
-
Operating Temperature: Higher operating temperatures can sometimes decrease recovery time, but there is a trade-off with sensitivity and selectivity.[3] It's essential to find a balance. For a WO₃/graphite sensor, 260 °C provides a fast response and recovery of 8s and 34s, respectively.[3][4]
-
Sensing Material Morphology: Porous or nanostructured materials facilitate faster gas diffusion and surface reactions, leading to quicker response and recovery times.[2]
-
Catalytic Additives: Incorporating catalytic materials can accelerate the surface reactions. For example, the addition of graphite to WO₃ has been shown to significantly shorten the response-recovery time.[3][4]
Q3: My sensor is responding to other gases besides this compound (poor selectivity). How can I improve selectivity?
A3: Poor selectivity is a common challenge with metal oxide semiconductor sensors.[6][8][9] Here are some strategies to enhance it:
-
Material Functionalization: Doping or creating composites can enhance selectivity. For example, a WO₃/Al₂O₃/graphite composite sensor showed a much higher response to this compound compared to ammonia, ethanol (B145695), acetone, and acetonitrile.[1]
-
Optimizing Operating Temperature: Selectivity is highly dependent on the operating temperature. Different gases may have optimal reaction temperatures on the sensor surface. By operating at a temperature where the response to this compound is maximized and the response to interfering gases is minimized, you can improve selectivity.[1][3] For instance, at 340 °C, the response of a WO₃/Al₂O₃/graphite sensor to this compound was significantly higher than to other interfering gases.[1]
-
Laminated Structure and Temperature Modulation: A more advanced technique involves using a laminated structure with a catalytic layer and a gas-sensitive layer, combined with dynamic temperature modulation. This can create unique "characteristic peaks" in the sensor's response for specific gases, thereby achieving high selectivity.[8][10]
Q4: I am observing signal drift and poor stability over time. What are the possible causes and solutions?
A4: Signal drift and instability can compromise the reliability of your measurements.
-
Sensor Aging: All sensors have a limited lifespan, typically around two to three years.[11][12] Over time, the sensing material degrades, leading to a decline in performance. If your sensor is old, it may need replacement.
-
Environmental Factors: High humidity and extreme temperatures can interfere with sensor performance.[11][13] Consider implementing humidity and temperature controls in your experimental setup. Some studies suggest that operating the sensor at a slightly elevated temperature using microheaters can mitigate humidity effects.[14]
-
Proper Calibration: Regular calibration is crucial to ensure accurate and stable readings.[11] A lack of proper calibration can lead to unnoticed performance degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Sensor does not turn on | Power supply issue, dead battery, corroded contacts. | Check the power source and connections. Replace batteries if necessary. Clean any corrosion on the battery contacts.[11][12] |
| Inconsistent or no readings | Sensor failure, expired sensor, improper calibration. | Check the sensor's error codes in the user manual.[11] Verify the sensor's expiration date.[11] Recalibrate the sensor using the correct calibration gas. |
| Slow or no response | Clogged sensor filter, low operating temperature. | Clean the sensor filter to ensure proper gas flow.[12] Optimize the operating temperature for your specific sensor material. |
| False alarms or inaccurate readings | Cross-sensitivity to other gases, environmental factors (humidity, temperature). | Identify and mitigate potential interfering gases in the environment. Control the ambient temperature and humidity.[13] Consider using sensors with higher selectivity or implementing advanced techniques like temperature modulation.[8] |
| Sensor fails to calibrate | Expired sensor, incorrect calibration gas, environmental interference. | Ensure the sensor has not expired.[11] Use the correct type and concentration of calibration gas as specified by the manufacturer.[11] Perform calibration in a controlled environment to avoid interference from humidity or temperature fluctuations.[11] |
Quantitative Data Summary
Table 1: Performance Comparison of Different this compound Gas Sensing Materials
| Sensing Material | Optimal Operating Temp. (°C) | Concentration (ppm) | Response (%) | Response Time (s) | Recovery Time (s) | Reference |
| WO₃/Al₂O₃/graphite | 340 | 5.70 | 69 | 5 | 42 | [1] |
| WO₃/graphite | 260 | 5.70 | 63 | 8 | 34 | [3][4] |
| Hierarchical Fe₂O₃ nanotube arrays | Not Specified | Not Specified | Not Specified | Not Specified | 190 | [1] |
| Hierarchical core-shell ZnFe₂O₄ microspheres | Not Specified | 1 | Not Specified | Not Specified | 546 | [1][15] |
Table 2: Selectivity of a WO₃/Al₂O₃/graphite Sensor at 340 °C against Interfering Gases
| Gas | Concentration (ppm) | Response (%) |
| This compound | 5.70 | 69 |
| Ammonia | 5.70 | ~11.5 |
| Ethanol | 5.70 | ~11.5 |
| Acetone | 5.70 | ~23 |
| Acetonitrile | 5.70 | ~1 |
Data extracted and compiled from[1]
Experimental Protocols
Protocol 1: Synthesis of WO₃/Graphite Nanocomposite Sensor Material
This protocol describes a simple blending method for preparing a WO₃/graphite nanocomposite.[3][4][6]
Materials:
-
Tungsten oxide (WO₃) nanopowder
-
Graphite powder
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Weigh the desired amounts of WO₃ and graphite powder to achieve the target mass fraction (e.g., 97% WO₃).
-
Transfer the powders to a beaker and add a sufficient amount of DI water and ethanol to form a slurry.
-
Stir the mixture vigorously for several hours at room temperature to ensure homogeneous blending.
-
Dry the resulting mixture in an oven at 60 °C to evaporate the solvents.
-
Grind the dried composite material into a fine powder using a mortar and pestle.
-
The prepared nanocomposite powder is now ready to be applied to the sensor substrate.
Protocol 2: Gas Sensing Measurements
This protocol outlines the general procedure for testing the gas sensing performance of a prepared sensor.
Equipment:
-
Gas testing chamber
-
Mass flow controllers (MFCs) for target gas and carrier gas (e.g., dry air)
-
Heater for controlling the sensor's operating temperature
-
Digital multimeter or data acquisition system to measure sensor resistance
-
Computer for data logging and analysis
Procedure:
-
Place the sensor inside the gas testing chamber.
-
Heat the sensor to the desired operating temperature and allow the resistance to stabilize in the carrier gas (dry air). This establishes the baseline resistance (Ra).
-
Introduce a specific concentration of this compound gas into the chamber using the MFCs.
-
Record the change in sensor resistance until it reaches a stable value in the presence of the target gas (Rg).
-
Purge the chamber with the carrier gas to remove the this compound and allow the sensor resistance to return to its baseline.
-
The sensor response (S) is typically calculated as S(%) = |Ra - Rg| / Ra * 100 for reducing gases or S(%) = |Rg - Ra| / Ra * 100 for oxidizing gases.
-
The time taken for the sensor to reach 90% of its final response is the response time, and the time taken to return to 10% of the baseline is the recovery time.
-
Repeat the measurements at different this compound concentrations and operating temperatures to fully characterize the sensor's performance.
Visualizations
Caption: Experimental workflow for this compound gas sensor fabrication and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO 3 /graphite nanocomposite with high selectivity and fast response-recovery properties ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00621A [pubs.rsc.org]
- 4. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO3/graphite nanocomposite with high selectivity and fast response-recovery properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cacgas.com.au [cacgas.com.au]
- 8. Improving the Selectivity of Metal Oxide Semiconductor Sensors for Mustard Gas Simulant 2-Chloroethyl Ethyl Sulfide by Combining the Laminated Structure and Temperature Dynamic Modulation [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ehstoday.com [ehstoday.com]
- 12. pksafety.com [pksafety.com]
- 13. Recent Progress on Anti-Humidity Strategies of Chemiresistive Gas Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]
- 15. High-performance metal-oxide gas sensors based on hierarchical core–shell ZnFe2O4 microspheres for detecting 2-chloroethyl ethyl sulfide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to 2-CEES in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl ethyl sulfide (B99878) (2-CEES). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
2-Chloroethyl ethyl sulfide (this compound) is a monofunctional analog of sulfur mustard, a potent chemical vesicant. Due to its lower toxicity and similar mechanism of action, this compound is widely used as a safer surrogate in laboratory settings to study the molecular and cellular effects of sulfur mustard exposure. Its primary mechanism involves alkylating DNA and other macromolecules, leading to cellular damage.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound induces cell death primarily through two interconnected pathways:
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DNA Damage: As a potent alkylating agent, this compound modifies DNA, leading to the formation of DNA adducts. This damage triggers the DNA Damage Response (DDR), which, if the damage is too extensive to be repaired, activates apoptotic pathways. A key marker of this DNA damage is the phosphorylation of histone H2AX (γ-H2AX).[1][2]
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Oxidative Stress: this compound exposure leads to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant.[3] This depletion results in a buildup of reactive oxygen species (ROS), causing oxidative stress that damages cellular components, including lipids, proteins, and DNA, and can also trigger apoptosis.
Q3: My cells are showing resistance to this compound. What are the likely molecular mechanisms?
Cellular resistance to this compound is a multifactorial phenomenon. The primary mechanisms include:
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Upregulation of the Glutathione (GSH) Detoxification Pathway: Resistant cells often exhibit increased levels of intracellular GSH.[3] GSH can directly neutralize this compound through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs). This prevents the agent from reaching its primary target, DNA.
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Activation of the Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those involved in GSH synthesis (e.g., GCLM).[3] Constitutive activation or upregulation of Nrf2 can lead to a more robust antioxidant response, thereby conferring resistance to this compound.
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Enhanced DNA Repair Capacity: Cells can develop resistance by upregulating specific DNA repair pathways that can more efficiently remove this compound-induced DNA adducts.
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Induction of Autophagy: Autophagy is a cellular recycling process that can be activated in response to stress. In some contexts, autophagy can act as a survival mechanism, allowing cells to endure the damage caused by agents like this compound. Inhibiting autophagy has been shown to overcome resistance to other chemotherapeutic agents.
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Modulation of Endoplasmic Reticulum (ER) Stress Response: this compound can induce ER stress. Resistant cells may adapt their ER stress response to promote survival rather than apoptosis.
Q4: How can I overcome this compound resistance in my cell lines?
Several strategies can be employed to overcome this compound resistance:
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Inhibition of the Glutathione Pathway: Buthionine sulfoximine (B86345) (BSO) is a well-known inhibitor of GSH synthesis and can be used to deplete intracellular GSH levels, thereby sensitizing resistant cells to this compound.
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Targeting the Nrf2 Pathway: While specific and direct Nrf2 inhibitors are still under development, some compounds have been shown to modulate Nrf2 activity. Research in this area is ongoing.
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Inhibition of Autophagy: Autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) can be used in combination with this compound to block this potential survival pathway and enhance cytotoxicity.
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Modulation of ER Stress: The use of ER stress modulators is an emerging area of research for overcoming chemoresistance.
Troubleshooting Guides
Troubleshooting for this compound Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects due to evaporation.3. Inconsistent incubation times.4. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before and during plating.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Standardize all incubation times precisely.4. Use calibrated pipettes and proper pipetting techniques. |
| Low absorbance values/Weak cytotoxic effect | 1. Low cell density.2. Sub-optimal cell health.3. Incorrect drug concentration. | 1. Determine the optimal cell seeding density for your cell line and assay duration.2. Use cells in the exponential growth phase with high viability (>95%).3. Double-check all dilution calculations and prepare fresh drug solutions for each experiment. |
| U-shaped dose-response curve (higher viability at higher concentrations) | 1. Compound precipitation at high concentrations.2. Direct chemical interference of the compound with the assay reagent (e.g., reduction of MTT). | 1. Visually inspect wells for precipitates. Determine the solubility limit of this compound in your culture medium.2. Run a cell-free control with your compound and the assay reagent to check for direct chemical interaction. |
Troubleshooting for Annexin V/PI Apoptosis Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive/PI positive cells in the negative control | 1. Harsh cell detachment (for adherent cells).2. Over-centrifugation.3. Unhealthy starting cell population. | 1. Use a gentle detachment method, such as Accutase or a short incubation with Trypsin-EDTA, and handle cells gently.2. Centrifuge at a lower speed (e.g., 300 x g for 5 minutes).3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Weak or no Annexin V staining in the positive control | 1. Insufficient induction of apoptosis.2. Reagents (Annexin V, binding buffer) have expired or were stored improperly.3. Presence of EDTA or other calcium chelators. | 1. Optimize the concentration and duration of your positive control treatment (e.g., staurosporine).2. Check the expiration dates and storage conditions of your reagents.3. Ensure your buffers are free of calcium chelators, as Annexin V binding is calcium-dependent. |
| High background fluorescence | 1. Non-specific binding of Annexin V.2. Over-concentration of Annexin V or PI. | 1. Ensure cells are washed properly.2. Titrate the concentrations of Annexin V and PI to determine the optimal staining concentration for your cell type. |
Troubleshooting for Western Blotting of Resistance Markers (e.g., p-H2AX)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., γ-H2AX) | 1. Low abundance of the target protein.2. Dephosphorylation of the target protein during sample preparation.3. Inefficient transfer of low molecular weight proteins. | 1. Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for your target protein.[4] 2. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[5] 3. Optimize transfer conditions (e.g., use a 0.2 µm PVDF membrane, adjust transfer time and voltage). |
| High background | 1. Blocking is insufficient or inappropriate.2. Primary or secondary antibody concentration is too high.3. Washing steps are inadequate. | 1. For phospho-proteins, try blocking with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.[6] 2. Titrate your antibodies to find the optimal concentration.3. Increase the number and duration of your wash steps. |
| Non-specific bands | 1. Primary antibody is not specific enough.2. Protein degradation. | 1. Ensure your antibody is validated for the application. Run appropriate controls (e.g., knockout/knockdown cell lysate).2. Add protease inhibitors to your lysis buffer. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound cytotoxicity and resistance mechanisms. Note that IC50 values can vary significantly between cell lines and experimental conditions.[7][8]
Table 1: Comparative IC50 Values for this compound and Related Compounds
| Cell Line | Compound | IC50 Value | Exposure Time | Assay |
| HaCaT (Human Keratinocytes) | Doxorubicin | ~2.61 µM | 24h | Cytotoxicity Assay |
| HaCaT (Human Keratinocytes) | Doxorubicin | ~0.58 µM | 72h | Cytotoxicity Assay |
| A431 (Squamous Cell Carcinoma) | 5-Fluorouracil | 75 µM | 72h | Viability Assay |
| HaCaT (Human Keratinocytes) | 5-Fluorouracil | 100 µM | 72h | Viability Assay |
Data on direct this compound IC50 values across a comparative panel of sensitive and resistant cell lines is limited in the public domain. The data presented here for other cytotoxic agents illustrates the variability between cell lines.[9][10]
Table 2: Changes in Resistance Marker Expression (Illustrative)
| Marker | Cell Line/Condition | Fold Change (Resistant vs. Sensitive or Treated vs. Control) | Method |
| Nrf2 Protein | KGF-treated HaCaT cells vs. control | ~2-3 fold increase | Western Blot |
| γ-H2AX | H₂O₂ treated keratinocytes vs. control | ~4.7 fold increase in positive cells | Immunofluorescence |
| γ-H2AX | UV irradiated keratinocytes vs. control | ~2.4 fold increase in positive cells | Immunofluorescence |
| Glutathione (GSH) | Cisplatin-resistant ovarian carcinoma vs. sensitive | ~2 fold higher | Biochemical Assay |
Experimental Protocols & Workflows
Experimental Workflow for Investigating this compound Resistance
Below is a DOT script for a Graphviz diagram illustrating a typical experimental workflow to investigate and overcome this compound resistance.
Caption: Workflow for characterizing and overcoming this compound resistance.
Detailed Methodologies
1. MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
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MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
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Cell Treatment and Harvesting: Treat cells with this compound as required. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Collect all cells, including any floating cells from the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
3. Western Blot for γ-H2AX and Cleaved PARP
This protocol detects key markers of DNA damage and apoptosis.
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Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel (a 12-15% gel is suitable for γ-H2AX, which is ~15 kDa) and run the electrophoresis until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against γ-H2AX and/or cleaved PARP overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Signaling Pathways
This compound-Induced Cytotoxicity and Resistance Pathways
The following DOT script generates a diagram illustrating the key signaling pathways involved in this compound-induced cell death and the mechanisms of resistance.
Caption: Key signaling pathways in this compound cytotoxicity and resistance.
References
- 1. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bioradiations.com [bioradiations.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptotic mechanism activated by blue light and cisplatinum in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nrf2 Transcription Factor, a Novel Target of Keratinocyte Growth Factor Action Which Regulates Gene Expression and Inflammation in the Healing Skin Wound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloroethyl Ethyl Sulfide (2-CEES) Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) stock solutions. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
Issue 1: Inconsistent or unexpected experimental results.
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Question: My experimental results are not reproducible. Could my this compound stock solution be the problem?
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Answer: Yes, the stability of your this compound stock solution is a critical factor for reproducible experiments. This compound is susceptible to degradation, which can lead to a lower effective concentration of the active compound and the presence of interfering degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by this compound stock solution instability.
Issue 2: Visible changes in the stock solution.
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Question: My this compound stock solution, which was initially clear, now appears cloudy or has a different color. What should I do?
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Answer: Any visible change in the appearance of your stock solution, such as turbidity or color change, is a strong indicator of degradation or contamination. The solution should be discarded, and a fresh stock solution should be prepared.
Frequently Asked Questions (FAQs)
Storage and Handling
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What is the recommended solvent for preparing this compound stock solutions?
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For relatively short-term storage, anhydrous aprotic solvents are preferable. Chloroform (B151607) has been reported as a suitable solvent for preparing standards for gas chromatography, with solutions being stable for up to 6 months when stored at 4°C and protected from light.[1] Acetone has also been mentioned as a solvent in which this compound is relatively stable.[2] Anhydrous ethanol (B145695) has been shown to be suitable for short periods (e.g., 24 hours). Protic solvents like alcohols can lead to solvolysis over time, and aqueous solutions should be avoided due to rapid hydrolysis.[2]
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-
What are the optimal storage conditions for this compound stock solutions?
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How long can I store my this compound stock solution?
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The stability of your this compound stock solution is highly dependent on the solvent, storage temperature, and the presence of water. As a general guideline, solutions in anhydrous chloroform stored at 4°C and protected from light should be replaced after 6 months, or sooner if control experiments indicate a problem.[1] For other solvents, it is recommended to prepare fresh solutions more frequently.
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Stability and Degradation
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What are the main degradation pathways for this compound?
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The primary degradation pathway for this compound in the presence of nucleophiles, such as water or alcohols, is through the formation of a cyclic sulfonium (B1226848) (episulfonium) ion intermediate.[5] This intermediate is highly reactive and will subsequently react with available nucleophiles. In aqueous solutions, this leads to rapid hydrolysis, forming 2-hydroxyethyl ethyl sulfide and hydrochloric acid. In alcoholic solvents, the corresponding ether will be formed. Another reported degradation pathway, especially during prolonged storage, involves the formation of dimeric sulfonium ions, which can further transform into 1,4-dithiane.[5]
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Caption: Simplified degradation pathways of this compound.
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What factors can accelerate the degradation of my this compound stock solution?
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Several factors can accelerate the degradation of this compound:
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Presence of water: Even trace amounts of water can lead to significant hydrolysis.
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Higher temperatures: Storage at room temperature will accelerate degradation compared to refrigeration.
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Presence of nucleophiles: Solvents with nucleophilic groups (e.g., alcohols, amines) can react with this compound.
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Exposure to light: While less documented, it is good practice to protect solutions from light.
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Incorrect pH: Basic conditions can promote elimination reactions, while acidic conditions can catalyze hydrolysis.
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-
References
- 1. Effects of aprotic solvents on the stability of metal-free superoxide dismutase probed by native electrospray ionization-ion mobility-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of 2-CEES using GC-FPD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate calibration and measurement of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) using Gas Chromatography with a Flame Photometric Detector (GC-FPD).
Troubleshooting Guides
This section addresses common issues encountered during the GC-FPD analysis of this compound.
Problem: No Peak or Very Small Peak for this compound
| Possible Cause | Troubleshooting Steps |
| FPD Flame is Not Lit | 1. Check the hydrogen (H₂) and air flow rates to ensure they are within the manufacturer's recommended range for igniting and sustaining the flame. 2. Attempt to re-ignite the flame according to the instrument's procedure. 3. Listen for the characteristic "pop" of ignition and check for a signal increase on the detector output. |
| Incorrect Gas Flow Rates | 1. Verify that the carrier gas (typically nitrogen or helium), H₂, and air flow rates are set to the optimized conditions for sulfur compound analysis. The ratio of air to H₂ is critical for FPD sensitivity. |
| Leak in the System | 1. Check for leaks at the injection port septum, column fittings, and detector connections using an electronic leak detector. 2. A leak can prevent the sample from reaching the detector or alter gas flow dynamics. |
| Incorrect FPD Filter | 1. Ensure that the sulfur-specific filter (typically around 394 nm) is installed in the FPD. Using a phosphorus filter will result in no signal for sulfur compounds. |
| Column Issues | 1. Confirm that the column is properly installed in both the injector and the detector. 2. Check for column breakage or blockage. A significant increase in pressure may indicate a blockage. |
| Syringe Problem | 1. Inspect the syringe for blockages or damage. 2. Manually actuate the plunger to ensure it moves smoothly. |
| Low Concentration of this compound | 1. Prepare and inject a higher concentration standard to confirm that the system is capable of detecting this compound. The limit of detection for this compound by GC-FPD has been reported to be around 0.15 ng/mL.[1] |
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Injection Port or Column | 1. Deactivate the injection port liner with a silylating agent or replace it with a new, deactivated liner. 2. Condition the column according to the manufacturer's instructions to passivate active sites. 3. Consider using a guard column to protect the analytical column from non-volatile residues. |
| Improper Column Installation | 1. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. An incorrect depth can cause dead volume, leading to peak broadening. |
| Column Contamination | 1. Bake out the column at a high temperature (below its maximum limit) to remove contaminants. 2. If contamination is severe, trim a small portion (e.g., 10-20 cm) from the front of the column. |
| Incorrect Flow Rate | 1. Optimize the carrier gas flow rate for the column dimensions and analyte. A flow rate that is too low can lead to peak broadening due to diffusion. |
Problem: Inaccurate or Non-Reproducible Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Non-Linear FPD Response | 1. The FPD has a non-linear (quadratic) response to sulfur compounds. The detector response is proportional to the square of the sulfur concentration. 2. To linearize the calibration curve, plot the square root of the peak area against the concentration. Many modern chromatography data systems have an option to automatically perform this transformation. |
| Quenching Effect | 1. Co-eluting hydrocarbons can quench the sulfur response, leading to lower than expected results. 2. Optimize the chromatographic conditions (e.g., temperature program) to achieve baseline separation of this compound from matrix components. 3. If separation is not possible, sample dilution or more rigorous sample cleanup may be necessary. |
| Matrix Effects | 1. The sample matrix can enhance or suppress the analyte signal. 2. Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration). 3. Alternatively, use the standard addition method where known amounts of this compound are spiked into the sample to create a calibration curve within the sample matrix itself. |
| Inconsistent Injection Volume | 1. Use an autosampler for precise and reproducible injections. 2. If performing manual injections, use a consistent and validated injection technique. 3. The use of an internal standard can compensate for variations in injection volume. |
| Degradation of Standards | 1. Prepare fresh this compound stock and working standards regularly. Store them in a cool, dark place to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-FPD operating conditions for this compound analysis?
A1: Optimized conditions for this compound analysis on a system like an Agilent 7890A GC with an FPD are as follows:
| Parameter | Value |
| Column | HP-5 MS (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen (99.999%) at a constant pressure of 25 psi |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C for 1 min, then ramp at 20 °C/min to 250 °C, hold for 5 min |
| Detector | FPD (Sulfur mode) |
| Detector Temperature | 250 °C |
These conditions have been shown to provide good sensitivity and resolution for this compound analysis.[1]
Q2: How do I prepare a multi-point calibration curve for this compound?
A2: A multi-point calibration is essential for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section below. The linear range for this compound with GC-FPD has been reported to be between 0.15 and 10 ng.[1]
Q3: Why is my calibration curve for this compound not linear?
A3: The Flame Photometric Detector (FPD) exhibits a non-linear, quadratic response to sulfur compounds. This means the signal is proportional to the square of the amount of sulfur entering the flame. To obtain a linear calibration curve, you should plot the square root of the peak area against the concentration of your standards. Modern chromatography software often has a feature to automate this calculation.
Q4: What is the "quenching effect" and how can I mitigate it?
A4: The quenching effect occurs when a large amount of a co-eluting compound, typically a hydrocarbon, reduces the emission intensity of the sulfur compound in the flame, leading to an artificially low signal. To mitigate this, you should optimize your chromatographic method to separate this compound from any interfering matrix components. If co-elution is unavoidable, you may need to dilute your sample or use a more selective sample preparation technique to remove the interfering compounds.
Q5: What is a suitable internal standard for this compound analysis?
A5: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For this compound, a close structural analog is deuterated sulfur mustard ([2H8]-bis-(2-chloroethyl)sulphide). Another option for general organosulfur analysis is diphenyl sulfide. The internal standard should be added to all standards and samples at a constant concentration.
Experimental Protocols
Protocol 1: Preparation of a Multi-Point Calibration Curve for this compound
Objective: To prepare a series of this compound standards to generate a calibration curve for quantitative analysis.
Materials:
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This compound certified reference material
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High-purity solvent (e.g., methanol (B129727) or chloroform)
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Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)
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Calibrated micropipettes
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Autosampler vials with caps
Procedure:
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Prepare a Stock Standard Solution (e.g., 1000 µg/mL):
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Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
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Dissolve the this compound in a small amount of solvent and then dilute to the mark with the same solvent.
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Calculate the exact concentration of the stock solution.
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Prepare Intermediate Standard Solutions:
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Perform serial dilutions of the stock solution to create intermediate standards. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark to create a 100 µg/mL intermediate standard.
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Prepare Working Calibration Standards:
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From the intermediate standard(s), prepare a series of at least five working calibration standards that bracket the expected concentration of this compound in your samples. The linear range is reported to be between 0.15 and 10 ng, so your standards should fall within this range when considering a 1 µL injection.[1]
Standard Level Concentration (ng/µL or µg/mL) Preparation 1 0.2 Dilute intermediate standard 2 0.5 Dilute intermediate standard 3 1.0 Dilute intermediate standard 4 5.0 Dilute intermediate standard 5 10.0 Dilute intermediate standard -
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Analysis:
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Transfer the working standards to autosampler vials.
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Inject each standard into the GC-FPD system using the optimized analytical method.
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Record the peak area for this compound in each standard.
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Construct the Calibration Curve:
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Create a plot of the square root of the peak area (y-axis) versus the concentration (x-axis).
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Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
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Protocol 2: Using an Internal Standard for this compound Quantification
Objective: To improve the accuracy and precision of this compound quantification by correcting for variations in injection volume and matrix effects.
Recommended Internal Standard (IS): Deuterated sulfur mustard ([2H8]-bis-(2-chloroethyl)sulphide) or Diphenyl sulfide.
Procedure:
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Prepare an Internal Standard Stock Solution:
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Prepare a stock solution of the chosen internal standard at a known concentration (e.g., 100 µg/mL) in the same solvent used for the this compound standards.
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Prepare Calibration Standards with Internal Standard:
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To each of your working calibration standards (from Protocol 1), add a constant amount of the internal standard stock solution to achieve a final IS concentration that gives a good detector response.
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For example, add 100 µL of a 10 µg/mL IS stock solution to 900 µL of each this compound working standard.
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Prepare Samples with Internal Standard:
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Add the same constant amount of the internal standard stock solution to each of your unknown samples.
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Analysis:
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Inject the IS-spiked standards and samples into the GC-FPD.
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Record the peak areas for both this compound and the internal standard.
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Construct the Internal Standard Calibration Curve:
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Calculate the Response Factor (RF) for each calibration level using the following equation: RF = (Areathis compound / Concentrationthis compound) / (AreaIS / ConcentrationIS)
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Plot the ratio of the peak area of this compound to the peak area of the IS (Areathis compound / AreaIS) on the y-axis against the concentration of this compound on the x-axis.
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Perform a linear regression on this plot.
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Calculate the Concentration of this compound in Samples:
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Using the peak area ratio from your unknown sample and the calibration curve, determine the concentration of this compound.
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Quantitative Data Summary
Table 1: Representative Calibration Data for this compound using GC-FPD
| Concentration (ng/µL) | Hypothetical Peak Area (Arbitrary Units) | Square Root of Peak Area |
| 0.2 | 400 | 20.0 |
| 0.5 | 2,500 | 50.0 |
| 1.0 | 10,000 | 100.0 |
| 5.0 | 250,000 | 500.0 |
| 10.0 | 1,000,000 | 1000.0 |
Note: This table provides hypothetical data based on the quadratic response of the FPD and is for illustrative purposes. Actual peak areas will vary depending on the instrument and conditions.
Visualizations
Caption: Workflow for the quantitative analysis of this compound using GC-FPD with an internal standard.
Caption: Decision tree for troubleshooting inaccurate quantitative results in this compound analysis.
References
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of 2-CEES and Sulfur Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological profiles of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) and sulfur mustard (HD). The information presented is collated from experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Executive Summary
Sulfur mustard is a potent bifunctional alkylating agent and a well-known chemical warfare agent that causes severe, delayed blistering of the skin and damage to the eyes and respiratory tract.[1][2] Its high toxicity and ability to cause long-term health effects, including cancer, make it a significant threat.[3][4][5] this compound, a monofunctional analog of sulfur mustard, is considered a less toxic surrogate and is frequently used in laboratory settings to study the mechanisms of vesicant-induced injury.[6][7] While it recapitulates many of the toxic effects of sulfur mustard, including DNA damage and inflammation, its monofunctional nature results in a lower overall toxicity.[8][9][10] This guide will delve into the quantitative differences in their toxicity, the specific cellular and systemic effects, and the signaling pathways implicated in their mechanisms of action.
Quantitative Toxicity Data
A direct comparison of the lethal doses (LD50) and lethal concentrations (LCt50) of this compound and sulfur mustard highlights the significantly higher toxicity of sulfur mustard across various routes of exposure.
| Chemical Agent | Route of Exposure | Species | LD50/LCt50 | Reference |
| Sulfur Mustard (HD) | Dermal (liquid) | Human (estimated) | ~100 mg/kg | [11] |
| Inhalation | Human (estimated) | 1,500 mg·min/m³ | [12][13] | |
| Oral | Human (estimated) | 0.7 mg/kg | [11] | |
| Oral | Rat | 17 mg/kg | [11] | |
| 2-Chloroethyl ethyl sulfide (this compound) | Oral | Rat | 252 mg/kg | [14] |
Cellular and Systemic Toxicity Profiles
| Feature | 2-Chloroethyl ethyl sulfide (this compound) | Sulfur Mustard (HD) |
| Mechanism of Action | Monofunctional alkylating agent.[6][10] Induces DNA damage (single-strand breaks), oxidative stress, and inflammation.[8][9][15] | Bifunctional alkylating agent.[2][4] Forms DNA adducts and cross-links, leading to inhibition of DNA synthesis and repair, mutations, and cell death.[3][4] |
| Primary Target Organs | Skin, eyes, respiratory system.[6] | Skin, eyes, respiratory tract.[1][2][5] |
| Cutaneous Effects | Erythema, edema, inflammation, and at higher doses, microvesication.[16] | Delayed onset of erythema, intense itching, followed by large blisters (vesication), and necrosis.[1][2] |
| Ocular Effects | Irritation and inflammation. | Severe irritation, pain, corneal damage, and potential blindness.[1] |
| Respiratory Effects | Inflammation and damage to the respiratory tract. | Damage to mucous membranes, pulmonary edema, and respiratory failure.[4][12] |
| Systemic Effects | Less severe systemic toxicity compared to sulfur mustard. | Immune system suppression, bone marrow depression, gastrointestinal damage, and potential for long-term complications like chronic respiratory diseases and cancer.[1][2][5][17] |
| Carcinogenicity | Not classified as a human carcinogen, but induces DNA damage which can lead to tumorigenesis.[8] | Proven human carcinogen (Group 1), linked to cancers of the respiratory tract.[3][4] |
Signaling Pathways in Toxicity
The toxicity of both this compound and sulfur mustard is mediated by complex signaling pathways involving DNA damage response, oxidative stress, inflammation, and apoptosis.
DNA Damage and Cell Cycle Arrest Pathway
Both agents cause DNA damage, which activates a cascade of signaling proteins leading to cell cycle arrest and apoptosis.
Oxidative Stress and Inflammatory Pathway
Exposure to these agents leads to the generation of reactive oxygen species (ROS), causing oxidative stress and activating pro-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound and sulfur mustard on cultured cells.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (HaCaT) or other relevant cell lines are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Cells are treated with a range of concentrations of this compound or sulfur mustard for a specified duration (e.g., 24 hours).
-
MTT Assay:
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
Objective: To quantify DNA strand breaks in individual cells following exposure to this compound or sulfur mustard.
Methodology:
-
Cell Preparation: Cells are harvested after treatment and suspended in a low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind and separate the DNA fragments.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the degree of DNA damage.
Measurement of Oxidative Stress
Objective: To assess the induction of reactive oxygen species (ROS) in cells exposed to this compound or sulfur mustard.
Methodology:
-
Cell Treatment: Cells are treated with the vesicants for the desired time.
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
ELISA for Inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from cells upon exposure to this compound or sulfur mustard.
Methodology:
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants (samples) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Histopathological Analysis of Skin Injury
Objective: To evaluate the morphological changes in skin tissue following topical application of this compound or sulfur mustard.
Methodology:
-
Animal Model: A suitable animal model, such as the SKH-1 hairless mouse, is used.
-
Vesicant Application: A defined dose of this compound or sulfur mustard is applied topically to a specific area of the skin.
-
Tissue Collection and Processing: At various time points post-exposure, skin biopsies are collected, fixed in formalin, and embedded in paraffin.
-
Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structures.
-
Microscopic Examination: The stained sections are examined under a microscope to assess for histopathological changes, including edema, inflammation, necrosis, and vesication (blister formation).
Conclusion
This comparative guide illustrates that while this compound is a valuable tool for studying the mechanisms of vesicant-induced injury, it is significantly less toxic than sulfur mustard. The bifunctional alkylating nature of sulfur mustard leads to more severe and persistent cellular damage, resulting in greater acute and chronic toxicity. Understanding these differences is crucial for the development of effective medical countermeasures and for ensuring appropriate safety precautions in a research setting. The provided experimental protocols offer a foundation for researchers to further investigate the intricate toxicological profiles of these hazardous compounds.
References
- 1. Cellular and molecular mechanisms of acute exposure to sulfur mustard: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. USER’S GUIDE - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nationalacademies.org [nationalacademies.org]
- 13. js.vnu.edu.vn [js.vnu.edu.vn]
- 14. mdpi.com [mdpi.com]
- 15. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 16. mybiosource.com [mybiosource.com]
- 17. epa.gov [epa.gov]
Validation of 2-Chloroethyl Ethyl Sulfide (2-CEES) as a Robust Model for Vesicant Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) as a model compound for vesicant agents, primarily sulfur mustard (SM). It offers a detailed analysis of its performance against SM and other alternatives, supported by experimental data, to validate its use in research and therapeutic development.
Executive Summary
2-Chloroethyl ethyl sulfide (this compound), a monofunctional analog of the potent chemical warfare agent sulfur mustard (SM), is widely employed in laboratory settings due to its lower toxicity and similar vesicant properties.[1] This guide demonstrates that while this compound is significantly less potent than SM, it effectively mimics key aspects of SM-induced cutaneous injury, including the induction of inflammation, DNA damage, and activation of critical signaling pathways. This makes this compound a valuable and safer tool for screening potential medical countermeasures against vesicant exposure.
Comparative Toxicity Analysis
The toxicity of this compound has been evaluated both in vitro and in vivo and compared to that of sulfur mustard and other vesicant analogs like nitrogen mustards.
In Vitro Cytotoxicity
Direct comparative studies on human skin keratinocytes have shown that this compound is approximately seventeen times less cytotoxic than sulfur mustard (HD). While specific IC50 values can vary between cell lines and experimental conditions, the trend of lower toxicity for this compound is consistent.
In Vivo Lethal Dosing
The median lethal dose (LD50) provides a stark comparison of the systemic toxicity between this compound and sulfur mustard in mice across various routes of administration.
| Compound | Route of Administration | LD50 (mg/kg) |
| 2-Chloroethyl Ethyl Sulfide (this compound) | Percutaneous (p.c.) | 1425[2] |
| Subcutaneous (s.c.) | 100[2] | |
| Oral (p.o.) | 566[2] | |
| Intraperitoneal (i.p.) | 17.7[2] | |
| Sulfur Mustard (SM) | Percutaneous (p.c.) | 9.7[2] |
| Subcutaneous (s.c.) | 13.5[2] | |
| Oral (p.o.) | 19.3[2] | |
| Intraperitoneal (i.p.) | 4.8[2] | |
| Nitrogen Mustards (HN-1, HN-2, HN-3) | Percutaneous (p.c.) | HN-2 < HN-1 < HN-3 < SM[3] |
| Subcutaneous (s.c.) | SM < HN-3 < HN-2 < HN-1[3] |
Table 1: Comparative LD50 values of this compound, Sulfur Mustard, and Nitrogen Mustards in mice.
Performance in Dermal Injury Models
The SKH-1 hairless mouse model is a well-established platform for studying vesicant-induced skin injury. Topical application of this compound elicits a dose-dependent inflammatory response that mirrors the effects of SM exposure.
Dose-Response to Topical this compound in SKH-1 Hairless Mice
| Dose (mg) | Endpoint | Time Point | Observation |
| 1 - 2 | Skin Bi-fold Thickness (Edema) | 6 - 12 h | Significant increase (p < 0.001)[4] |
| 1 - 2 | Epidermal Thickness | 12 h | Significant increase[4] |
| 4 | Microvesication (Epidermal-dermal separation) | 9 - 48 h | Present[5] |
| 1 - 2 | Apoptotic Cells (TUNEL-positive) | 72 h | 52-61% (p < 0.001)[4] |
| 1 - 2 | Neutrophil Infiltration (MPO Activity) | 24 h | Peak activity[6] |
| 1 - 2 | Macrophage Infiltration (F4/80 staining) | > 24 h | Increased numbers[6] |
Table 2: Summary of dose-dependent effects of topical this compound application on SKH-1 hairless mouse skin.
Mechanistic Insights: Signaling Pathway Activation
This compound triggers key inflammatory and cell death pathways that are also implicated in sulfur mustard toxicity. This mechanistic similarity is crucial for its validation as a model compound.
Induction of Inflammatory Mediators and DNA Damage by this compound
| Dose (mg) | Target Molecule | Time Point | Fold Induction (approx.) |
| 2 | Phospho-H2A.X (DNA Damage) | 12 h (male) | 7.4[7] |
| 4 | Phospho-H2A.X (DNA Damage) | 48 h (male) | 4.7[7] |
| 2 | COX-2 | 24 - 48 h (female) | 3.0 - 3.3[7] |
| 4 | COX-2 | 24 h (male) | 4.3[7] |
| 2 | iNOS | 9 - 24 h (male) | > 4[7] |
| 2 | MMP-9 | 9 h (female) | 6[7] |
Table 3: Quantitative analysis of this compound-induced molecular changes in SKH-1 hairless mouse skin.
Caption: Signaling cascade initiated by this compound exposure leading to skin injury.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the vesicant compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.
In Vivo Dermal Toxicity: SKH-1 Hairless Mouse Model
This model is used to assess the inflammatory and vesicant effects of topical chemical exposure.
-
Animal Acclimatization: Acclimate male or female SKH-1 hairless mice for at least one week before the experiment.
-
Vesicant Application: Anesthetize the mice and topically apply a defined dose of the vesicant (e.g., 0.05-4 mg of this compound in acetone) to a designated area on the dorsal skin.
-
Observation and Measurement: At various time points post-exposure (e.g., 3 to 168 hours), measure skin bi-fold thickness using a digital caliper to quantify edema.[6]
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the exposed skin for histopathological and molecular analysis.
-
Histopathology: Fix skin samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate epidermal and dermal thickness, cell infiltration, and necrosis.[4]
-
Molecular Analysis: Snap-freeze skin samples in liquid nitrogen for subsequent protein (Western blot) or RNA analysis to quantify changes in inflammatory mediators and signaling molecules.
Caption: Experimental workflow for the SKH-1 hairless mouse dermal toxicity model.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a suitable model compound for sulfur mustard. While its potency is significantly lower, this compound reliably reproduces the hallmark features of SM-induced skin injury, including dose-dependent inflammation, edema, and microvesication. Crucially, it activates the same key signaling pathways, making it an invaluable tool for mechanistic studies and the preclinical evaluation of therapeutic interventions. The use of this compound in well-defined models, such as the SKH-1 hairless mouse, provides a robust and safer platform for advancing our understanding of vesicant-induced pathology and developing effective countermeasures.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monofunctional Alkylating Agents: 2-CEES vs. MMS and EMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) with other commonly used monofunctional alkylating agents, namely methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their specific research needs.
Introduction to Monofunctional Alkylating Agents
Monofunctional alkylating agents are reactive compounds that transfer an alkyl group to a single nucleophilic site on a molecule, most notably DNA. This covalent modification can lead to DNA damage, cytotoxicity, and mutagenicity. These agents are widely used in cancer research and toxicology to study DNA repair mechanisms, cell cycle checkpoints, and apoptosis.
-
2-Chloroethyl ethyl sulfide (this compound): A monofunctional analog of the chemical warfare agent sulfur mustard. It primarily forms monoadducts with DNA.[1]
-
Methyl methanesulfonate (MMS): A classic SN2-type alkylating agent that methylates DNA, predominantly at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).[2]
-
Ethyl methanesulfonate (EMS): An ethylating agent that, like MMS, induces DNA damage and is a potent mutagen.[3]
Comparative Data on Cytotoxicity and Genotoxicity
The following tables summarize quantitative data on the cytotoxic and genotoxic effects of this compound, MMS, and EMS. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity
| Agent | Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |
| This compound | Human Keratinocytes (NCTC2544) | MTT Assay | Cell Viability | Not specified | ~3-fold increase in viability with CDDO-Me pretreatment | Not Found |
| This compound | Mouse Thymocytes | DNA Fragmentation | Apoptosis | 100 µM for 5h | ~40% increase in DNA fragmentation | [4] |
| MMS | Human Cancer Cell Lines (HCT116, A549, HeLa) | Not specified | Cytotoxicity | Not specified | Toxic to cancer cell lines | [2] |
| EMS | Mouse Bone Marrow & Spleen Cells (in vitro) | Chromosomal Aberrations & Comet Assay | Genotoxicity | 300 µg/mL for 2h | Significant increase in CAs and comet tail formation | [1] |
Table 2: Comparative Genotoxicity - DNA Adducts and Mutations
| Agent | System | DNA Adducts Formed | Mutation Type | Reference |
| This compound | Calf Thymus DNA | ETE-Gua, ETE-Ade | Not specified | Not Found |
| MMS | E. coli | N7-methylguanine, N3-methyladenine | Reduced in recA13 and lexA3 strains | [3] |
| EMS | E. coli | O6-ethylguanine | Reduced in recA13 strain | [3] |
Mechanisms of Action and Cellular Responses
DNA Alkylation and Adduct Formation
All three agents exert their primary effects through the alkylation of DNA. The specific sites and types of adducts can differ, influencing the subsequent cellular response.
-
This compound: Forms monofunctional adducts, primarily at the N7 position of guanine (ETE-Gua) and the N3 position of adenine (ETE-Ade).
-
MMS: Primarily methylates guanine at the N7 position and adenine at the N3 position.[2]
-
EMS: Ethylates DNA, with a notable formation of O6-ethylguanine, a highly mutagenic lesion.[3]
Cellular Signaling Pathways
Exposure to these alkylating agents triggers a cascade of cellular responses, primarily revolving around the DNA damage response (DDR) pathway.
Caption: DNA Damage Response to Alkylating Agents.
Induction of Apoptosis
All three agents are known to induce apoptosis, or programmed cell death, as a consequence of extensive DNA damage.
-
This compound: Induces apoptosis in thymocytes, characterized by DNA fragmentation and morphological changes in the nucleus.[4] This process appears to be independent of new protein synthesis.[4]
Caption: Simplified Apoptosis Induction Pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of alkylating agents by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the alkylating agent for a specified duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DNA Damage Assessment (Comet Assay)
Objective: To detect and quantify DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Procedure:
-
Treat cells with the alkylating agent.
-
Harvest and resuspend cells in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with an alkaline or neutral buffer and apply an electric field.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Caption: Comet Assay Experimental Workflow.
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Principle: Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Procedure:
-
Treat cells with the alkylating agent to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
This compound, MMS, and EMS are all valuable tools for studying the cellular effects of monofunctional alkylating agents. The choice of agent will depend on the specific research question.
-
This compound is particularly relevant for studies related to sulfur mustard toxicity and vesicant-induced injury. Its ability to induce oxidative stress in addition to DNA alkylation provides a unique model for studying complex cellular damage.
-
MMS and EMS are well-characterized mutagens that are often used as positive controls in genotoxicity assays. They provide a more direct model for studying the consequences of DNA methylation and ethylation, respectively.
Researchers should carefully consider the specific DNA adducts formed, the downstream cellular responses, and the experimental endpoints of interest when selecting among these agents. The provided protocols and comparative data serve as a starting point for designing and interpreting experiments involving these potent monofunctional alkylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of DNA-repair deficiencies on MMS- and EMS-induced mutagenesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 2-Chloroethyl Ethyl Sulfide (2-CEES) Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of prominent analytical techniques for the detection and quantification of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a sulfur mustard analog. The comparison focuses on Gas Chromatography-Flame Photometric Detection (GC-FPD) and two innovative sensor-based methods: a WO3/graphite (B72142) nanocomposite sensor and an Al-doped ZnO quantum dot (AZO QD) sensor. The information herein is intended to assist researchers in selecting the most suitable analytical strategy for their specific needs, from routine monitoring to sensitive field applications.
Comparative Analysis of Performance Characteristics
The selection of an analytical technique is often a trade-off between sensitivity, speed, and operational complexity. The following table summarizes the key quantitative performance metrics for the three techniques, based on available experimental data.
| Performance Metric | Gas Chromatography-Flame Photometric Detector (GC-FPD) | WO3/Graphite Nanocomposite Sensor | Al-doped ZnO Quantum Dot (AZO QD) Sensor |
| Limit of Detection (LOD) | 0.15 ng/mL[1] | 0.10 ppm[2][3] | 0.5 ppm[4] |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
| Linearity Range | 0.15 – 10 ng[1] | Linear dependence of response to concentration observed[5] | Data not available |
| Accuracy | Data not available | Data not available | Data not available |
| Precision (RSD%) | 1.59% (n=5)[1] | Good repeatability observed over 7 cycles[5] | Data not available |
| Response Time | Minutes (run time) | 8 seconds[6] | ~150 seconds (with mini-GC)[4] |
| Recovery Time | Not applicable | 34 seconds[6] | Data not available |
| Selectivity | High (with chromatographic separation) | High selectivity against common interferents[6] | Selectively detects this compound from interfering gases[4] |
Experimental Workflows and Methodologies
The successful implementation of any analytical technique hinges on a well-defined experimental protocol. The following diagrams and methodologies provide a detailed overview of the workflows for each of the compared techniques.
Caption: General workflow for the analysis of this compound.
Gas Chromatography-Flame Photometric Detection (GC-FPD)
This established technique offers high selectivity and sensitivity for sulfur-containing compounds. The chromatographic separation provides an additional layer of specificity, minimizing interference from other compounds in the sample matrix.
Caption: Workflow for this compound analysis using GC-FPD.
Experimental Protocol:
-
Instrumentation: An Agilent 7890A GC system coupled with a Flame Photometric Detector (FPD) is utilized.[7]
-
Chromatographic Column: An HP-5 MS capillary column (30 m x 0.32 mm, 0.25 µm film thickness) is employed for separation.[1]
-
Carrier Gas: Ultra-pure nitrogen (99.9999%) is used as the carrier gas at a constant pressure of 25 psi.[1]
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at 250 °C.[7]
-
Oven Temperature Program: The oven temperature is initially held at 70°C for 1 minute, then ramped to 250°C at a rate of 20°C/min, and held for 7 minutes.[7]
-
Injection: A 1 µL sample is injected in splitless mode.[7]
-
Data Analysis: The detector response (area under the curve) is plotted against the concentration of this compound to generate a calibration curve.[7]
WO3/Graphite Nanocomposite Sensor
This sensor-based approach offers rapid detection with high sensitivity. The nanocomposite material provides a large surface area for interaction with this compound molecules, leading to a measurable change in its electrical properties.
Caption: Workflow for this compound detection using a WO3/graphite sensor.
Experimental Protocol:
-
Sensor Material Synthesis: Tungsten oxide (WO3) nanopowders are added to a graphite solution and stirred for 24 hours. The mixture is then dried in an oven at 60°C for 24 hours.[2]
-
Sensor Fabrication: The synthesized WO3/graphite composite material is applied to a sensor substrate.[2]
-
Testing Apparatus: The sensor is placed in a testing chamber equipped with a gas inlet and outlet, and heating capabilities.[5][8]
-
Gas Exposure: A known concentration of this compound gas is introduced into the chamber.[5]
-
Operating Temperature: The optimal operating temperature for the sensor is 260 °C.[6]
-
Data Acquisition: The change in the sensor's resistance upon exposure to this compound is measured and recorded. The sensor response is calculated as a percentage change in resistance.[5][6]
Al-doped ZnO Quantum Dot (AZO QD) Sensor
This miniaturized sensor, often coupled with a gas chromatography column, provides a portable and highly responsive solution for this compound detection. The quantum dot-based sensing material offers a high surface-to-volume ratio, enhancing its sensitivity.
References
- 1. [PDF] Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. spintronics.cmshom.co.kr [spintronics.cmshom.co.kr]
- 5. mdpi.com [mdpi.com]
- 6. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO3/graphite nanocomposite with high selectivity and fast response-recovery properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Novel Scavengers Against 2-Chloroethyl Ethyl Sulfide (2-CEES) Toxicity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of three promising scavengers—Methimazole (MIZ), N-acetylcysteine (NAC), and Glutathione (GSH)—against the toxic effects of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document is intended for researchers, scientists, and drug development professionals working on countermeasures for chemical vesicants.
Executive Summary
Exposure to this compound induces significant cellular damage, primarily through alkylation of macromolecules, leading to DNA damage, oxidative stress, inflammation, and apoptosis. The development of effective scavengers to mitigate this toxicity is a critical area of research. This guide synthesizes available experimental data to compare the performance of MIZ, NAC, and GSH in neutralizing this compound toxicity. While direct comparative studies are limited, existing evidence suggests that Methimazole exhibits the most potent protective effects in in vitro models.
Data Presentation: A Comparative Overview of Scavenger Efficacy
The following tables summarize the quantitative data on the efficacy of Methimazole, N-acetylcysteine, and Glutathione from various studies. It is crucial to note that the experimental conditions and models (in vitro vs. in vivo) differ between studies, which should be considered when interpreting the data.
| Scavenger | Model System | Key Efficacy Metrics | Results |
| Methimazole (MIZ) | Human keratinocytes (HaCaT cells) | Cell Viability (MTT Assay) | Increased cell viability to ~48% of control (a 118% increase compared to this compound alone)[1] |
| Apoptosis (Caspase 3 expression) | Reduced by 50% compared to this compound alone[1] | ||
| N-acetylcysteine (NAC) | Human keratinocytes (HaCaT cells) | Cell Viability (MTT Assay) | Consistently increased cell viability after 24h of this compound incubation[1] |
| Glutathione (GSH) | SKH-1 Hairless Mice (in vivo) | DNA Damage (H2A.X phosphorylation) | Attenuated by 59% with oral GSH administration |
| Inflammation (COX-2 expression) | Attenuated by 68% with oral GSH administration | ||
| Inflammation (iNOS expression) | Attenuated by 53% with oral GSH administration | ||
| Inflammation (MMP-9 expression) | Attenuated by 54% with oral GSH administration | ||
| Human keratinocytes (HaCaT cells) | Cell Cycle (G2/M phase arrest) | Reduced from 31% to 18% with 10 mM GSH pretreatment |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from studies on HaCaT cells exposed to this compound.
-
Cell Seeding: Plate HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of the scavenger (e.g., Methimazole, NAC) for a predetermined time (e.g., 1 hour) before exposing them to this compound (e.g., 1 mM).
-
This compound Exposure: Add this compound to the wells and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Murine Model of this compound-Induced Skin Injury
This protocol is based on studies using SKH-1 hairless mice.
-
Animal Model: Use male or female SKH-1 hairless mice, 6-8 weeks old.
-
This compound Application: Topically apply this compound (e.g., 2 mg in 200 µL of acetone) to a designated area on the dorsal skin of the mice.
-
Scavenger Administration: Administer the scavenger via the desired route (e.g., oral gavage for GSH at 300 mg/kg) at a specified time point relative to this compound exposure (e.g., 1 hour before).
-
Tissue Collection: Euthanize the mice at various time points after this compound exposure (e.g., 24, 48, 72 hours) and collect the dorsal skin tissue.
-
Biomarker Analysis: Process the skin tissue for analysis of various endpoints, including:
-
Histopathology: For evaluation of inflammation, necrosis, and vesication.
-
Western Blotting: To quantify the expression of proteins involved in DNA damage (e.g., γH2A.X) and inflammation (e.g., COX-2, iNOS, MMP-9).
-
Immunohistochemistry: For localization of inflammatory cells and protein markers.
-
Apoptosis Assay (Caspase-3 Activity)
This protocol outlines a general method for assessing apoptosis in cell culture.
-
Cell Treatment: Seed and treat cells with this compound and the scavenger as described in the MTT assay protocol.
-
Cell Lysis: After the incubation period, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Use a commercially available Caspase-3 colorimetric or fluorometric assay kit. Incubate the cell lysate with the Caspase-3 substrate.
-
Measurement: Measure the absorbance or fluorescence according to the kit's instructions. The level of Caspase-3 activity is indicative of the extent of apoptosis.
Mandatory Visualizations
Signaling Pathways of this compound Toxicity
The following diagram illustrates the key signaling pathways activated by this compound, leading to cellular damage.
Caption: this compound-induced cellular damage pathways.
Experimental Workflow for Scavenger Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of novel scavengers against this compound toxicity.
Caption: Workflow for testing this compound scavengers.
References
Comparative Analysis of 2-Chloroethyl Ethyl Sulfide (2-CEES) Effects on Keratinocytes and Lung Epithelial Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cellular responses to the sulfur mustard analog, 2-CEES.
This guide provides a comparative overview of the cytotoxic and genotoxic effects of 2-Chloroethyl ethyl sulfide (B99878) (this compound), a monofunctional analog of sulfur mustard, on two distinct and relevant cell types: human epidermal keratinocytes (HaCaT) and human bronchial epithelial cells (BEAS-2B). Understanding these differential effects is crucial for developing targeted therapies and countermeasures against sulfur mustard exposure, which primarily affects the skin and the respiratory tract.
Executive Summary
This compound induces significant cytotoxicity and DNA damage in both skin and lung epithelial cells. However, the extent of damage and the underlying molecular mechanisms may vary between cell types. This guide summarizes key quantitative data on cell viability and DNA damage, provides detailed experimental protocols for assessing these effects, and visualizes the key signaling pathways implicated in the cellular response to this compound.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative data on the cytotoxic and genotoxic effects of this compound on HaCaT and BEAS-2B cells, compiled from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| NCTC2544 (Human Keratinocyte) | MTT Assay | Cell Viability | Not specified | CDDO-Me pre-treatment preserved viability by ~3-fold following this compound exposure.[1] | [1] |
| HaCaT (Human Keratinocyte) | MTS Assay | IC50 | Not specified | Multiple essential oils showed IC50 values, indicating a method for determining cytotoxicity. | [2][3] |
| BEAS-2B (Human Bronchial Epithelial) | Cytotoxicity Assay | NOEC | Not specified | NOECs for formaldehyde (B43269) and acrolein were 60 µM and 0.5 µM, respectively, indicating a method for determining non-toxic concentrations.[4] | [4] |
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| HaCaT (Human Keratinocyte) | Comet Assay | % Tail DNA | 25 µM H₂O₂ (as a model damaging agent) | Significant increase in DNA damage at various time points.[5] | [5] |
| HaCaT (Human Keratinocyte) | Comet Assay | % Tail DNA | UVA irradiation (as a model damaging agent) | Dose-dependent increase in DNA damage.[6] | [6] |
| BEAS-2B (Human Bronchial Epithelial) | Comet Assay | % Tail DNA | 15 µM various PAHs (as model damaging agents) | Significant increase in DNA strand breaks and oxidative DNA damage.[7] | [7] |
| BEAS-2B (Human Bronchial Epithelial) | Comet Assay | % Tail DNA | Silver Nanoparticles (as model damaging agents) | Significant dose-dependent increase in DNA damage.[8] | [8] |
Table 2: Comparative Genotoxicity of this compound. Note: While direct comparative data for this compound is limited, these studies demonstrate the utility of the comet assay in quantifying DNA damage in both cell lines in response to various agents.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Culture
-
HaCaT Cells: Human immortalized keratinocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
BEAS-2B Cells: Human bronchial epithelial cells are cultured in LHC-9 medium or DMEM/F-12 medium supplemented with various growth factors, 10% FBS, and 1% penicillin-streptomycin.[4]
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[1]
-
Cell Seeding: Seed HaCaT or BEAS-2B cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Alkaline Comet Assay for DNA Damage
This protocol is a generalized version based on common practices for the alkaline comet assay.[5][6][7][8]
-
Cell Preparation: Prepare a single-cell suspension of HaCaT or BEAS-2B cells (approximately 1 x 10⁵ cells/mL) in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose at 37°C and immediately pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail and the tail length using specialized software.
Western Blot for Signaling Pathway Analysis
This is a general protocol for detecting total and phosphorylated proteins involved in signaling pathways.
-
Cell Lysis: After treating HaCaT or BEAS-2B cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-p53, total p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This comparative guide highlights the significant impact of this compound on both human keratinocytes and bronchial epithelial cells. While both cell types exhibit cytotoxicity and DNA damage, the specific signaling pathways activated and the quantitative extent of the damage may differ, underscoring the need for cell-type-specific considerations in the development of therapeutic interventions for sulfur mustard exposure. The provided protocols and visualizations serve as a valuable resource for researchers investigating the mechanisms of this compound toxicity.
References
- 1. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Combined cytotoxicity of co-exposure to aldehyde mixtures on human bronchial epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved alkaline comet assay protocol for adherent HaCaT keratinocytes to study UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating Biomarkers of 2-Chloroethyl Ethyl Sulfide (2-CEES) Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biomarkers for assessing exposure to 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. Understanding the strengths and limitations of different biomarkers is crucial for accurate exposure assessment, diagnostics, and the development of effective countermeasures. This document summarizes quantitative data, details experimental protocols for biomarker analysis, and visualizes relevant biological pathways to aid in the selection of appropriate biomarkers for research and development purposes.
Comparison of Key this compound Exposure Biomarkers
The selection of a biomarker for this compound exposure depends on several factors, including the desired window of detection, the required sensitivity, and the nature of the biological sample available. The following tables provide a comparative summary of the major classes of this compound biomarkers: Inflammatory Markers, DNA Adducts, and Protein Adducts.
| Biomarker Category | Specific Biomarkers | Biological Matrix | Time Course of Detection | Analytical Method(s) | Reported Quantitative Changes (Relative to Control) | Advantages | Limitations |
| Inflammatory Markers | Myeloperoxidase (MPO) Activity | Skin Tissue | Peaks around 24 hours post-exposure[1] | Fluorescence Assay | Up to ~3-fold increase[2] | Relatively simple and rapid analysis. | Lacks specificity to this compound; reflects general inflammation. Short detection window. |
| Macrophage Infiltration (F4/80 staining) | Skin Tissue | Increases after 24 hours post-exposure[1] | Immunohistochemistry | Significant increase in F4/80 positive cells[2] | Provides spatial information within the tissue. | Semi-quantitative. Lacks specificity. | |
| Cyclooxygenase-2 (COX-2) Expression | Skin Tissue | Peaks around 24-48 hours post-exposure | Western Blot | Up to ~4.3-fold increase[1] | Reflects a specific inflammatory pathway. | Lacks specificity to this compound. | |
| Matrix Metalloproteinase-9 (MMP-9) Expression | Skin Tissue | Peaks around 9-24 hours post-exposure | Western Blot | Up to ~6-fold increase[1] | Implicated in tissue damage and blistering. | Lacks specificity to this compound. | |
| DNA Adducts | N7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua) | Urine, Plasma, DNA from tissues/cells | Detectable within hours and for at least 30 days in urine[3] | LC-MS/MS | Levels up to ~90 modifications per 10^6 nucleosides in cell culture[4] | High specificity. Provides direct evidence of DNA damage. Longer detection window than inflammatory markers. | Technically demanding analysis. Levels can be very low in accessible matrices. |
| Protein Adducts | S-(2-hydroxyethylthioethyl)-cysteine (HETE-Cys) on Albumin | Plasma/Serum | Detectable for at least 42 days, with a half-life of several days to weeks[5] | LC-MS/MS | Detectable at nanomolar concentrations of this compound exposure[6] | High specificity. Long detection window due to protein stability. Readily accessible in blood. | Requires sensitive mass spectrometry. |
| N-terminal Valine Adducts on Hemoglobin | Blood | Can be monitored for over 90 days[3] | GC-MS or LC-MS/MS | Levels correlate with exposure severity[3] | Very long detection window, reflecting cumulative exposure. | Technically complex analysis. |
Experimental Protocols
Quantification of N7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua) DNA Adduct by LC-MS/MS
This protocol describes the general workflow for the analysis of the N7-HETE-Gua adduct from DNA samples.
a. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a standard DNA isolation kit or phenol-chloroform extraction.
-
Quantify the isolated DNA using a spectrophotometer.
-
To 100 µg of DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₅]-N7-HETE-Gua).
-
Perform enzymatic hydrolysis of the DNA to nucleosides by incubating with a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 24 hours[4].
-
Remove enzymes by protein precipitation or ultrafiltration.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and then with water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the adducts with a methanol/water mixture.
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the native adduct and the stable isotope-labeled internal standard. For N7-HETE-Gua, a characteristic transition would involve the precursor ion [M+H]⁺ and a product ion corresponding to the guanine (B1146940) moiety[7].
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
d. Quantification:
-
Generate a calibration curve using known amounts of the N7-HETE-Gua standard and a fixed amount of the internal standard.
-
Calculate the concentration of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analysis of S-(2-hydroxyethylthioethyl)-cysteine (HETE-Cys) Adduct on Albumin by LC-MS/MS
This protocol outlines the procedure for detecting the HETE-Cys adduct on albumin from plasma or serum.
a. Albumin Isolation:
-
Isolate albumin from plasma or serum using affinity chromatography, such as with a HiTrap Blue HP column[5].
-
Alternatively, perform a precipitation of other proteins, leaving albumin in the supernatant.
b. Proteolytic Digestion:
-
Denature the isolated albumin by heating or using a denaturing agent.
-
Add a known amount of a stable isotope-labeled internal standard, such as a peptide containing the HETE-Cys adduct.
-
Perform enzymatic digestion of the albumin using a protease like pronase or trypsin. A common protocol involves incubating with pronase at a 1:10 enzyme-to-substrate ratio at 37°C for 4 hours or overnight[6][8].
-
Stop the digestion and remove the enzyme by ultrafiltration using a 10 kDa molecular weight cutoff filter[6].
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for separating the target peptide (e.g., 5% to 60% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Target the specific precursor ion of the adducted peptide (e.g., the tripeptide HETE-Cys-Pro-Phe) and its characteristic fragment ions[5].
-
Monitor the corresponding transitions for the stable isotope-labeled internal standard.
-
d. Data Analysis:
-
Identify the adducted peptide based on its retention time and fragmentation pattern.
-
Quantify the adduct by comparing the peak area of the native peptide to that of the internal standard.
Signaling Pathways and Experimental Workflows
This compound Induced Cellular Damage Pathways
This compound exposure triggers a complex cascade of cellular events, primarily initiated by its alkylating properties and the subsequent induction of oxidative stress. This leads to DNA damage, activation of inflammatory pathways, and ultimately cell death and tissue injury.
General Workflow for Biomarker Analysis using LC-MS/MS
The analysis of this compound adducts, whether on DNA or proteins, generally follows a standardized workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
- 6. Optimized verification method for detection of an albumin-sulfur mustard adduct at Cys(34) using a hybrid quadrupole time-of-flight tandem mass spectrometer after direct plasma proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Effects of 2-CEES and Half-Mustard Gas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) and half-mustard gas (H-MG), two monofunctional alkylating agents. While often used interchangeably in research as surrogates for the chemical warfare agent sulfur mustard, understanding their distinct and overlapping biological impacts is crucial for accurate experimental design and the development of effective countermeasures. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to offer a comprehensive resource for the scientific community.
Introduction to this compound and Half-Mustard Gas
2-Chloroethyl ethyl sulfide (this compound) and half-mustard gas (H-MG) are monofunctional sulfur mustards. Unlike the bifunctional sulfur mustard, which has two chloroethyl groups, these agents possess only one. This structural difference fundamentally alters their mechanism of action, as they can only form monoadducts with biological macromolecules, rather than cross-links.[1] Despite this, they remain potent vesicants and cytotoxic agents, capable of inducing significant cellular damage.[2][3] Their ability to alkylate DNA and proteins is central to their toxicity.[4]
Comparative Biological Effects: A Quantitative Overview
The following table summarizes key quantitative data comparing the cytotoxic and genotoxic effects of this compound and H-MG. It is important to note that much of the available literature uses this compound as the primary model for half-mustard gas.
| Biological Effect | Agent | Cell/System | Concentration/Dose | Observed Effect | Reference |
| Cytotoxicity | This compound | Human Keratinocytes (HaCaT) | 1 mM | Significant decrease in cell viability | [5] |
| This compound | SKH-1 Hairless Mice | 2 mg (topical) | Increased epidermal thickness and inflammation | [6][7] | |
| This compound | SKH-1 Hairless Mice | 4 mg (topical) | Microvesication and increased H2A.X phosphorylation (4.7-fold) | [6] | |
| Apoptosis Induction | This compound | Human Keratinocytes (HaCaT) | 1 mM | 50% reduction in Caspase-3 expression with MIZ treatment | [5] |
| This compound | SKH-1 Hairless Mice | 0.05-2 mg (topical) | Dose-dependent increase in epidermal cell apoptosis (TUNEL positive) | [7] | |
| DNA Damage | This compound | SKH-1 Hairless Mice | 2 mg (topical) | 7.4-fold increase in H2A.X phosphorylation at 12h | [6] |
| This compound | Human and Mouse Cells | Subtoxic levels | Induction of centrosome amplification and aneuploidy | [3][8] | |
| Inflammatory Response | This compound | SKH-1 Hairless Mice | 2 mg (topical) | 6-fold increase in MMP-9 expression at 9h | [6] |
| This compound | SKH-1 Hairless Mice | 2 mg (topical) | Over 4-fold increase in iNOS expression | [6] |
Key Signaling Pathways and Mechanisms of Action
Both this compound and H-MG exert their biological effects primarily through the alkylation of DNA and proteins. This leads to a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, induction of apoptosis, and initiation of an inflammatory response.
DNA Damage Response (DDR)
Upon exposure to this compound or H-MG, cells activate complex signaling pathways to detect and repair DNA damage.[1][9] Key proteins involved in this response include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[1][9] A critical event in the DDR is the phosphorylation of the histone variant H2A.X at serine 139, which serves as a marker for DNA double-strand breaks.[6] The tumor suppressor protein p53 is also a key player, and its activation can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis.[9]
Apoptosis Induction
If DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including DNA fragmentation and the activation of caspases.[5] A key executioner caspase, caspase-3, is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological effects of this compound and H-MG.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or H-MG and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.[11]
-
Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[12][13]
DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Culture and treat cells on coverslips or in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., EdUTP-FITC), for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: If using an indirect detection method, follow with the appropriate staining steps. Counterstain the nuclei with a DNA stain like DAPI.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Western Blot Analysis for DDR Proteins (p53 and PARP)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p53, anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Cleaved PARP will appear as a smaller fragment (89 kDa) in addition to the full-length protein (116 kDa).[10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the biological effects of this compound and H-MG.
Conclusion
This compound and half-mustard gas are valuable tools for studying the mechanisms of vesicant-induced injury. While they share the fundamental property of being monofunctional alkylating agents, leading to similar cellular responses such as DNA damage, apoptosis, and inflammation, the quantitative aspects of these effects can vary. This guide highlights the importance of standardized experimental protocols and careful data interpretation when comparing the biological activities of these compounds. Further head-to-head comparative studies are warranted to fully elucidate any subtle differences in their toxicological profiles, which will ultimately aid in the development of more effective medical countermeasures against sulfur mustard exposure.
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Investigating the Role of Sulfur Mustard in Triggering Molecular Inflammatory Mechanisms [immunoreg.shahed.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of WO3/Graphite Sensors for the Selective Detection of 2-Chloroethyl Ethyl Sulfide
The detection of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for the chemical warfare agent sulfur mustard, is of critical importance for environmental monitoring and public safety. Gas sensors based on metal oxide semiconductors, particularly tungsten trioxide (WO3) composites, have emerged as a promising technology due to their sensitivity and low cost. This guide provides a comparative assessment of WO3/graphite-based sensors for the selective detection of this compound, with a focus on performance data and experimental methodologies.
Performance Comparison
Recent studies have demonstrated the enhanced selectivity of WO3/graphite (B72142) nanocomposites for this compound over other potentially interfering gases. The addition of graphite to the WO3 matrix is understood to improve the sensing performance. A notable study highlights a sensor with a 97% mass fraction of WO3 in a WO3/graphite composite, which exhibits significant response to this compound at an optimal operating temperature of 260 °C.[1][2][3] Another variation, a MEMS gas sensor utilizing a WO3/Al2O3/graphite composite, also shows excellent selectivity for this compound, albeit at a higher operating temperature of 340 °C.[4]
Below is a summary of the quantitative performance of these sensors against various interfering gases.
| Sensor Composition | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response (%) | Interfering Gas | Response to Interferent (%) | Selectivity (Response Ratio to this compound) | Response Time (s) | Recovery Time (s) | Ref. |
| WO3/Graphite (97% WO3) | This compound | 5.70 | 260 | 63 | Ammonia | < 5 | ~30 times higher | 8 | 34 | [1][2][3] |
| Acetonitrile | < 5 | ~30 times higher | [1][2][3] | |||||||
| Ethanol | ~6 | ~10 times higher | [1][2][3] | |||||||
| DMMP | ~12 | ~5 times higher | [1][2][3] | |||||||
| Acetone | ~15 | ~4 times higher | [1][2][3] | |||||||
| WO3/Al2O3/Graphite | This compound | 5.70 | 340 | 69 | Ammonia | ~11.5 | ~6 times higher | 5 | 42 | [4] |
| Ethanol | ~11.5 | ~6 times higher | [4] | |||||||
| Acetone | ~23 | ~3 times higher | [4] | |||||||
| Acetonitrile | < 1 | ~70 times higher | [4] |
Experimental Protocols
The methodologies for fabricating and testing these sensors are crucial for understanding and reproducing the reported results.
Sensor Fabrication (WO3/Graphite Nanocomposite)
The synthesis of the WO3/graphite nanocomposite is achieved through a straightforward blending process.[1][2]
-
Materials : Tungsten oxide (WO3) powder and graphite powder.
-
Procedure :
-
The desired mass fractions of WO3 and graphite (e.g., 97% WO3) are weighed and combined.
-
The mixture is ground thoroughly in a mortar to ensure homogeneity.
-
The resulting nanocomposite powder is then typically mixed with a binder (e.g., deionized water and ethanol) to form a paste.
-
This paste is then coated onto a ceramic tube with gold electrodes and a platinum wire for heating and temperature control.
-
The coated sensor is then aged, often at the operating temperature, to ensure stability.
-
Gas Sensing Measurement
The gas sensing properties are evaluated using a static or dynamic gas distribution system.[4][5]
-
Apparatus : A sealed test chamber, a gas flow meter, a data acquisition system, and a heating station to control the sensor's operating temperature.
-
Procedure :
-
The fabricated sensor is placed inside the test chamber, and the desired operating temperature is set and stabilized.
-
The baseline resistance of the sensor in a carrier gas (e.g., dry air) is recorded.
-
A calculated volume of the target gas (this compound) or an interfering gas is injected into the chamber to achieve the desired concentration.
-
The change in the sensor's resistance is continuously monitored until a stable response is reached.
-
The sensor response is typically calculated as the ratio of the resistance in the carrier gas to the resistance in the target gas (or vice versa, depending on the semiconductor type).
-
The chamber is then purged with the carrier gas to allow the sensor to recover to its baseline resistance.
-
Response and recovery times are defined as the time taken for the sensor to reach 90% of the final response and to return to 10% of the baseline resistance, respectively.
-
Visualizations
Experimental Workflow for Selectivity Assessment
The following diagram illustrates the typical workflow for assessing the selectivity of the WO3/graphite sensors.
References
- 1. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO3/graphite nanocomposite with high selectivity and fast response-recovery properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. A 2-chloroethyl ethyl sulfide (this compound) gas sensor based on a WO 3 /graphite nanocomposite with high selectivity and fast response-recovery properties ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00621A [pubs.rsc.org]
- 4. Highly Sensitive and Selective MEMS Gas Sensor Based on WO3/Al2O3/Graphite for 2-Chloroethyl Ethyl Sulfide (this compound) Detection [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Metabolomics of 2-CEES Exposure: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic consequences of exposure to 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the primary metabolic pathways affected by this compound, drawing from available experimental data.
Quantitative Data Summary
Exposure to this compound induces significant and measurable metabolic perturbations, primarily related to the body's detoxification mechanisms and the subsequent oxidative stress. A key study in SKH-1 hairless mice demonstrated the systemic diffusion of topically applied this compound and identified several specific biomarkers in both plasma and brain tissue.[1] The primary metabolic response involves the conjugation of this compound with glutathione (B108866) (GSH), a critical antioxidant. This initial detoxification step leads to the formation of downstream metabolites.
The following table summarizes the key biomarkers identified and their significance in understanding the metabolic impact of this compound.
| Metabolite/Biomarker | Chemical Structure | Biological Matrix | Significance | Reference |
| GSH-CEES | Glutathione conjugate of this compound | Plasma, Brain | Primary detoxification product; indicates direct engagement with the glutathione pathway. | [1] |
| Cys-CEES | Cysteine conjugate of this compound | Plasma, Brain | A downstream metabolite of GSH-CEES, part of the mercapturic acid pathway. | [1] |
| NAC-CEES | N-acetyl-cysteine conjugate of this compound | Plasma, Brain | The final product of the mercapturic acid pathway, excreted from the body. Indicates the progression of detoxification. | [1] |
| N7Gua-CEES | Guanine adduct of this compound | DNA (Brain), Brain Tissue Extracts | Biomarker of DNA damage; demonstrates the alkylating activity of this compound and its potential for genotoxicity. | [1] |
Key Metabolic Pathways and Experimental Workflows
The metabolic response to this compound exposure is centered on the glutathione detoxification pathway, leading to the formation of mercapturic acid derivatives. This process, while protective, can deplete cellular glutathione stores, leading to oxidative stress. Furthermore, the alkylating nature of this compound results in DNA damage, a critical event in its toxicity.
Below are diagrams illustrating the key metabolic pathway and a typical experimental workflow for metabolomic analysis of this compound exposure.
Experimental Protocols
The methodologies for metabolomics studies of this compound exposure are critical for obtaining reliable and reproducible data. Below are summarized protocols for animal handling, sample preparation, and analysis based on established practices in the field.[1][2]
Animal Exposure Model
-
Animal Model: SKH-1 hairless mice are a common model for studying the dermal effects of vesicants.[1]
-
Exposure: A defined dose of this compound (e.g., in a solvent like acetone) is applied topically to a specific area on the dorsal skin of the mice. Control animals receive the vehicle (solvent) only.
-
Time Points: Animals are euthanized at various time points post-exposure (e.g., 6 hours, 24 hours, 7 days, 14 days) to study the temporal metabolic changes.[1]
-
Sample Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Tissues of interest (e.g., brain, skin) are excised, rinsed, and immediately snap-frozen in liquid nitrogen to quench metabolic activity. Samples are stored at -80°C until analysis.
Metabolite Extraction from Plasma
-
Objective: To precipitate proteins and extract small molecule metabolites.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent). The high solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC) is typically used for untargeted metabolomics.[2]
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.[3]
-
Mobile Phases: Typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient: A gradient elution is employed, starting with a high percentage of aqueous phase and gradually increasing the organic phase percentage to elute metabolites with varying polarities.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes, to cover a broader range of metabolites.[3]
-
Data Acquisition: Data is collected in an untargeted manner, acquiring full scan MS data and data-dependent MS/MS fragmentation spectra for metabolite identification.
-
-
Data Analysis:
-
Raw data is processed using software to perform peak detection, alignment, and integration.
-
Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify features that differ significantly between exposed and control groups.
-
Significant features are identified by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, KEGG) or authentic chemical standards.
-
References
- 1. Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Chloroethyl Ethyl Sulfide (B99878) (2-CEES) is critical for ensuring the safety of laboratory personnel and protecting the environment. As a sulfur mustard simulant, this compound is a toxic, flammable, and corrosive compound that requires stringent disposal protocols. This document provides detailed, step-by-step procedures for the safe management of this compound waste, from immediate decontamination to final disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Decontamination
Prompt and effective decontamination is the first line of defense in managing this compound waste. All handling of this compound and its contaminated materials should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat. For most laboratory applications, wearing two pairs of nitrile gloves provides sufficient hand protection.
In the event of a spill or contamination of labware, immediate decontamination is crucial. The following table summarizes recommended decontamination solutions and their effectiveness.
| Decontamination Agent | Concentration | Application | Efficacy | Reference |
| Chloramine-T | 2% in water or ethanol | Flushing of contaminated surfaces and soaking of labware. | Highly efficient in vesicant decontamination.[1] | [1] |
| DCBRN-01VN | 1:20 ratio (CEES:decontaminant) | Skin decontamination. | 55.04% decontamination in 10 minutes. | [2] |
| DCBRN-01VN | 1:10 ratio (CEES:decontaminant) | Skin decontamination. | 82.93% decontamination in 30 minutes; nearly 100% in 60 minutes. | [2] |
| Household Bleach (Sodium Hypochlorite) | 1:10 dilution of 5.25% solution | Soaking of grossly contaminated labware. | Effective for many oxidizable organic chemicals.[3] | [3] |
| Titanate Nanoscrolls | Not Applicable | Solid sorbent for decontamination. | Effective in hydrolyzing this compound to the less toxic 2-hydroxyethyl ethyl sulfide (HEES).[4] | [4] |
| Metal-Organic Framework (MOF-808) | Not Applicable | Catalytic degradation. | Achieved an 89.3% adsorption efficiency for this compound removal within 12 hours.[5] | [5] |
| Metal-Organic Framework (UiO-66S) | Not Applicable | Gas-phase chemical adsorption and decomposition. | Estimated half-life of 1.34 hours for gas-phase this compound.[6] | [6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance. The following workflow outlines the critical stages from initial waste generation to final disposal.
Experimental Protocols
Decontamination of Labware using 2% Chloramine-T Solution
This protocol is designed for the decontamination of labware contaminated with small amounts of this compound.
-
Preparation of Decontamination Solution: Prepare a 2% (w/v) solution of Chloramine-T in either water or ethanol. For example, dissolve 20 grams of Chloramine-T in 1 liter of the chosen solvent. Prepare this solution fresh before use.
-
Initial Decontamination: Submerge the contaminated labware in the 2% Chloramine-T solution. Ensure all contaminated surfaces are in contact with the solution. Allow the labware to soak for a minimum of 2 hours. For grossly contaminated items, an overnight soak is recommended.
-
Rinsing: After soaking, carefully remove the labware from the decontamination solution. Triple rinse the labware with a suitable solvent (e.g., water, followed by ethanol) to remove residual decontaminant and hydrolyzed byproducts.
-
Waste Disposal: The spent Chloramine-T solution and the initial rinsate must be collected and disposed of as hazardous chemical waste.
Hydrolysis of this compound in Aqueous Solutions
This protocol describes the hydrolysis of this compound, a primary degradation pathway.
-
Reaction Setup: In a controlled laboratory setting, such as a chemical fume hood, prepare a solution of this compound in an aqueous medium. The concentration of this compound will influence the reaction products.
-
Low Concentration Hydrolysis: At low concentrations of this compound, the primary hydrolysis product is 2-hydroxyethyl ethyl sulfide (HEES), a less toxic compound. The reaction proceeds via a transient cyclic sulfonium (B1226848) cation intermediate.[4]
-
High Concentration Hydrolysis: At higher concentrations (e.g., >0.1 M), the reaction pathway becomes more complex, leading to the formation of dimeric sulfonium cations in addition to HEES.[4]
-
Monitoring: The progress of the hydrolysis reaction can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation products.
Final Disposal Pathway
The ultimate disposal of this compound and all materials contaminated with it should be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds like this compound is high-temperature incineration . This process ensures the complete breakdown of the molecule into less harmful components.
Researchers and laboratory managers must adhere to their institution's specific policies and procedures for hazardous waste disposal, which will include proper labeling, packaging, and scheduling of waste pickup with the Environmental Health and Safety (EHS) department. Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.
References
Essential Safety and Operational Guidance for Handling 2-Chloroethyl Ethyl Sulfide (2-CEES)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, direct guidance on the safe handling, necessary personal protective equipment (PPE), and operational and disposal protocols for 2-chloroethyl ethyl sulfide (B99878) (2-CEES). As a sulfur mustard simulant, this compound requires stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are paramount when working with this compound. All personnel must receive comprehensive training on the correct application, removal, and limitations of their protective gear.
| PPE Category | Specification | Recommendations and Guidelines |
| Hand Protection | Gloves | Primary: Double-gloving with nitrile gloves is recommended for most laboratory procedures involving this compound to provide robust protection against incidental contact.[1] Alternate: Butyl rubber gloves are also a suitable option, offering excellent chemical resistance.[1] Important Note: Specific breakthrough time data for this compound is not readily available. It is imperative to consult the glove manufacturer's chemical resistance documentation and to replace gloves immediately if any signs of contamination or degradation are observed. |
| Eye and Face Protection | Goggles & Face Shield | The use of chemical safety goggles is mandatory to shield against potential splashes and harmful vapors.[1] When conducting procedures with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles. |
| Respiratory Protection | Respirator | All experimental work involving this compound must be performed within a certified chemical fume hood.[1] In situations where ventilation is insufficient or during emergency responses, a NIOSH-approved respirator equipped with an organic vapor cartridge is required. |
| Body Protection | Laboratory Coat & Apron | A standard laboratory coat, with the collar and cuffs securely fastened, is required to minimize skin exposure.[1] For handling larger volumes or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat. Any clothing that becomes contaminated must be decontaminated prior to reuse or disposed of as hazardous waste.[1] |
| Foot Protection | Closed-toe Shoes | In any laboratory setting where hazardous chemicals are present, the use of sturdy, closed-toe footwear is mandatory. |
Operational Plan: A Framework for Safe Handling and Storage
A systematic and meticulous approach to the handling and storage of this compound is fundamental to preventing accidental exposures and laboratory contamination.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Storage Procedures
-
Containers: this compound should be stored in its original, tightly sealed glass container.
-
Location: Maintain storage in a cool, dry, and well-ventilated area, segregated from incompatible substances such as strong oxidizing agents.
-
Labeling: All containers must be clearly and accurately labeled with the chemical name and all relevant hazard warnings.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The correct disposal of this compound and any materials contaminated with it is critical to prevent environmental harm and potential for exposure.
-
Waste Segregation: All items that have been in contact with this compound, such as gloves, pipette tips, and absorbent materials, must be handled as hazardous waste.
-
Waste Containers: Utilize designated, sealed, and clearly labeled hazardous waste containers for the collection of all this compound waste.
-
Disposal Protocol: Adhere strictly to all institutional, local, and federal regulations governing the disposal of hazardous chemical waste. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]
Experimental Protocol: Decontamination of a Minor this compound Spill
This protocol details the procedural steps for the effective decontamination of a small liquid spill of this compound contained within a chemical fume hood.
Materials:
-
Appropriate PPE (double-layered nitrile gloves, chemical safety goggles, face shield, lab coat)
-
Absorbent pads or paper towels
-
A freshly prepared 2% Chloramine T solution
-
Forceps
-
Designated hazardous waste bags/container
-
Soap and water
Procedure:
-
Alert Personnel: Immediately notify all individuals in the immediate vicinity of the spill.
-
Containment: If it can be done without risk, contain the spill using absorbent pads to prevent its spread.
-
Initial Cleanup: Carefully remove visible droplets of this compound using absorbent material held with forceps.[1] All used absorbent materials must be placed directly into a designated hazardous waste bag.
-
Decontamination:
-
Cover the entire spill area with fresh absorbent material.
-
Gently apply a 2% solution of Chloramine T to the absorbent material, ensuring complete saturation of the spill area.[1] Chloramine T is a highly effective decontaminating agent for vesicants.[1]
-
Allow for a minimum contact time of 15-20 minutes to ensure complete neutralization.
-
-
Final Cleanup:
-
Using forceps, carefully collect all absorbent material and place it into the hazardous waste bag.
-
Thoroughly clean the affected area with soap and water.
-
Rinse the area with clean water to remove any residual cleaning agents.
-
-
Waste Disposal: Securely seal the hazardous waste bag and deposit it into the appropriate hazardous waste container.
-
PPE Removal: Methodically remove and dispose of all PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water.
Emergency Response Plan: Immediate Actions for this compound Exposure
In the event of an accidental exposure to this compound, prompt and correct action is crucial to mitigate harm.
Emergency Response Workflow
Caption: An emergency response plan for a this compound exposure incident.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Vigorously flush the affected skin with large amounts of water for a minimum of 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle but continuous stream of water for at least 15 minutes, ensuring the eyelids are held open.[3] If contact lenses are present and can be removed easily, do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to an area with fresh air. If breathing has ceased, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth thoroughly with water. Seek immediate medical attention.
By diligently implementing these safety protocols and maintaining a state of emergency preparedness, researchers can handle this compound with the necessary caution and significantly reduce the risks associated with this chemical. It is mandatory to review your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
